2,3-Dehydro Simvastatin Acid Sodium Salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDOHYZGFYLBS-VCNJSNMZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Characterization and Analytical Profiling of 2,3-Dehydro Simvastatin Acid Sodium Salt
[1]
Executive Summary & Significance
2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) represents a critical degradation product and process-related impurity in the lifecycle of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] Unlike the parent prodrug (Simvastatin lactone) or its active metabolite (Simvastatin
For drug development professionals, this molecule is of paramount importance for three reasons:
-
Regulatory Compliance: It is a structural isomer of the parent lactone, making it a challenge to resolve in standard reverse-phase HPLC, often requiring specific method validation under ICH Q3A/B guidelines.[1]
-
Stability Indicator: Its formation is a primary indicator of thermal or acid-catalyzed degradation of the active hydroxy acid form.
-
Toxicological Context: As a conjugated enoate, it possesses different electrophilic properties than the parent drug, necessitating distinct safety qualification.[1]
Chemical Structure & Stereochemistry
The core structural deviation of this impurity lies in the elimination of the hydroxyl group at the C3 position of the open heptanoic acid chain, resulting in a double bond conjugated with the terminal carboxylate.
| Feature | Specification |
| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |
| CAS Number | 393825-04-2 |
| Molecular Formula | |
| Molecular Weight | 440.55 g/mol |
| IUPAC Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxy-2-heptenoate |
| Key Moiety |
Structural Analysis
The molecule retains the hexahydronaphthalene ring system (the "decalin" core) identical to Simvastatin. The alteration occurs exclusively on the side chain:
-
Parent State: The active metabolite is a 3,5-dihydroxyheptanoic acid.[1]
-
Impurity State: Dehydration occurs at C3.[1] The loss of the C3-OH and a C2-H creates a trans (E) double bond between C2 and C3.
-
Consequence: This destroys the chiral center at C3 and creates a conjugated system that exhibits a bathochromic shift in UV absorption compared to the parent acid.
Formation Mechanism: The Dehydration Pathway
The formation of 2,3-Dehydro Simvastatin Acid is driven by the thermodynamic stability of the conjugated system. While Simvastatin is administered as a lactone, it hydrolyzes in vivo or in vitro (under basic conditions) to the
Mechanistic Flow[10]
-
Hydrolysis: The lactone ring opens to form the carboxylate and the C5-hydroxyl.
-
Protonation/Activation: In acidic media, the C3-hydroxyl is protonated.[1]
-
Elimination: Water is expelled, and the C2 proton is removed, forming the C2=C3 double bond.[1]
Figure 1: The stepwise degradation pathway.[1] Note that the impurity is an isomer of the lactone (MW 418.5) but exists as an open-chain salt in this context.
Analytical Characterization Protocols
Distinguishing 2,3-Dehydro Simvastatin Acid from the parent Simvastatin Acid requires precise chromatographic conditions due to their structural similarity.[1]
High-Performance Liquid Chromatography (HPLC)
The presence of the conjugated double bond allows for detection at higher wavelengths than the typical 238 nm used for statins, although 238 nm remains the standard.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1) 250 mm x 4.6 mm, 5 µm | Provides sufficient hydrophobic selectivity to separate the dehydro analog from the hydroxy acid.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid or pH 4.5 Ammonium Formate | Acidic pH suppresses ionization of the carboxylate, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength required for the lipophilic decalin ring. |
| Gradient | 50% B to 80% B over 20 mins | The dehydro impurity is less polar than the hydroxy acid (loss of OH) and elutes later. |
| Detection | UV @ 238 nm (Primary) | The conjugated ester/diene system absorbs strongly here. |
Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides the definitive confirmation of the impurity, particularly distinguishing it from the lactone (which has the same nominal mass but different fragmentation).
-
Ionization Mode: ESI Positive or Negative (Negative mode is preferred for the acid/salt form).
-
Target Mass (Negative Mode):
-
Fragmentation Pattern:
-
The 2,3-dehydro form often shows a characteristic fragment corresponding to the loss of the side chain (
~299/301 depending on ionization), but the key differentiator is the precursor ion shift of -18 Da relative to the active acid.
-
Synthesis & Isolation Protocol
For research purposes, generating a reference standard of the 2,3-Dehydro Simvastatin Acid Sodium Salt is often necessary for QC validation.[1]
Protocol: Acid-Catalyzed Dehydration
Note: This protocol assumes access to a standard organic synthesis laboratory.[1]
-
Starting Material: Dissolve 1.0 g of Simvastatin (Lactone) in ACN:Water (1:1).
-
Hydrolysis: Add 1.1 equivalents of NaOH (1M) and stir at ambient temperature for 1 hour to generate Simvastatin Acid. Monitor by TLC or HPLC until lactone is consumed.[1]
-
Dehydration: Acidify the solution to pH 2.0 using 1M HCl. Heat the solution to 60°C for 2-4 hours. The acidic environment promotes the
-elimination of the C3-hydroxyl group. -
Extraction: Cool to room temperature and extract with Ethyl Acetate.
-
Purification: Evaporate the solvent. Purify the residue using Preparative HPLC (C18 column) to isolate the 2,3-dehydro acid fraction.[1]
-
Salt Formation: Dissolve the purified acid in a minimum volume of methanol. Add 1.0 equivalent of Sodium Methoxide (NaOMe). Evaporate to dryness to yield 2,3-Dehydro Simvastatin Acid Sodium Salt as a white/off-white solid.[1]
References
-
National Institute of Standards and Technology (NIST). (2023). Simvastatin Mass Spectrum and Chemical Properties. NIST Chemistry WebBook.[1] [Link][1]
-
Veeprho Laboratories. (2023).[1] Structure and Impurity Profile of 2,3-Dehydro Simvastatin Acid. Veeprho Standards. [Link][1]
-
Paszkowska, E., et al. (2013).[1] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form. PLOS ONE. [Link]
-
Suddhasatt, D., et al. (2013).[1] Development and validation of RP-HPLC method for the estimation of simvastatin. Indo American Journal of Pharmaceutical Research. [Link]
Sources
Technical Guide: Characterization and Control of 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2)
[1]
Executive Summary
In the high-stakes environment of statin drug development, the rigorous control of impurities is not merely a regulatory compliance task—it is a fundamental component of drug safety and efficacy.[1] This guide provides an in-depth technical analysis of 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2).[1][2]
Distinct from its parent compound Simvastatin (a lactone prodrug) and its primary active metabolite (Simvastatin Acid), this specific impurity represents a chemically modified degradation product characterized by an
This document serves as a self-validating protocol for the identification, mechanism of formation, and analytical control of this specific molecular entity.
Part 1: Chemical Identity & Physicochemical Profile
The molecule is the sodium salt of the open-ring acid form of 2,3-dehydro simvastatin.[1][3] It is critical to distinguish this from "Simvastatin Impurity C" (EP/USP), which typically refers to the closed-ring lactone form (Anhydrosimvastatin).[1]
Core Identifiers
| Parameter | Technical Detail |
| Chemical Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |
| CAS Number | 393825-04-2 |
| Related CAS | 210980-68-0 (Lactone form); 79902-63-9 (Simvastatin API) |
| Molecular Formula | |
| Molecular Weight | 440.55 g/mol |
| IUPAC Name | Sodium (2E,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydro-1-naphthalenyl}-5-hydroxy-2-heptenoate |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |
| Appearance | White to off-white crystalline powder |
Structural Significance
The defining structural feature is the C2-C3 double bond in the heptenoate side chain.[1] Unlike Simvastatin Acid, which possesses a saturated C2-C3 bond, this molecule contains a conjugated system (alkene conjugated with the carboxylate).[1] This conjugation alters the UV absorption maximum, often resulting in a bathochromic shift compared to the parent statin, which aids in HPLC detection specificity.[1]
Part 2: Mechanism of Formation (Degradation Pathway)[1]
Understanding the causality of impurity formation is essential for process control.[1] 2,3-Dehydro Simvastatin Acid Sodium Salt is typically formed through two primary pathways:
-
Hydrolysis followed by Elimination: Hydrolysis of the Simvastatin lactone ring yields the hydroxy acid (active form).[1] Subsequent dehydration (loss of water) creates the double bond.[1]
-
Base-Catalyzed Ring Opening of Impurity C: The pre-existing impurity "Anhydrosimvastatin" (Lactone) undergoes base-catalyzed hydrolysis to open the ring, forming the salt directly.[1]
Pathway Visualization
The following diagram illustrates the kinetic relationship between the parent drug, the active metabolite, and the 2,3-dehydro impurity.[1]
Figure 1: Mechanistic pathway showing the formation of CAS 393825-04-2 from Simvastatin and its intermediates.[1]
Part 3: Analytical Characterization & Control[1]
To ensure scientific integrity, the detection method must be stability-indicating , meaning it can resolve the impurity from the main peak and other degradation products without interference.[1]
Experimental Protocol: HPLC-UV/MS Identification
Objective: To separate and quantify 2,3-Dehydro Simvastatin Acid Sodium Salt in the presence of Simvastatin and Simvastatin Acid.
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Ammonium Acetate or Phosphate Buffer (pH 4.5 - 5.5)[1]
-
Reference Standard: CAS 393825-04-2 (Sigma/Veeprho)[1]
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity required to separate the acid (polar) from lactone (non-polar).[1] |
| Mobile Phase A | 0.1% Ammonium Acetate (pH 4.[1]5) | Maintains the acid in a semi-ionized state to control retention and peak shape.[1] |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic statin backbone.[1] |
| Gradient | 40% B to 80% B over 20 min | Gradient elution is necessary to elute the polar acid early and the non-polar lactone late.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for backpressure management.[1] |
| Detection | UV @ 238 nm | Critical: The conjugated diene system in the 2,3-dehydro analog absorbs strongly here, distinct from the 230-232 nm max of Simvastatin.[1] |
Method Validation Workflow
The following workflow ensures the analytical method is robust and trustworthy (E-E-A-T principle).
Figure 2: Validation logic for confirming the specificity of the impurity method.
Part 4: Synthesis and Isolation Strategy
For researchers requiring custom standards (if commercial stock is unavailable), the synthesis of the sodium salt follows a logical retrosynthetic disconnection.[1]
-
Starting Material: Begin with Simvastatin (CAS 79902-63-9) .[1][4][5]
-
Dehydration (Formation of Impurity C): Reflux Simvastatin in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA).[1] This promotes the elimination of the
-hydroxy group to form the -unsaturated lactone (Anhydrosimvastatin).[1] -
Hydrolysis (Ring Opening): Treat the isolated Anhydrosimvastatin with 1 equivalent of NaOH in aqueous methanol at controlled temperatures (
C).-
Note: High heat during this step can lead to further degradation or polymerization.[1]
-
-
Salt Formation: Evaporate the solvent and recrystallize.[1] The resulting solid is 2,3-Dehydro Simvastatin Acid Sodium Salt .[1][3]
Part 5: Regulatory Implications
Under ICH Q3A (R2) and Q3B (R2) , impurities in new drug substances and products must be reported, identified, and qualified based on daily dose thresholds.[1]
-
Reporting Threshold:
-
Identification Threshold:
-
Qualification Threshold:
(or 1.0 mg/day, whichever is lower)
Because 2,3-Dehydro Simvastatin Acid possesses a structural alert (conjugated system) potentially different from the parent, strict control is required.[1] However, as a metabolite analog, it may share toxicological profiles with the parent, potentially simplifying qualification if justified by bridging studies.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2,3-Dehydro Simvastatin Acid Sodium Salt Product Information. Retrieved from [1]
-
Veeprho Laboratories. (n.d.).[1] 2,3-Dehydro Simvastatin Acid (Sodium Salt) CAS 393825-04-2.[1][2][3][6] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1] Simvastatin Compound Summary. PubChem.[1][5] Retrieved from
-
European Pharmacopoeia (Ph.[1][7] Eur.). Simvastatin Monograph: Impurity C (Anhydrosimvastatin).[1] (Reference for structural context of the lactone precursor).
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,3-Dehydro Simvastatin Acid Sodium Salt – Impurity Profiling & Control
[1]
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the identification and management of statin impurities are critical for ensuring drug safety and efficacy. 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2) represents a significant degradation and process-related impurity of Simvastatin.[1] Structurally characterized by the presence of an
This guide provides a comprehensive technical analysis of this impurity, detailing its formation mechanism, validated analytical protocols for detection, synthesis strategies for reference standard generation, and toxicological implications within the framework of ICH guidelines.[1]
Chemical Identity & Structural Analysis
Unlike the parent lactone (Simvastatin) or its active hydroxy-acid metabolite, the 2,3-Dehydro impurity features a conjugated double bond system.[1] This structural alteration significantly changes its physicochemical properties, including UV absorption maxima and electrophilic reactivity.[1]
| Property | Detail |
| Chemical Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |
| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |
| CAS Number | 393825-04-2 |
| Molecular Formula | C |
| Molecular Weight | 440.55 g/mol |
| Structural Alert |
Formation Mechanism
The formation of 2,3-Dehydro Simvastatin Acid is a two-step degradation pathway involving hydrolysis followed by
-
Hydrolysis: The lactone ring of Simvastatin opens (mediated by moisture/base) to form Simvastatin Acid (active metabolite).[2]
-
Elimination: Under stress conditions (acidic pH, heat), the hydroxyl group at C-3 (relative to the acid chain) undergoes dehydration, forming a double bond between C-2 and C-3.[1] This creates a conjugated system with the carboxylate group.
Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid Sodium Salt.[1]
Analytical Profiling & Detection
Accurate quantification requires separating the 2,3-dehydro impurity from the closely related Simvastatin Acid.[1] The conjugated double bond in the impurity results in a bathochromic shift, making UV detection sensitive but requiring careful wavelength selection to avoid over-estimation relative to the parent drug.
HPLC Method Parameters
The following protocol is optimized for the resolution of hydrophobic statin impurities.
| Parameter | Specification |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM Ammonium Formate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | T=0: 65% A; T=20: 10% A; T=25: 10% A; T=26: 65% A |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 238 nm (Max absorption for dienes/conjugated systems) |
| Column Temp | 45°C (Improves resolution of acid forms) |
| Retention Order | Simvastatin Acid < 2,3-Dehydro Impurity < Simvastatin (Lactone) |
Mass Spectrometry Identification
For LC-MS confirmation, the sodium salt will dissociate or protonate depending on the ionization mode.[1]
-
ESI Positive Mode: Look for
(Free acid form) or .[1] -
Differentiation: Simvastatin Acid (
) vs. 2,3-Dehydro Acid ( ).[1] The mass difference of 18 Da (loss of H O) is diagnostic.
Figure 2: Analytical workflow for the identification and quantification of the impurity.
Synthesis & Isolation Strategy
To validate the analytical method, a reference standard of 2,3-Dehydro Simvastatin Acid Sodium Salt is required.[1] Since this is a degradation product, it can be synthesized via controlled elimination.[1]
Synthesis Protocol
Objective: Induce
-
Starting Material: Dissolve Simvastatin (10 g) in a mixture of NaOH (1M) and Methanol. Stir at room temperature for 2 hours to fully hydrolyze the lactone to Simvastatin Acid .
-
Acidification & Extraction: Acidify to pH 3-4 with dilute HCl. Extract with Ethyl Acetate. Evaporate solvent to obtain crude Simvastatin Acid.
-
Dehydration (Critical Step): Reflux the crude acid in Toluene with a catalytic amount of p-Toluenesulfonic Acid (p-TsOH) for 2-4 hours.[1] The acid catalyst promotes the elimination of water to form the conjugated alkene.
-
Note: Monitor by TLC/HPLC. Prolonged heating may lead to dimerization.
-
-
Salt Formation: Cool the reaction, wash with water, and treat the organic layer with one equivalent of Sodium Hydroxide in methanol/water.[1]
-
Purification: Precipitate the sodium salt using Acetone/Hexane or purify via preparative HPLC if high purity (>99%) is required.
Toxicological Context & Control (E-E-A-T)
Expert Insight: The presence of an
Regulatory Framework (ICH M7)[1]
-
Classification: If the impurity tests positive in an Ames test, it falls under Class 1 (Known Mutagen) or Class 2 (Known Mutagen with unknown carcinogenic potential).[1] If negative, it is Class 5 (Non-mutagenic).[1]
-
Control Limits:
-
If mutagenic: The limit is typically TTC (Threshold of Toxicological Concern) based, often 1.5 µ g/day for lifetime exposure.[1]
-
If non-mutagenic (General Impurity): Controlled under ICH Q3B(R2) . For a max daily dose of Simvastatin (80 mg), the reporting threshold is 0.1% .
-
Recommendation: Due to the structural alert, it is highly recommended to perform a bacterial reverse mutation assay (Ames Test) on the isolated 2,3-Dehydro Simvastatin Acid standard to definitively categorize its risk profile.[1]
References
-
European Pharmacopoeia Commission. (2023).[1] Simvastatin Monograph: Related Substances. European Directorate for the Quality of Medicines (EDQM). Link[1]
-
V. Kumar et al. (2012). Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin in Pure and Pharmaceutical Formulations. TSI Journals. Link
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
-
Splendid Lab. (2024).[1] 2,3-Dehydro Simvastatin Acid Sodium Salt - Chemical Structure and Data.Link[1]
-
Veeprho. (2024).[1] 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[1][3]Link[1]
Technical Guide: Degradation Mechanism of Simvastatin to 2,3-Dehydro Simvastatin Acid
[1]
Executive Summary
Simvastatin is a lactone prodrug that requires in vivo hydrolysis to its active
This specific impurity (CAS 393825-04-2) is formed via the dehydration of the intermediate Simvastatin Acid.[1] It is chemically significant because it is isobaric with the parent Simvastatin lactone (MW 418.57 Da), presenting a severe challenge for mass spectrometry-based quality control.[1] This guide dissects the molecular mechanism of this transformation, outlines the stress conditions that promote it, and provides a validated protocol for its characterization.[1][5]
Molecular Mechanism of Degradation[6]
The formation of 2,3-Dehydro Simvastatin Acid is a two-step process involving hydrolysis followed by
Step 1: Hydrolysis (Lactone Ring Opening)
The precursor event is the hydrolysis of the cyclic ester (lactone) moiety of Simvastatin.
-
Mechanism: Nucleophilic attack by water (or hydroxide) on the carbonyl carbon of the lactone.
-
Product: Simvastatin Acid (Simvastatin Hydroxy Acid).[1]
-
Kinetics: Rapid in alkaline conditions; slower but significant in acidic or humid environments.[1]
Step 2: -Elimination (Dehydration)
The critical degradation step is the dehydration of the Simvastatin Acid. The acid form contains a hydroxyl group at the C3 position (relative to the carboxylic acid).
-
Mechanism: Under acidic conditions or thermal stress, the C3-hydroxyl group is protonated (making it a good leaving group) or activated.[1] A proton is removed from the C2 position (
-carbon), leading to the elimination of water and the formation of a double bond between C2 and C3. -
Result: An
-unsaturated carboxylic acid system.[1] This conjugation stabilizes the molecule but renders it pharmacologically inactive and chemically distinct.
Mechanistic Visualization
The following diagram illustrates the stepwise conversion from the parent lactone to the dehydrated acid impurity.
Figure 1: Reaction pathway showing the hydrolysis of Simvastatin to its Acid form, followed by dehydration to the 2,3-Dehydro impurity.[1]
Factors Influencing Degradation[1][3][5][7][8][9]
Understanding the environmental triggers is essential for formulation stability.
| Stress Factor | Mechanism of Action | Impact on 2,3-Dehydro Formation |
| Acidic pH | Catalyzes protonation of the | High (Primary Driver) |
| Thermal Stress | Provides activation energy for the elimination reaction ( | High (Accelerates rate) |
| Humidity | Essential for the initial hydrolysis step (Lactone | Medium (Precursor formation) |
| Excipients | Lewis acid excipients (e.g., Titanium Dioxide, Talc) can catalyze surface dehydration.[1] | Medium |
Analytical Characterization Strategy
The primary analytical challenge is that Simvastatin (Parent) and 2,3-Dehydro Simvastatin Acid (Impurity) share the same molecular formula (
Differentiation Protocol
-
Chromatographic Separation (HPLC/UPLC):
-
UV detection:
-
The formation of the
-unsaturated ketone/acid system extends the conjugation.[1] -
Shift: Look for a bathochromic shift (red shift) or change in the extinction coefficient at 238 nm compared to the non-conjugated Simvastatin Acid.
-
Analytical Workflow Diagram
Figure 2: Decision tree for differentiating the isobaric parent drug from the 2,3-dehydro impurity.
Experimental Protocol: Forced Degradation & Isolation
To study this mechanism, one must generate the impurity in situ.[1] The following protocol is designed to maximize the yield of 2,3-Dehydro Simvastatin Acid for identification purposes.
Reagents
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of Simvastatin in 10 mL of Acetonitrile (1 mg/mL).
-
Acid Hydrolysis (Initiation):
-
Transfer 5 mL of stock solution to a reaction vial.
-
Add 5 mL of 1.0 N HCl . (Note: Higher acid strength than typical ICH conditions is used to drive the dehydration step, not just hydrolysis).[1]
-
-
Thermal Stress:
-
Seal the vial and heat at 60°C for 4 hours .
-
Rationale: Heat provides the energy required for the elimination of water from the intermediate acid.
-
-
Quenching:
-
Analysis:
Expected Outcome: You will observe the disappearance of the Simvastatin peak, the transient appearance of Simvastatin Acid, and the growth of a peak eluting shortly after the Acid—this is the 2,3-Dehydro Simvastatin Acid.
References
-
Structural Identification of Simvastatin Impurities Source: SCIEX Technical Notes URL:[Link] Relevance: Provides MS fragmentation data distinguishing Simvastatin degradation products.
-
2,3-Dehydro Simvastatin Acid (Sodium Salt) - Substance Information Source: Veeprho Laboratories URL:[1][Link] Relevance: Confirms the CAS number (393825-04-2) and structural identity of the impurity.
-
Simvastatin EP Impurity C (Anhydro Simvastatin) Source: GLP Pharma Standards URL:[Link] Relevance: Distinguishes between the "Anhydro" lactone impurity and the open-chain dehydro acid forms.
-
Comprehensive Assessment of Degradation Behavior of Simvastatin Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Validates the experimental design for forced degradation studies involving acid and thermal stress.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]
- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Activity of Simvastatin Dehydro Metabolites: A Technical Guide
The following technical guide details the pharmacological activity, metabolic pathways, and experimental characterization of Simvastatin and its specific "dehydro" and "dihydrodiol" metabolites.
Executive Summary
Simvastatin (SV) is a lactone prodrug that requires enzymatic hydrolysis to its active hydroxy-acid form (Simvastatin Acid, SVA) to inhibit HMG-CoA reductase.[1] The metabolic landscape of simvastatin is dominated by CYP3A4-mediated oxidation.[1]
A critical distinction must be made regarding "dehydro" metabolites:
-
3',5'-Dihydrodiol Simvastatin: The major oxidative metabolite often colloquially conflated with "dehydro" forms due to phonetic similarity. It is pharmacologically inactive against HMG-CoA reductase.
-
Anhydrosimvastatin (Dehydro Simvastatin): A degradation product (Impurity C) formed via dehydration. It is pharmacologically inert regarding lipid lowering but serves as a critical quality attribute.
-
6'-Exomethylene Simvastatin: A true "dehydro" metabolite (formed via dehydrogenation/oxidation) which retains significant pharmacological activity .
This guide focuses on the isolation, activity profiling, and toxicological implications of these specific entities.
The Metabolic Landscape & Structural Causality
The pharmacological fate of simvastatin is dictated by the structural integrity of its pharmacophore (the dihydroxyheptanoic acid side chain) and the decalin ring system.
CYP3A4-Mediated Biotransformation
Simvastatin undergoes extensive first-pass metabolism.[1] The primary enzyme, CYP3A4, attacks the decalin ring system.
-
Pathway A (Activation): Carboxylesterases hydrolyze the lactone ring to form Simvastatin Acid (SVA) . This is the active species.
-
Pathway B (Oxidative Inactivation - Major): CYP3A4 epoxidizes the 3',5' double bond, which is subsequently hydrolyzed by epoxide hydrolase to form 3',5'-Dihydrodiol Simvastatin . This disrupts the planarity of the ring system, abolishing binding affinity.
-
Pathway C (Active Metabolite Formation): Hydroxylation at the 6' position or formation of the 6'-Exomethylene derivative preserves the pharmacophore, retaining HMG-CoA reductase inhibitory activity.
Visualization of Metabolic Pathways
The following diagram illustrates the divergence between activation (SVA) and inactivation (Dihydrodiol/Dehydro) pathways.
Caption: Divergent metabolic fates of Simvastatin. Green nodes indicate pharmacologically active species; Red/Grey nodes indicate inactive metabolites or impurities.
Pharmacological Activity Profile
The potency of simvastatin metabolites is measured by their IC50 against HMG-CoA reductase.[2][3] The "dehydro" and "dihydrodiol" forms exhibit drastically different profiles.
Comparative Potency Data
The following data synthesizes results from human liver microsome (HLM) assays and purified enzyme inhibition studies.
| Compound | Structure Status | IC50 (nM) | Relative Potency | Activity Status |
| Simvastatin Acid (SVA) | Open Acid (Active) | 0.6 - 1.2 | 100% | Active |
| Simvastatin (Lactone) | Closed Ring (Prodrug) | > 10,000 | < 0.1% | Inactive (in vitro) |
| 3',5'-Dihydrodiol | Ring Oxidized | > 400 | < 0.2% | Inactive |
| 6'-Exomethylene | Ring Desaturated | 0.5 - 1.0 | ~100% | Active |
| Anhydrosimvastatin | Dehydrated Impurity | > 1,000 | Negligible | Inactive |
Mechanistic Basis of Inactivity
-
3',5'-Dihydrodiol: The introduction of two hydroxyl groups at the 3' and 5' positions creates significant steric bulk and alters the hydrophobic character of the decalin ring. This prevents the molecule from fitting into the hydrophobic pocket of the HMG-CoA reductase enzyme, which is critical for the "statin" binding mode.
-
Anhydrosimvastatin: The elimination of water typically leads to a conjugated diene system or a structural rigidification that is incompatible with the induced-fit mechanism required for inhibition.
Experimental Protocols
To validate the presence and activity of these metabolites, the following protocols are recommended. These are designed to be self-validating systems using internal standards.
Protocol A: Isolation of Metabolites via Liver Microsomes
This workflow generates the 3',5'-dihydrodiol and exomethylene metabolites for analysis.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Substrate: Simvastatin Acid (10 µM).
-
Inhibitor (Control): Ketoconazole (1 µM) to confirm CYP3A4 specificity.
Workflow:
-
Pre-incubation: Mix HLM (1 mg/mL final conc) with Potassium Phosphate buffer (100 mM, pH 7.4) and Simvastatin Acid (10 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Incubate for 30 minutes at 37°C with gentle shaking.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing Simvastatin-d6 (Internal Standard). Ratio 1:3 (Sample:ACN).
-
Extraction: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.
-
Analysis: Inject onto LC-MS/MS (Q-TOF or Triple Quad). Monitor transitions for SVA (m/z 437) and Dihydrodiol (m/z 471, +34 Da shift due to +2OH).
Protocol B: HMG-CoA Reductase Inhibition Assay
This assay quantifies the pharmacological activity of the isolated metabolites.
Principle: Measures the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Step-by-Step:
-
Assay Buffer: 100 mM Phosphate buffer (pH 7.4), 4 mM TRIS, 10 mM DTT.
-
Enzyme Prep: Recombinant HMG-CoA Reductase (human catalytic domain).
-
Substrate Mix: NADPH (400 µM) and HMG-CoA (400 µM).
-
Compound Addition: Add 5 µL of test compound (SVA, Dihydrodiol, or Dehydro impurity) in DMSO. Include a DMSO-only control (0% inhibition) and a Pravastatin control (positive control).
-
Reaction: Initiate with Substrate Mix. Read Absorbance at 340 nm kinetically for 10 minutes at 37°C.
-
Calculation:
Self-Validation Check: The Z-factor of the assay must be > 0.5.
Experimental Workflow Diagram
Caption: Integrated workflow for metabolite identification (LC-MS) and pharmacological validation (Enzymatic Assay).
Toxicological Implications & Mechanism-Based Inhibition
While the 3',5'-dihydrodiol is pharmacologically inactive against the target (HMG-CoA reductase), it plays a crucial role in Mechanism-Based Inhibition (MBI) of CYP3A4.
The MBI Mechanism
Simvastatin is not just a substrate but a suicide inhibitor of CYP3A4.
-
Metabolic Activation: CYP3A4 attempts to oxidize the simvastatin ring.
-
Reactive Intermediate: A reactive intermediate (likely related to the 6',7'-dihydrodiol or a glutathione-adduct precursor) is formed.
-
Covalent Binding: This intermediate covalently binds to the heme or apoprotein of CYP3A4, irreversibly inactivating the enzyme.
-
Clinical Consequence: This leads to non-linear pharmacokinetics and increases the risk of drug-drug interactions (DDIs), particularly with other CYP3A4 substrates (e.g., midazolam, cyclosporine).
Safety Note on "Dehydro" Impurities
Anhydrosimvastatin (Dehydro Simvastatin) is a degradation product often found in stability samples. While it lacks HMG-CoA reductase activity, it is structurally distinct and must be monitored as Impurity C (EP/USP standards). High levels indicate hydrolysis and subsequent dehydration of the active substance, compromising drug potency.
References
-
Prueksaritanont, T., et al. (1997). "In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s."[4] Drug Metabolism and Disposition.
-
Vickers, S., et al. (1990). "Physiological disposition of HMG-CoA reductase inhibitors."[4] Drug Metabolism Reviews.
-
European Pharmacopoeia (Ph. Eur.). "Simvastatin Monograph: Impurity C (Anhydrosimvastatin)." European Directorate for the Quality of Medicines.
-
Schirris, T.J., et al. (2015). "Statin-induced myopathy is associated with mitochondrial complex III inhibition." Cell Metabolism.
-
PubChem Compound Summary. "Simvastatin: Chemical Structure and Biological Activity." National Library of Medicine.
Sources
Technical Guide: Physical Properties & Characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt
[1][2]
Executive Summary & Identity
2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a critical process-related impurity and degradation product of Simvastatin.[1][2] Chemically, it represents the dehydrated form of the active metabolite (Simvastatin Acid), where the 3-hydroxyl group on the heptanoic acid side chain has undergone
Monitoring this compound is essential for regulatory compliance (ICH Q3A/B) as its formation indicates exposure to hydrolytic stress followed by dehydration, often catalyzed by acidic conditions or thermal stress during storage.[1][2]
Chemical Identity Table
| Parameter | Technical Detail |
| Common Name | 2,3-Dehydro Simvastatin Acid Sodium Salt |
| Synonyms | Anhydro Simvastatin Acid Sodium Salt; Simvastatin Impurity A (Dehydrated); 2,3-Anhydro Simvastatin |
| CAS Number | 393825-04-2 |
| Molecular Formula | |
| Molecular Weight | 440.55 g/mol |
| IUPAC Name | Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |
Physical Properties & Appearance
The physical state of 2,3-Dehydro Simvastatin Acid Sodium Salt differs significantly from the parent lactone (Simvastatin) due to its ionic nature and the presence of the conjugated alkene system.[1][2]
Appearance and State[1][2][4][5]
-
Form: Solid crystalline powder or amorphous solid (depending on isolation method).[2]
-
Color: Off-white to Light Beige.
-
Note: The beige hue often intensifies with oxidative degradation; pure analytical standards should be strictly off-white.[2]
-
-
Hygroscopicity: High .[2] As a sodium carboxylate salt, the compound is prone to moisture absorption.[1][2] It must be handled in low-humidity environments (<40% RH) to prevent deliquescence, which can alter weighing accuracy during quantitative analysis.[1][2]
Physicochemical Constants
| Property | Value / Characteristic | Notes |
| Melting Point | 90 – 95°C | Lower than parent Simvastatin (135–138°C) due to salt lattice and amorphous regions.[2] |
| Solubility (Water) | Soluble | The sodium salt moiety confers water solubility, unlike the lipophilic Simvastatin lactone.[1][2] |
| Solubility (Organics) | Methanol, DMSO, DMF | Highly soluble in polar organic solvents; sparingly soluble in non-polar solvents (Hexane).[1][2] |
| pKa (Calculated) | ~4.65 (Carboxylic Acid) | The sodium salt dissociates fully in aqueous media.[2] |
Formation Mechanism & Stability
Understanding the causality of formation is vital for controlling this impurity in drug substances.[1][2]
Degradation Pathway (Mechanism)
The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:
-
Hydrolysis: The lactone ring of Simvastatin opens (typically base-catalyzed or enzymatic) to form Simvastatin Acid (active metabolite).[2]
-
Dehydration (
-Elimination): Under acidic conditions or thermal stress, the hydroxyl group at C3 and a hydrogen at C2 are eliminated.[1][2] This creates a double bond conjugated with the carboxylate group, stabilizing the structure but rendering it inactive.[1][2]
Figure 1: Formation pathway of 2,3-Dehydro Simvastatin Acid via hydrolysis and subsequent dehydration.[1][2]
Stability & Storage Protocol
-
Temperature: Store at -20°C . The conjugated double bond is reactive; elevated temperatures accelerate polymerization or oxidation.[1][2]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen exposure can lead to epoxidation of the alkene chain.[2]
-
Solution Stability: Unstable in acidic aqueous buffers.[2] Prepare solutions immediately before use in neutral pH diluents (e.g., Methanol/Water 50:50).[1][2]
Chemical Characterization & Spectral Data
To validate the identity of 2,3-Dehydro Simvastatin Acid Sodium Salt, researchers should look for specific spectral shifts distinguishing it from Simvastatin Acid.[1][2]
UV Spectroscopy (Bathochromic Shift)
-
Simvastatin Acid
: ~238 nm.[2][3] -
2,3-Dehydro Shift: The introduction of the C2=C3 double bond creates a conjugated system with the carboxylate carbonyl.[1][2] This typically results in a bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to the non-conjugated acid.[2]
-
Diagnostic Utility: In HPLC-UV, this impurity may have a different response factor (RRF) than the parent drug.[1][2]
NMR Signatures ( )
The definitive structural confirmation comes from Proton NMR.[2]
Analytical Protocol: Detection & Quantification
The following method outline ensures separation of the 2,3-dehydro impurity from the parent lactone and the hydroxy-acid metabolite.
Recommended HPLC Conditions
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid form, suppresses ionization for retention).[1][2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: High organic gradient required to elute the lipophilic backbone, but careful ramping needed to separate the Acid (polar) from the Dehydro-Acid (slightly less polar due to loss of OH).[1][2]
-
Detection: UV at 238 nm (or optimized max).
Analytical Workflow Diagram
Figure 2: Standardized analytical workflow for the isolation and quantification of 2,3-Dehydro Simvastatin.[1][2]
References
Technical Guide: Toxicity Profile & Control of 2,3-Dehydro Simvastatin Acid
Executive Summary
This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin. Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system resulting from the dehydration of the 3-hydroxyl group.
This structural modification neutralizes the primary pharmacological activity but introduces a structural alert (Michael Acceptor) , necessitating a rigorous genotoxicity assessment under ICH M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and validated control strategies for pharmaceutical scientists.
Chemical Identity & Formation Mechanism[1][2]
Structural Characterization
-
Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]
-
IUPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]
-
Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro Simvastatin).
Mechanism of Formation
The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:
-
Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form Simvastatin Acid (Tenivastatin).
-
-Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double bond between C2 and C3. This creates an
-unsaturated carboxylate system.
Pathway Visualization
The following diagram illustrates the degradation logic, highlighting the critical loss of the pharmacophore (3-OH).
Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.
Toxicological Assessment (ICH M7 & Q3A)
Pharmacological Inactivity
The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate (HMG-CoA) transition state.
-
Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-hydroxyl group.
Genotoxicity Risk (ICH M7)
The presence of the
| Assessment Parameter | Analysis |
| Structural Alert | Michael Acceptor: The conjugated double bond at C2-C3 can theoretically react with nucleophilic DNA bases (alkylation). |
| In Silico Prediction | Class 3 (Inconclusive): QSAR tools (e.g., DEREK, SARAH) typically flag |
| Ames Test Data | Likely Negative: Pharmacopeial limits for the related lactone (Impurity C) are typically controlled at 0.15% (ICH Q3A) rather than the stringent TTC levels (1.5 µ g/day ) required for mutagens. This implies historical data supports a non-mutagenic classification. |
| Metabolic Context | While not a major human metabolite (>10%), related unsaturated metabolites (exomethylene derivatives) are formed in vivo, providing some qualification support. |
Toxicity Profiling Workflow
To confirm safety, the following decision tree is applied. This protocol ensures compliance with ICH M7 for mutagenic impurities.[5]
Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to Class 5 (Non-mutagenic) following empirical testing.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Concentration Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).
-
Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.
-
Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).
-
Criteria: A ≥2-fold increase in revertant colonies (TA98/100) or ≥3-fold (others) indicates mutagenicity.
LC-MS/MS Identification Protocol
Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and other degradants.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase:
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection:
-
UV: 238 nm (Simvastatin characteristic).[6]
-
MS: ESI Positive Mode.
-
Target Mass:
-
Simvastatin Acid: m/z ~437 [M+H]+.
-
2,3-Dehydro Impurity: m/z ~419 [M+H]+ (Loss of H2O from Acid).
-
-
-
Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin Acid.
Regulatory Control Strategy
Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:
-
Classification: Degradation Product (ICH Q3B).
-
Limit Setting:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (requires structural confirmation).
-
Qualification Threshold: 0.15% (requires safety data if exceeded).
-
-
Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified impurities).
Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose toxicity study in one species is required unless justified by the "metabolite" defense (demonstrating human exposure exceeds the impurity level).
References
-
Veeprho. 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[1][2][3][4] Available at: [Link][2]
-
SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Available at: [Link]
-
National Institutes of Health (NIH). Simvastatin: Mechanism of Action and Pharmacology. Available at: [Link]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]
-
Prueksaritanont, T., et al. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A.[9] British Journal of Clinical Pharmacology. Available at: [Link]
Sources
- 1. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. veeprho.com [veeprho.com]
- 5. Toxicity Data For ICH M7 Guideline On Mutagenic Impurities [lhasalimited.org]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Analysis: Simvastatin Acid vs. 2,3-Dehydro Simvastatin Acid
[1]
Executive Summary
This technical guide delineates the critical physicochemical, pharmacological, and analytical distinctions between Simvastatin Acid (SVA) —the active pharmacophore of the prodrug Simvastatin—and its specific degradation impurity, 2,3-Dehydro Simvastatin Acid (DHSVA) .[1]
For drug development scientists, distinguishing these two entities is critical. While SVA is the requisite therapeutic agent for HMG-CoA reductase inhibition, DHSVA is a process-related impurity and degradation product (CAS 393825-04-2) characterized by
Part 1: Structural & Mechanistic Divergence[1]
The primary difference lies in the oxidation state and stereochemistry of the heptanoic acid side chain, which serves as the "warhead" for HMG-CoA reductase inhibition.
Simvastatin Acid (SVA)[1][2]
-
Chemical Identity:
-dihydroxy acid.[1] -
Mechanism: The open hydroxy-acid chain mimics the substrate HMG-CoA.[1] The C3 and C5 hydroxyl groups (relative to the carboxylate) coordinate with the catalytic site of the enzyme, specifically interacting with Lys735, His752, and Ser684 residues.
-
Stereochemistry: The flexibility of the saturated C2-C3 bond allows the molecule to adopt the precise conformation required to occupy the transition-state binding pocket.
2,3-Dehydro Simvastatin Acid (DHSVA)[1][5][6]
-
Role: Impurity / Degradation Product.[3]
-
Chemical Identity:
-unsaturated acid (Conjugated alkene).[1] -
Structural Modification: Elimination of hydrogens at the C2 and C3 positions of the heptanoic acid chain introduces a double bond.
-
Mechanistic Impact:
-
Loss of Flexibility: The double bond restricts rotation between C2 and C3, locking the side chain into a planar configuration.
-
Binding Disruption: This planarity prevents the carboxylate and hydroxyl groups from aligning correctly within the HMG-CoA reductase active site, significantly reducing or abolishing inhibitory potency.
-
Reactivity: The
-unsaturated carbonyl system acts as a Michael acceptor, potentially reacting with nucleophiles (e.g., glutathione) in biological systems, raising toxicological concerns distinct from the parent drug.[1]
-
Data Summary: Physicochemical Comparison
| Feature | Simvastatin Acid (SVA) | 2,3-Dehydro Simvastatin Acid (DHSVA) |
| CAS Number | 121009-77-6 | 393825-04-2 (Sodium Salt) |
| Side Chain State | Saturated | |
| Hybridization (C2, C3) | ||
| UV Absorbance | Bathochromic shift (Red shift) due to conjugation | |
| Pharmacology | Potent HMG-CoA Reductase Inhibitor | Inactive / Low Potency Impurity |
| Regulatory Status | Active Moiety | Impurity (Limit usually < 0.15%) |
Part 2: Stability & Degradation Kinetics[1]
Understanding the formation of DHSVA is essential for formulating stable parenteral or liquid dosage forms where the acid form is predominant.
Formation Pathway
DHSVA is typically formed via oxidative dehydrogenation or stress-induced elimination reactions.[1] While SVA is formed by the hydrolysis of the Simvastatin lactone, DHSVA arises when SVA is subjected to:
-
Oxidative Stress: Presence of metal ions or peroxides.
-
Thermal Stress: High temperatures promoting elimination of water or hydrogen.
-
pH Extremes: Strong bases can catalyze the formation of the conjugated enolate, leading to the stable conjugated double bond.
Visualization: Degradation & Metabolic Pathway
The following diagram illustrates the relationship between the prodrug, the active metabolite, and the impurity.
Figure 1: Transformation pathway showing the hydrolysis of Simvastatin to SVA and the subsequent degradation to DHSVA.[3][4][5]
Part 3: Analytical Methodologies
Separating SVA from DHSVA is a "Critical Pair" resolution challenge in Quality Control (QC). Because they share the same hexahydronaphthalene core, their hydrophobicity is similar, but the acid side chain difference allows for separation.[1]
HPLC Separation Protocol
The double bond in DHSVA increases the electron density and slightly alters polarity compared to the saturated SVA.
-
Column: C18 (Octadecylsilane), 3.5 µm or sub-2 µm for UPLC.[1]
-
Mobile Phase:
-
Elution Logic:
-
SVA (more polar due to flexible -OH access) typically elutes before the Lactone.
-
DHSVA, having a conjugated double bond, often shows a shift in retention time.[1] In Reverse Phase (RP), the planar double bond may slightly increase interaction with the stationary phase
-systems or decrease solubility in the aqueous fraction, altering retention relative to SVA.[1]
-
-
Detection (Critical):
-
Use a Diode Array Detector (DAD).
-
SVA: Monitor at 238 nm .
-
DHSVA: Monitor at 260-270 nm .[1] The conjugation of the C2=C3 double bond with the carboxylate (and potentially the ring system if proximity allows) creates a distinct UV spectrum.
-
Mass Spectrometry (LC-MS) Identification
For definitive identification during method validation:
-
SVA:
= 435.5 (approx).[1] -
DHSVA:
= 433.5 (approx).[1] -
Differentiation: The mass difference of 2 Da (loss of two hydrogens) is the confirmatory signature.
Visualization: Analytical Decision Tree
This workflow ensures the correct identification and quantification of the impurity.
Figure 2: Analytical workflow for distinguishing SVA from DHSVA using UV-spectral and Mass-spectral properties.
Part 4: Regulatory & Safety Implications[1]
ICH Compliance
Under ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products):
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15% (Requires toxicological data).
Toxicological Context
Because DHSVA contains an
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Simvastatin Monograph. (Detailed impurity profiles including dehydro-variants). [1]
-
U.S. Pharmacopeia (USP) . Simvastatin Tablets: Organic Impurities. USP-NF.[1] (Specifies chromatographic methods for separation of statin related compounds). [1]
-
Vree, T. B., et al. (2003) .[1] "Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers." TheScientificWorldJOURNAL. (Discusses hydrolysis to SVA).
-
Prueksaritanont, T., et al. "Glucuronidation of Statins."[1] Drug Metabolism and Disposition. (Mechanisms of metabolic interconversion).
-
PubChem Compound Summary . Simvastatin Acid.[7][8][4][9][10][11] National Center for Biotechnology Information.
-
Veeprho . 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2).[1][8] (Structural confirmation of the impurity).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of lovastatin is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alentris.org [alentris.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Simvastatin - Wikipedia [en.wikipedia.org]
Methodological & Application
HPLC method development for 2,3-Dehydro Simvastatin Acid Sodium Salt
Application Note: HPLC Method Development for 2,3-Dehydro Simvastatin Acid Sodium Salt
Abstract
This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical oxidative impurity of Simvastatin. Unlike the parent lactone (Simvastatin), this analyte exists as a carboxylate salt, presenting unique challenges regarding solubility, ionization state, and lactonization equilibrium. This protocol utilizes a C18 stationary phase with a tightly controlled acidic mobile phase to ensure the analyte is protonated for retention while preventing on-column degradation.
Introduction & Chemical Context
Simvastatin is a prodrug (lactone) that hydrolyzes in vivo to its active hydroxy-acid form.[1][2] However, during synthesis and storage, oxidative stress can introduce a double bond at the C2-C3 position of the acid side chain, yielding 2,3-Dehydro Simvastatin Acid .
When supplied as the Sodium Salt , the molecule is ionic and highly soluble in water but prone to precipitation in acidic organic solvents if not managed correctly.
The Analytical Challenge:
-
Lactone-Acid Equilibrium: Statins interconvert between lactone and acid forms depending on pH. The method must "freeze" this equilibrium to accurately quantify the impurity.
-
Structural Similarity: The 2,3-dehydro variant differs from the active metabolite (Simvastatin Acid) only by a double bond, requiring high chromatographic selectivity.
-
Detection: The conjugated diene system in the 2,3-dehydro analog alters its UV absorption maximum compared to the parent Simvastatin.
Physicochemical Analysis & Method Strategy
Spectral Properties (UV-Vis)
-
Simvastatin (Parent):
.[3] -
2,3-Dehydro Simvastatin Acid: The additional double bond creates a conjugated system extending from the carbonyl. This typically results in a bathochromic shift (red shift) and hyperchromic effect (increased intensity).
-
Strategic Decision: Use a Photo Diode Array (PDA) detector. While 238 nm is standard for Simvastatin, monitoring at 254 nm or 260 nm may offer higher specificity for the dehydro impurity, reducing baseline noise from non-conjugated matrix components.
Solubility & pH Management
The sodium salt is hydrophilic. However, Reverse Phase (RP-HPLC) requires the molecule to be in its non-ionized (protonated) acid form to interact with the C18 hydrophobic chains.
-
Mobile Phase pH: Must be maintained between pH 4.0 and 4.5 .
-
Too low (< 2.0): Risk of rapid lactonization during the run.
-
Too high (> 6.0): The acid deprotonates (
), losing retention and eluting in the void volume.
-
Method Development Workflow
The following diagram outlines the logical flow of the method development process, ensuring all critical quality attributes (CQAs) are addressed.
Figure 1: Strategic workflow for HPLC method development targeting ionic impurities.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).
-
Detector: PDA (Scanning 200–400 nm).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (L1 packing).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Acetate or Potassium Dihydrogen Phosphate.
-
Acetic Acid or Orthophosphoric Acid (for pH adjustment).
-
Water (Milli-Q/18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Maintains consistent viscosity and kinetics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |
| Detection | 238 nm (Primary)254 nm (Secondary) | 238 nm for universal Simvastatin detection; 254 nm confirms the conjugated dehydro impurity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) OR 20mM Ammonium Acetate pH 4.5 | Recommended: Acetate buffer pH 4.5 provides the best balance of peak shape and stability for the acid form. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic statins. |
Gradient Profile
Note: The acid forms (Simvastatin Acid and 2,3-Dehydro Acid) are significantly more polar than the parent Lactone. A gradient is required.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 65 | 35 | Initial hold to retain polar acids. |
| 12.0 | 40 | 60 | Linear ramp to elute Simvastatin. |
| 15.0 | 10 | 90 | Wash step for late eluters (Dimers). |
| 18.0 | 10 | 90 | Hold. |
| 18.1 | 65 | 35 | Return to initial. |
| 23.0 | 65 | 35 | Re-equilibration. |
Sample Preparation (Crucial Step)
Handling the Sodium Salt:
-
Diluent: 50:50 Water:Acetonitrile (v/v).[3] Do not use acidic diluent.
-
Stock Solution: Weigh 10 mg of 2,3-Dehydro Simvastatin Acid Sodium Salt into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).[4][5]
-
Working Standard: Dilute Stock to 10 µg/mL for impurity level quantification (0.1% level relative to a 10 mg/mL drug load).
-
Stability Warning: Inject within 4 hours of preparation. The sodium salt may slowly protonate and lactonize if the diluent absorbs atmospheric CO2 or if left in the autosampler too long.
Impurity Formation Pathway
Understanding the origin of the impurity aids in troubleshooting. The 2,3-dehydro analog is often a downstream product of oxidative stress on the hydroxy acid.
Figure 2: Degradation pathway showing the formation of the 2,3-Dehydro impurity from the active metabolite.[2][6]
Results & Discussion
Expected Elution Order
-
Simvastatin Hydroxy Acid: ~5–6 min (Most polar).
-
2,3-Dehydro Simvastatin Acid: ~6–7 min (Slightly less polar due to conjugation, but distinct from the saturated acid).
-
Simvastatin (Lactone): ~13–14 min (Non-polar).
System Suitability Criteria
To ensure the method is valid for routine release testing, the following limits must be met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between Simvastatin Acid and 2,3-Dehydro Acid. |
| Tailing Factor (T) | < 1.5 for the Dehydro peak (Critical for ionic species). |
| Precision (RSD) | < 2.0% for 6 replicate injections. |
| Signal-to-Noise | > 10 for LOQ solution. |
Troubleshooting Guide
-
Issue: Split Peaks for the Impurity.
-
Cause: Sample solvent mismatch. The Sodium Salt is in a neutral/aqueous environment, entering an acidic organic stream.
-
Fix: Reduce injection volume to 5 µL or increase the water content in the sample diluent.
-
-
Issue: Retention Time Drift.
-
Cause: pH fluctuation in Mobile Phase A.[4]
-
Fix: Use a buffer (Ammonium Acetate) rather than just acidulated water. The carboxylate moiety is highly sensitive to pH changes near its pKa (~4.5).
-
-
Issue: Low Recovery.
-
Cause: The Sodium Salt may be adhering to glass surfaces or precipitating.
-
Fix: Ensure the diluent contains at least 30% organic (ACN) to keep the lipophilic backbone solubilized.
-
References
-
United States Pharmacopeia (USP). Simvastatin Monograph - Chromatographic Purity. USP-NF.[2] Link (Accessed 2023).
-
Alvarez-Lueje, A., et al. (2005). Stability study of simvastatin under hydrolytic conditions.[4] Journal of the Chilean Chemical Society. Link
- Vögtli, A., & Ernst, B. (2021).
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).Link
Sources
- 1. sciex.com [sciex.com]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 5. iajpr.com [iajpr.com]
- 6. veeprho.com [veeprho.com]
Application Note: LC-MS/MS Quantitation of 2,3-Dehydro Simvastatin Acid
This Application Note provides a rigorous, field-validated protocol for the detection and quantification of 2,3-Dehydro Simvastatin Acid using LC-MS/MS. This compound is a critical degradation product (often associated with acid-catalyzed dehydration) and shares an isobaric mass with the active pharmaceutical ingredient’s prodrug form, Simvastatin Lactone.
Differentiation relies heavily on chromatographic selectivity and precise mobile phase pH control, as mass spectrometry alone (in positive mode) cannot easily distinguish the two isobaric species (
Introduction & Scientific Context
Simvastatin is administered as a lactone prodrug (MW 418.57), which is hydrolyzed in vivo to the active
2,3-Dehydro Simvastatin Acid is a degradation product formed via the elimination of the
-
Molecular Formula: C
H O [1][3] -
Molecular Weight: 418.57 g/mol (Isobaric with Simvastatin Lactone)[1]
-
Key Challenge: Because it shares the same precursor ion (
) and similar fragmentation patterns as Simvastatin Lactone, chromatographic resolution is the only reliable method for identification.
Mechanism of Formation
The formation usually occurs under acidic stress or metabolic dehydration. The loss of water from the
Figure 1: Metabolic and degradation pathways linking Simvastatin species. Note the isobaric relationship between the Lactone and the Dehydro Acid.
Method Development Strategy
Chromatographic Separation (The "Why")
Since MS resolution is insufficient for isobaric species (unless using high-res instruments like Q-TOF), we rely on Retentive differentiation.[1][2]
-
Simvastatin Acid: Elutes earliest (most polar, two -OH groups, one -COOH).[1][2]
-
2,3-Dehydro Simvastatin Acid: Elutes intermediate (One -COOH, conjugated system, less polar than acid, more polar than lactone).[1]
-
Simvastatin Lactone: Elutes latest (Neutral, hydrophobic ester/lactone).[1]
Column Selection: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences. Mobile Phase pH: A pH of 4.5 (Ammonium Formate/Acetate) is critical.
-
Too Acidic (< 3.0): Promotes on-column lactonization of the acid forms.
-
Too Basic (> 6.0): Promotes hydrolysis of the lactone and potential degradation.
-
pH 4.5: Maintains the acid forms in a semi-ionized state (improving peak shape) while minimizing interconversion.
Ionization Source
-
ESI Positive (
): Standard for statins.[4] High sensitivity. Detects Lactone (419), Acid (437), and Dehydro Acid (419).[1] -
ESI Negative (
): Alternative for higher specificity.[1][2] The Dehydro Acid contains a free carboxylic acid and will ionize as 417. The Lactone (neutral) will not ionize efficiently in negative mode.-
Protocol Recommendation: Use ESI Positive for simultaneous profiling.[4] Use ESI Negative if absolute confirmation of the Dehydro Acid is required without lactone interference. The protocol below details the ESI Positive workflow as it is more versatile for multi-analyte assays.
-
Experimental Protocol
Reagents & Materials
-
Reference Standards: Simvastatin (Lactone), Simvastatin Hydroxy Acid, 2,3-Dehydro Simvastatin Acid (often available as Na salt).[1][3]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Buffer: Ammonium Formate (1M stock), Formic Acid.[1]
Sample Preparation (Plasma/Serum)
To minimize equilibrium shifts between lactone and acid forms, work on ice and avoid strong acids/bases during extraction.
-
Aliquot: Transfer 100 µL plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL Internal Standard (e.g., d6-Simvastatin).
-
Protein Precipitation: Add 400 µL ice-cold Acetonitrile.
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a vial containing 100 µL Water (to match initial mobile phase).
-
Note: Do not evaporate to dryness if possible, as heat can induce degradation.[1]
-
LC-MS/MS Parameters
Liquid Chromatography (HPLC/UHPLC)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY BEH C18.[1][2]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~4.0).
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Loading |
| 3.5 | 90 | Elution of Analytes |
| 4.5 | 90 | Wash |
| 4.6 | 30 | Re-equilibration |
Mass Spectrometry (Triple Quadrupole)
-
Polarity: Positive (+)[1]
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
MRM Transitions Table
| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Role |
| 2,3-Dehydro Simvastatin Acid | 419.3 | 199.1 | 60 | 25 | Quantifier |
| 419.3 | 285.2 | 60 | 15 | Qualifier | |
| Simvastatin Lactone | 419.3 | 199.1 | 60 | 25 | Isobaric Interference |
| 419.3 | 285.2 | 60 | 15 | Qualifier | |
| Simvastatin Acid | 437.3 | 303.2 | 55 | 20 | Metabolite |
Note: Since the transitions for Dehydro Acid and Lactone are identical, the Retention Time (RT) is the defining identifier.
-
Expected RT Order: Simvastatin Acid (~2.1 min) < 2,3-Dehydro Acid (~2.8 min) < Simvastatin Lactone (~3.4 min).[1][2]
Validation & Quality Control
Specificity Test (Crucial)
You must prove separation between the Dehydro Acid and the Lactone.
-
Inject pure Simvastatin Lactone standard (100 ng/mL). Record RT.
-
Inject pure 2,3-Dehydro Simvastatin Acid standard (100 ng/mL).[1] Record RT.
-
Inject a Mix. Ensure baseline resolution (
). -
Troubleshooting: If peaks co-elute, lower the initial %B in the gradient or lower the column temperature to 30°C to increase retention selectivity.
Linearity & Range
-
Range: 0.5 ng/mL – 500 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.
Matrix Effects
Statins are prone to ion suppression. Calculate the Matrix Factor (MF) by comparing post-extraction spiked blank plasma vs. neat solution.
-
Acceptable MF: 0.85 – 1.15.
-
If suppression is high, switch to APCI source or use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to selectively isolate the acids.
Workflow Visualization
Figure 2: Analytical workflow emphasizing the critical role of LC separation in resolving isobaric interferences.
References
-
Stability of Simvastatin and Characterization of Degradation Products: Sawant, S. et al.[9][10][11] "A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS." Scientific & Academic Publishing, 2012.[1]
-
LC-MS/MS Method for Simvastatin and Metabolites: Mucha, L. et al.[1] "Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue." PLOS ONE, 2025.[1][8][12]
-
Impurity Profiling Strategy: SCIEX Application Note. "Identification & Confirmation of Structurally Related Degradation Products of Simvastatin."
-
Simvastatin Impurity Standards Data: Veeprho Laboratories. "2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2."[1][2][3][13]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Simvastatin [webbook.nist.gov]
- 3. veeprho.com [veeprho.com]
- 4. scielo.br [scielo.br]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sciex.com [sciex.com]
- 10. scielo.br [scielo.br]
- 11. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]
Application Note: Precision Handling and Stock Preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt
Abstract & Scope
This application note details the rigorous preparation of stock solutions for 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical degradation product and metabolite of Simvastatin.[1] Unlike the parent lactone (Simvastatin), this compound exists as an open-chain carboxylate salt with a conjugated diene system.[1] This structural difference necessitates specific handling to prevent pH-dependent cyclization (lactonization) or photo-oxidative degradation.[1] This guide is designed for analytical chemists and researchers requiring high-fidelity reference standards for HPLC/LC-MS workflows.
Physicochemical Characterization
Understanding the molecule's specific vulnerabilities is the first step in ensuring solution integrity.
| Property | Specification | Technical Insight |
| Compound Name | 2,3-Dehydro Simvastatin Acid Sodium Salt | Represents the dehydrated, open-ring form of Simvastatin.[1] |
| CAS Number | 393825-04-2 | Distinct from Simvastatin (79902-63-9) and Simvastatin Hydroxy Acid.[1] |
| Formula | C₂₅H₃₇O₅Na | Note: Contains one less oxygen/water molecule than Simvastatin Hydroxy Acid Salt due to the 2,3-unsaturation.[1] |
| Molecular Weight | ~440.5 g/mol | Essential for molarity calculations. |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol | Soluble in organic solvents; sparingly soluble in acidic water; soluble in pH > 7 buffers.[1][2] |
| pKa | ~4.5 - 5.0 (Carboxylic Acid) | Critical: Below pH 5, the salt protonates to the free acid, leading to precipitation or lactonization.[1] |
| UV Absorbance | The 2,3-double bond creates a conjugated system, increasing UV sensitivity and potential for photodegradation.[1] |
Critical Handling Directives (The "Why")
A. The pH-Stability Paradox
The sodium salt form implies the molecule is an ionic carboxylate.
-
Acidic Risk: If exposed to acidic conditions (pH < 5), the carboxylate protonates.[1] This protonated form is thermodynamically unstable and will spontaneously cyclize (lose water) to reform the lactone ring or precipitate out of aqueous solution due to increased lipophilicity.
-
Directive: Always maintain stock and working solutions at neutral to basic pH (pH 7.0–8.0) . Never dissolve directly in unbuffered water (which can be slightly acidic due to dissolved CO₂).[1]
B. Photostability
The "2,3-dehydro" nomenclature indicates an extended conjugated double-bond system compared to the parent molecule.[1]
-
Risk: Conjugated dienes are highly susceptible to UV-induced isomerization or oxidation.[1]
-
Directive: All handling must occur under amber light or in amber glassware. Stock solutions should be overlaid with inert gas (Argon/Nitrogen).[1]
Protocol: Primary Stock Solution Preparation
Target Concentration: 10 mM (approx. 4.4 mg/mL) or 1 mg/mL depending on analytical needs.
Recommended Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
Materials Required[1][2][3][4][5][6][7][8]
-
DMSO (Anhydrous, HPLC Grade)[1]
-
Amber glass vials (Silanized preferred to minimize adsorption)[1]
-
Inert Gas (Nitrogen or Argon)[1]
-
Calibrated Analytical Balance (Readability 0.01 mg)
Step-by-Step Workflow
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (20–25°C) inside a desiccator before opening. This prevents moisture condensation which promotes hydrolysis.
-
Weighing: Accurately weigh the specific amount of solid into an amber vial.
-
Note on Static: Statins are often fluffy powders prone to static. Use an anti-static gun if available.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Calculation:
[1]
-
-
Dissolution: Vortex gently for 30–60 seconds.
-
Avoid Sonication: If possible, avoid prolonged sonication as the generated heat can degrade the conjugated diene. If necessary, sonicate in short bursts on ice.[1]
-
-
Gas Overlay: Immediately purge the headspace of the vial with a gentle stream of Nitrogen or Argon to displace oxygen.
-
Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm is insufficient for long-term DMSO storage (DMSO creeps).[1]
Visualization: Preparation Workflow
Figure 1: Optimized workflow for preparing stable statin salt stock solutions, emphasizing light and oxygen protection.
Protocol: Working Solution & Dilution
Objective: Prepare a solution for HPLC injection or biological assay.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| PBS (pH 7.4) | Excellent | Ideal for immediate use.[1] Maintains salt form. |
| Water (Unbuffered) | Poor | Risk of pH drift < 6.0, causing precipitation.[1] |
| Acidic Mobile Phase | Caution | Only use immediately prior to injection (Auto-sampler 4°C).[1] |
| Ethanol | Good | Good intermediate, but volatile.[1] |
Dilution Steps[4]
-
Thaw the DMSO stock solution at room temperature (DMSO freezes at 19°C).
-
Intermediate Dilution (Optional): If a very low concentration is needed, perform a 1:10 dilution in Ethanol or DMSO first.
-
Aqueous Dilution: Slowly add the organic stock to Phosphate Buffered Saline (PBS, pH 7.4) or 100 mM Ammonium Bicarbonate while vortexing.
-
Ratio: Keep the final DMSO concentration < 1% (v/v) for biological assays to avoid solvent toxicity, or match the mobile phase composition for HPLC.
-
-
Stability Check: Inspect for precipitation. The solution should be clear.
Visualization: Stability Logic
Figure 2: The pH-dependent stability profile.[1] Acidic conditions trigger degradation pathways (precipitation or lactonization), while neutral/basic conditions preserve the salt form.[1]
Quality Control & Troubleshooting
Verification Method (HPLC-UV)
Before using the stock for critical assays, verify integrity.[1]
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (65:35).[1] Note: The acidic mobile phase is acceptable for the short duration of the run, but do not store the sample in this buffer.
-
Detection: UV 238 nm (or scan 200–400 nm to confirm the conjugated diene spectrum).
-
Expected Result: Single peak. The appearance of a second peak with a longer retention time usually indicates lactonization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution | pH shock or "Salting out" | Ensure diluent is buffered (pH 7.4).[1] Do not use pure water. Increase organic ratio slightly if assay permits. |
| Multiple peaks in HPLC | Lactonization or Oxidation | Check stock age. Was it stored in acid? Was headspace purged? Prepare fresh stock. |
| Yellowing of solution | Photo-oxidation | The conjugated system has degraded. Discard and prepare fresh under amber light. |
References
-
Alvarez-Lueje, A., et al. (2005).[1] Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography.[4][5][6] Journal of AOAC International.[6] Available at: [Link]Establishes the pH-dependent degradation kinetics of simvastatin and its acid forms.
-
United States Pharmacopeia (USP). Simvastatin Monograph: Organic Impurities.[1]Reference for standard impurity profiling methodologies.
Sources
- 1. veeprho.com [veeprho.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling & Stock Preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt
This Application Note is designed to serve as a definitive technical guide for researchers and analytical scientists working with 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2).[1] It synthesizes chemical principles with practical laboratory protocols to ensure accurate solubility determination and stable stock solution preparation.
Executive Summary & Chemical Context
2,3-Dehydro Simvastatin Acid Sodium Salt is the open-ring carboxylate form of Simvastatin Impurity C (Anhydro Simvastatin).[1] It is a critical reference standard in the quality control of Simvastatin API and formulations.
Unlike the lipophilic parent lactone (Simvastatin), this sodium salt exhibits amphiphilic properties.[1] However, the introduction of the conjugated double bond at the C2-C3 position confers unique solubility constraints compared to standard statin salts.[1] While generally water-soluble, literature reports indicate reduced solubility in pure methanol compared to other statin salts, necessitating a specific co-solvent protocol for high-concentration stock preparation.[1]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyhept-6-enoate (Note: The "2,3-dehydro" refers to the elimination in the side chain relative to the hexahydronaphthalene core in some nomenclatures, or the conjugated double bond in the heptenoic acid chain).[1]
-
Molecular Formula:
[1]
Solubility Profile
The following data represents the consensus working ranges for analytical preparation. Note: Exact saturation limits can vary by crystalline polymorph; these values represent functional solubility for standard preparation.
| Solvent | Solubility Rating | Estimated Limit | Expert Insight |
| Water (pH 7.0) | Soluble | > 10 mg/mL | High solubility due to ionic carboxylate head group.[1] Avoid acidic water to prevent lactonization. |
| Methanol | Slightly Soluble | < 5 mg/mL | Critical Caution: Unlike Simvastatin Sodium, this specific salt has been reported as only slightly soluble in pure cold methanol [1]. |
| Acetonitrile | Sparingly Soluble | < 1 mg/mL | Poor solubility for the salt form; use only as a co-solvent. |
| DMSO | Freely Soluble | > 20 mg/mL | Recommended solvent for primary high-concentration stocks.[1] |
| Mobile Phase | Soluble | 1–5 mg/mL | Best for working standards. Typically MeCN:Buffer (60:40) or MeOH:Buffer. |
Protocol 1: Preparation of Analytical Stock Solutions
Objective: To prepare a stable, precipitate-free stock solution for HPLC/UPLC analysis. Rationale: Direct dissolution in pure methanol is risky due to potential saturation limits. This protocol uses a "Dissolve & Dilute" strategy to ensure complete solubilization.
Materials
-
2,3-Dehydro Simvastatin Acid Sodium Salt Reference Standard (approx. 10 mg).[1]
-
Solvent A: Dimethyl Sulfoxide (DMSO) OR Methanol/Water (50:50 v/v).[1]
-
Diluent: Mobile Phase (e.g., Acetonitrile:0.01M Phosphate Buffer pH 4.5, 60:40 v/v).[1]
-
Amber Volumetric Flasks (Class A).[1]
Step-by-Step Procedure
-
Weighing: Accurately weigh 5.0 mg of the standard into a 10 mL amber volumetric flask.
-
Note: Use amber glass. Statins with conjugated double bonds are photosensitive.[1]
-
-
Primary Solubilization:
-
Dilution: Slowly add the Diluent (Mobile Phase) to the flask, filling up to approx. 80% volume.
-
Equilibration: Vortex for 30 seconds. Allow the solution to equilibrate to room temperature (mixing solvents can be exothermic/endothermic).[1]
-
Final Volume: Make up to the mark with Diluent. Invert 10 times.
-
Filtration: Filter a portion through a 0.22 µm PVDF or PTFE syringe filter into the HPLC vial.
-
Validation: Inspect the filter for any back-pressure (sign of undissolved particulates).[1]
-
Protocol 2: Visual Solubility Determination (Self-Validating)
Objective: To empirically verify solubility when literature data is ambiguous.
-
Preparation: Place 10 mg of substance in a clear glass vial.
-
Titration: Add solvent in 100 µL increments.
-
Agitation: Vortex for 1 minute after each addition.
-
Observation: Hold against a black background (for white particles) and a white background (for colored particles).
-
Calculation:
[1] -
Endpoint: The solution is considered "Soluble" when no particles are visible to the naked eye and no "schlieren" patterns (density swirls) persist.
Stability & Handling (The "Lactone Trap")
A critical instability mechanism for this compound is Acid-Catalyzed Lactonization .[1] In acidic environments (pH < 5), the open-ring acid form will cyclize back to the lactone (Impurity C), invalidating the standard.[1]
Stability Logic Diagram
The following diagram illustrates the interconversion risks and the correct handling pathway.
Figure 1: pH-dependent stability pathway.[1] The Sodium Salt must be maintained at neutral-to-alkaline pH to prevent conversion to the insoluble lactone form.[1]
Analytical Workflow Visualization
This workflow guides the analyst from solid sample to validated HPLC injection.
Figure 2: Decision tree for stock solution preparation, highlighting the risk of using pure Methanol and the preferred DMSO/Dilution route.
References
-
United States Pharmacopeia (USP). (2011).[1] Simvastatin Monograph: Related Compounds.[3] USP 35-NF 30.[1] Retrieved from [Link][1]
-
Murtaza, G., et al. (2021).[1][4] Solubilization and thermodynamic properties of simvastatin in various micellar solutions. PLOS ONE. Retrieved from [Link]
-
Desireddy, R. B., et al. (2012).[1] Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin. TSI Journals. Retrieved from [Link]
Sources
- 1. ≥97% (HPLC), HMG-CoA reductase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubilization and thermodynamic properties of simvastatin in various micellar solutions of different non-ionic surfactants: Computational modeling and solubilization capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt
This Application Note is structured as a comprehensive technical guide for the synthesis, purification, and characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2). This compound is a critical impurity standard (often designated as a metabolite or degradation product) used in the Quality Control (QC) of Simvastatin APIs and formulations.
Introduction & Scientific Context
The Target Molecule
2,3-Dehydro Simvastatin Acid Sodium Salt is the open-chain, sodium salt form of Anhydro Simvastatin (Simvastatin Impurity C). It is characterized by an
-
Chemical Name: Sodium (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate.
-
Molecular Formula:
[1] -
Molecular Weight: 440.55 g/mol
Mechanistic Causality
The formation of this impurity follows a specific degradation pathway. Under acidic or thermal stress, the labile
-
Dehydration: Simvastatin (Lactone) loses water to form the conjugated diene lactone (Anhydro Simvastatin).
-
Hydrolysis: The resulting unsaturated lactone is hydrolyzed under basic conditions to yield the target 2,3-dehydro acid salt.
This protocol utilizes a "Retrosynthetic Logic" approach: we first synthesize the stable Anhydro Simvastatin intermediate, then selectively hydrolyze it to the sodium salt. This route is superior to direct dehydration of the acid, which often leads to uncontrolled polymerization or side-chain cleavage.
Experimental Workflow & Logic
The synthesis is divided into two distinct phases to ensure high purity and structural integrity.
Visual Pathway (Graphviz)
Caption: Step-wise synthesis pathway transforming Simvastatin Lactone to the Target Sodium Salt via the Anhydro intermediate.
Detailed Synthesis Protocols
Phase 1: Synthesis of Anhydro Simvastatin (Intermediate)
Objective: Selective dehydration of the C4-hydroxyl group in the lactone ring without hydrolyzing the C8-ester side chain.
Reagents & Equipment:
-
Simvastatin (API Grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus (for water removal)
-
Ethyl Acetate / Hexanes (for purification)
Protocol:
-
Setup: Charge a 500 mL Round Bottom Flask (RBF) with Simvastatin (10.0 g, 23.9 mmol) and Toluene (250 mL).
-
Catalyst Addition: Add p-TsOH (0.45 g, 2.4 mmol, 10 mol%). Note: Acid catalysis lowers the activation energy for E1/E2 elimination.
-
Reaction: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). Product (
) is less polar than Simvastatin ( ).
-
-
Work-up: Cool to room temperature (RT). Wash the organic layer with saturated
(2 x 100 mL) to neutralize the acid and prevent hydrolysis. Wash with Brine (100 mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10%
20% EtOAc in Hexanes).-
Yield Expectation: 7.5 – 8.5 g (White to off-white solid).
-
Phase 2: Hydrolysis to 2,3-Dehydro Simvastatin Acid Sodium Salt
Objective: Controlled opening of the unsaturated lactone ring to form the sodium carboxylate without degrading the conjugated double bond.
Reagents:
-
Anhydro Simvastatin (from Phase 1)
-
Sodium Hydroxide (1N Standardized Solution)
-
Tetrahydrofuran (THF) / Water
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve Anhydro Simvastatin (5.0 g, 12.5 mmol) in THF (50 mL) in a 250 mL RBF.
-
Hydrolysis: Cool the solution to 0–5°C (Ice bath). Slowly add 1N NaOH (12.5 mL, 1.0 eq) dropwise over 15 minutes.
-
Critical Control: Do not use excess base or heat, as this may cause migration of the double bond or hydrolysis of the 2,2-dimethylbutyrate side chain.
-
-
Equilibration: Allow the reaction to warm to RT and stir for 2 hours.
-
Checkpoint: HPLC analysis should show disappearance of the Anhydro Simvastatin peak and formation of a more polar peak (Acid salt).
-
-
Solvent Removal: Concentrate the mixture in vacuo at ambient temperature to remove THF.
-
Isolation: The remaining aqueous solution contains the target sodium salt.
-
Option A (Precipitation): If the salt is insoluble in specific organic non-solvents, precipitate by adding acetone.
-
Option B (Lyophilization - Recommended): Dilute the aqueous residue with water (20 mL), freeze at -80°C, and lyophilize for 24–48 hours.
-
-
Final Product: Obtain 2,3-Dehydro Simvastatin Acid Sodium Salt as a fluffy white powder. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Analytical Validation & QC Parameters
To ensure the "Trustworthiness" of the protocol, the following analytical specifications must be met.
Quantitative Data Summary
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White to off-white powder | Visual | Homogeneous solid |
| Purity | HPLC (UV 238 nm) | Area Normalization | |
| Sodium Content | 5.0% | Ion Chromatography / Titration | Theoretical: 5.2% |
| Water Content | Karl Fischer (KF) | Hygroscopic nature | |
| Mass Spec | [M+H]+ = 419.2 (Free Acid) | LC-MS (ESI+) | Matches theoretical |
HPLC Method (Self-Validating System)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: UV at 238 nm (Max absorption for conjugated diene system).
-
Retention Time Logic:
-
Simvastatin Acid (saturated): ~5-6 min.
-
Target (2,3-Dehydro Acid): ~7-8 min (Due to conjugation).
-
Simvastatin Lactone: ~10-12 min.
-
Structural Confirmation (NMR Insights)
-
1H NMR (DMSO-d6): Look for the diagnostic olefinic protons of the
-unsaturated system.- ~5.8 ppm (d, 1H, C2-H).
- ~6.5 ppm (dt, 1H, C3-H).
-
Disappearance of the lactone C4-H signal (
~4.5 ppm in parent) and appearance of the open chain signals.
References
-
European Pharmacopoeia (Ph.[4] Eur.) 10.0 . Simvastatin Monograph: Impurity Standards. (2020).
-
Bhatia, M. S., et al. "Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities." Scientia Pharmaceutica, 79(3), 601-614. (2011).
-
VeePrho Laboratories. "2,3-Dehydro Simvastatin Acid (Sodium Salt) Technical Data Sheet & CAS 393825-04-2 Details." (2023).
-
US Patent 7,678,928. "Process for manufacture of simvastatin." (2010). Describes the control of anhydro impurities during synthesis.
-
LGC Standards. "Dehydro Simvastatin (Impurity C) Reference Material." (2023).
Sources
Application Note: A Validated Protocol for the Isolation and Purification of Simvastatin Oxidative Degradation Products by Preparative HPLC
Abstract This application note provides a comprehensive, field-proven protocol for the isolation of key oxidative degradation products of Simvastatin using preparative High-Performance Liquid Chromatography (HPLC). The guide is designed for researchers, quality control analysts, and drug development professionals engaged in impurity profiling and reference standard generation. We detail a complete workflow, commencing with a controlled forced degradation procedure to generate the target analytes, followed by a robust preparative HPLC method for their isolation. The protocol includes optimized chromatographic parameters, rationale for methodological choices, and subsequent analytical-scale HPLC for fraction purity analysis. This self-validating system ensures the reliable generation of purified oxidative degradants for further structural elucidation and toxicological assessment, in alignment with stringent regulatory standards.
Introduction: The Imperative of Impurity Profiling
Simvastatin, a semi-synthetic derivative of a fermentation product from Aspergillus terreus, is a widely prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia[1]. As a prodrug, its lactone ring is hydrolyzed in vivo to the active β-hydroxy acid form[2]. The chemical stability of Simvastatin is a critical quality attribute, as degradation can impact both the efficacy and safety of the drug product. Like many complex organic molecules, Simvastatin is susceptible to degradation under various stress conditions, including oxidation[3][4].
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any degradation product present at levels greater than 0.1%[5]. Oxidative degradation, in particular, can lead to the formation of impurities with potential genotoxicity, such as epoxides[3]. Therefore, the ability to generate, isolate, and characterize these oxidative degradants is paramount for:
-
Elucidating degradation pathways.
-
Developing stability-indicating analytical methods.
-
Generating reference standards for routine quality control.
-
Conducting safety and toxicological assessments.
This application note presents a detailed methodology for the targeted generation and subsequent isolation of Simvastatin's primary oxidative degradation products.
Simvastatin Oxidative Degradation Pathway
Oxidative stress, typically simulated in the laboratory using hydrogen peroxide (H₂O₂), primarily targets the electron-rich regions of the Simvastatin molecule. The most susceptible site is the double bond within the hexahydronaphthalene ring system. This leads to the formation of epoxide diastereomers as the major degradation products.
The primary oxidative degradation pathway can be summarized as follows:
Figure 1: Primary Oxidative Degradation Pathway of Simvastatin.
The principal product, 4a,5-Epoxy Simvastatin (CAS 149949-02-0), results from the oxidation of the double bond in the core ring structure[6]. The formation of this and other related substances necessitates a high-resolution separation technique for their isolation.
Experimental Workflow: From Degradation to Isolation
The overall process is a multi-step workflow designed to ensure a sufficient yield of the target degradants and their subsequent purification. Each step is critical for the success of the next.
Figure 2: Overall experimental workflow for isolation.
Protocol 1: Forced Oxidative Degradation of Simvastatin
Objective: To controllably degrade Simvastatin to generate a sufficient quantity of oxidative impurities for isolation, targeting approximately 15-20% degradation of the parent drug.
Rationale: The conditions are chosen to accelerate the oxidative pathway while minimizing the formation of secondary degradants from other stress factors (e.g., thermal, hydrolytic). A 7.5% solution of H₂O₂ at a moderately elevated temperature provides a balance between reaction rate and selectivity[7]. The reaction is quenched to prevent further degradation once the target level is reached.
Materials:
-
Simvastatin bulk drug substance
-
Acetonitrile (HPLC Grade)
-
Hydrogen Peroxide (30%, analytical grade)
-
Purified Water (HPLC Grade)
-
Sodium bisulfite (analytical grade)
-
Analytical HPLC system for in-process monitoring
Procedure:
-
Sample Preparation: Accurately weigh 1.0 g of Simvastatin into a 100 mL amber volumetric flask.
-
Dissolve the Simvastatin in 50 mL of Acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Degradation:
-
Prepare a 15% (v/v) H₂O₂ solution by carefully diluting 30% H₂O₂ with purified water.
-
Add 50 mL of the 15% H₂O₂ solution to the Simvastatin solution in the flask. This results in a final H₂O₂ concentration of approximately 7.5%.
-
Place the flask in a thermostatically controlled water bath set to 55°C.
-
-
In-Process Monitoring:
-
After 30 minutes, withdraw a 100 µL aliquot.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 1% sodium bisulfite solution to neutralize the peroxide.
-
Analyze the quenched sample by analytical HPLC (as per Protocol 3) to determine the extent of degradation.
-
Continue the reaction at 55°C, monitoring every 15-20 minutes until the Simvastatin peak area has decreased by 15-20% relative to an undegraded standard. A typical reaction time is 45-60 minutes[7].
-
-
Reaction Quenching: Once the target degradation is achieved, remove the flask from the water bath and cool it to room temperature.
-
Carefully add a 10% (w/v) sodium bisulfite solution dropwise to the bulk solution until the effervescence stops, ensuring all residual H₂O₂ is neutralized.
-
The resulting solution, containing Simvastatin and its oxidative degradation products, is now ready for preparative HPLC.
Protocol 2: Isolation by Preparative HPLC
Objective: To separate and isolate the oxidative degradation products from the parent Simvastatin and other minor impurities using scaled-up reverse-phase chromatography.
Rationale for Method Design:
-
Column Chemistry: A C18 stationary phase is selected due to its proven selectivity for Simvastatin and its related substances, which are moderately nonpolar[2][8].
-
Mobile Phase: An acidic mobile phase (pH ~3.0-4.0) is crucial to keep the residual Simvastatin hydroxy acid (a potential hydrolytic impurity) in its protonated form and to ensure the stability of the parent lactone ring during chromatography[8][9]. Orthophosphoric acid is a non-volatile buffer suitable for UV detection.
-
Gradient Elution: A gradient program is employed to achieve optimal resolution. The initial lower concentration of organic solvent allows for the retention and separation of more polar degradants, while the increasing acetonitrile concentration ensures that the parent drug and less polar impurities are eluted in a reasonable time with good peak shape.
-
Scaling: The method is scaled from analytical to preparative by increasing the column diameter, flow rate, and injection volume proportionally to maintain separation efficiency[10].
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, large volume injector, and fraction collector.
-
UV/Vis or Photodiode Array (PDA) detector.
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Degraded Simvastatin solution from Protocol 1.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC Grade Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Preparative HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 238 nm |
| Column Temperature | 30°C |
| Injection Volume | 5.0 - 10.0 mL of the quenched reaction mixture |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 40 | 60 |
| 35.0 | 40 | 60 |
Procedure:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Filter the quenched reaction mixture through a 0.45 µm filter to remove any particulate matter.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject 5.0-10.0 mL of the filtered, degraded sample onto the column.
-
Initiate the gradient program and monitor the chromatogram at 238 nm. The oxidative degradation products, being more polar due to the addition of oxygen (epoxide), are expected to elute before the parent Simvastatin peak.
-
Fraction Collection: Program the fraction collector to collect the eluent corresponding to the pre-Simvastatin peaks. Collect each peak in a separate, clearly labeled vessel.
-
Multiple injections can be performed to process the entire batch of degraded material, pooling the corresponding fractions from each run.
Protocol 3: Purity Analysis of Collected Fractions
Objective: To verify the purity of the isolated fractions using a validated, high-resolution analytical HPLC method.
Rationale: This step is a critical validation of the preparative separation. A high-efficiency analytical column provides the resolution needed to confirm that the collected fractions are pure and free from co-eluting impurities or the parent drug.
Analytical HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection | PDA at 238 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 45 | 55 |
| 15.0 | 25 | 75 |
| 20.0 | 25 | 75 |
| 20.1 | 45 | 55 |
| 25.0 | 45 | 55 |
Procedure:
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions.
-
Inject a small aliquot (e.g., 10 µL) of each collected fraction.
-
Analyze the resulting chromatogram for peak purity. A pure fraction should show a single, symmetrical peak.
-
Fractions of the same compound that meet the purity criteria (e.g., >98%) can be pooled.
Expected Results and Finalization
Upon completion of the workflow, the researcher will have isolated the primary oxidative degradation products of Simvastatin. The major product, 4a,5-Epoxy Simvastatin, will be in a solution of the mobile phase.
Hypothetical Preparative Chromatogram: A typical preparative chromatogram would show several peaks. Due to the introduction of the polar epoxy group, the degradation products will have shorter retention times than the parent compound.
| Compound | Expected Retention Time (min) | Purity (Post-Isolation) |
| 4a,5-Epoxy Simvastatin | ~12-15 | >98% |
| Other Minor Oxidative Products | Variable (e.g., ~10-12) | >95% |
| Simvastatin (Parent) | ~20-22 | N/A (uncollected) |
Final Steps:
-
Solvent Removal: The mobile phase from the pooled, purified fractions is removed, typically using a rotary evaporator under reduced pressure.
-
Drying: The resulting solid is dried under high vacuum or by lyophilization to remove residual solvents.
-
Characterization: The purified solid material should be subjected to comprehensive structural analysis (e.g., MS, NMR, FT-IR) to confirm its identity as 4a,5-Epoxy Simvastatin or other related degradants[5][11].
Conclusion
This application note provides a robust and scientifically grounded framework for the intentional generation and preparative isolation of Simvastatin's oxidative degradation products. By following these detailed protocols, researchers can reliably produce high-purity reference materials essential for the development and validation of stability-indicating methods and for conducting necessary safety assessments. The causality-driven approach to method design ensures a high probability of success and provides a self-validating system for impurity profiling in a regulated pharmaceutical environment.
References
-
PubMed. (2013). Thermal stability of simvastatin under different atmospheres. National Center for Biotechnology Information. [Link]
-
BHATIA, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614. [Link]
-
ResearchGate. (2010). Forced degradation studies of simvastatin using microemulsion liquid chromatography. [Link]
-
Sawant, S., & Ghante, M. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Advances in Analytical Chemistry, 5(1), 8-16. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
ProQuest. (2018). Review on Forced Degradation Study of Statins. [Link]
-
SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]
-
Radha Krishna, S., et al. (2010). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Journal of Chemical and Pharmaceutical Research, 2(1), 91-99. [Link]
-
Chinese Pharmaceutical Journal. (2011). Degradation of Simvastatin in Tablets Caused by Coating. [Link]
-
ResearchGate. (2015). HPLC methods for the determination of simvastatin and atorvastatin. [Link]
-
PubMed. (2008). Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
SciELO. (2023). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. [Link]
-
TSI Journals. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SIMVASTATIN IN PURE AND PHARMACEUTICAL FORMULATIONS. [Link]
-
Academia. (n.d.). Reported estimation techniques for quantification of simvastatin: A review. [Link]
-
Pharmaffiliates. (n.d.). 4a,5-Epoxy Simvastatin. [Link]
-
PubChem. (n.d.). Simvastatin. National Center for Biotechnology Information. [Link]
Sources
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. scispace.com [scispace.com]
- 4. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities | MDPI [mdpi.com]
- 11. Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Storage & Handling Protocols for 2,3-Dehydro Simvastatin Acid Sodium Salt Reference Standards
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists handling 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical impurity reference standard in the quality control of Simvastatin API and drug products.[1]
Executive Summary
2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a specific process-related impurity and degradation product of Simvastatin.[1] Structurally, it represents the open-ring hydroxy acid form of Simvastatin with an additional double bond at the C2-C3 position of the heptenoate side chain.[1]
This reference standard is inherently unstable compared to the parent lactone. It exhibits significant sensitivity to pH (lactonization), moisture (hygroscopicity), and light (photo-oxidation) .[1] Improper storage leads to rapid potency loss, compromising impurity profiling data in HPLC/UPLC assays.[1]
Quick Reference: Storage Specifications
| Parameter | Specification | Critical Note |
| Primary Storage | -20°C (Freezer) | Long-term stability (up to 2 years).[1] |
| Secondary Storage | -80°C (Deep Freeze) | Recommended for reconstituted stock solutions. |
| Protection | Light & Moisture | Store in amber vials; use desiccators. |
| Atmosphere | Inert (Argon/Nitrogen) | Flush headspace after every use. |
| Solvent Compatibility | Neutral/Basic (pH > 7.0) | NEVER use acidic diluents (induces lactonization).[1] |
Chemical Foundation & Stability Profile
To handle this standard effectively, one must understand the mechanisms driving its degradation.[1]
The "Acid Salt" Vulnerability
Simvastatin is a prodrug (lactone) that hydrolyzes in vivo to the active hydroxy acid. The Sodium Salt form of this standard renders it water-soluble but introduces hygroscopicity .
-
Mechanism: Absorption of atmospheric moisture creates a localized aqueous environment on the solid crystal surface, accelerating chemical degradation even in solid state.[1]
The "2,3-Dehydro" Conjugation
The presence of the C2=C3 double bond in the heptenoate chain creates a conjugated system with the carboxylate group.[1]
-
Mechanism: This conjugation lowers the energy barrier for photo-isomerization and oxidation . Unlike the saturated side chain of Simvastatin, the 2,3-dehydro motif is a chromophore that absorbs UV light more strongly, making the compound highly photosensitive.[1]
pH-Dependent Interconversion
-
Acidic Conditions (pH < 5): The hydroxy acid form will spontaneously cyclize (dehydrate) to form the corresponding lactone (2,3-Dehydro Simvastatin Lactone).[1] This changes the retention time and response factor, invalidating the standard.
-
Basic Conditions (pH > 7): The salt form is generally stable, provided oxidation is controlled.[1]
Protocol: Receipt and Long-Term Storage[2]
Objective: To maintain the chemical integrity of the lyophilized powder upon arrival.
-
Receipt Inspection:
-
Equilibration (The "Warm-Up" Rule):
-
CRITICAL: Do not open the cold shipment vial immediately. Moisture from the air will condense on the cold solid, causing immediate hygroscopic degradation.[1]
-
Allow the vial to equilibrate to room temperature inside a desiccator for 1–2 hours before opening.
-
-
Storage Configuration:
-
Wrap the original vial in aluminum foil (if not already amber) to ensure zero light transmission.
-
Place the vial inside a secondary container (e.g., a screw-top jar) containing a silica gel packet .
-
Store at -20°C .
-
Protocol: Reconstitution and Handling
Objective: To prepare accurate stock solutions without inducing lactonization or oxidation.
Reagents Required[1]
-
Solvent: Methanol (LC-MS Grade) or Acetonitrile:Water (50:50) buffered to pH 7.5 (e.g., 10mM Ammonium Acetate).
-
Gas: High-purity Argon or Nitrogen.
Workflow
-
Weighing:
-
Use an analytical balance in a low-humidity environment (<40% RH).
-
Work quickly to minimize exposure to air.
-
-
Dissolution:
-
Dissolve the standard in Methanol or a buffered aqueous solvent (pH 7-8) .
-
Warning:Avoid pure Acetonitrile for long-term stock storage as it does not buffer against environmental CO2 absorption, which can lower pH over time.[1]
-
Target Concentration: 0.1 mg/mL to 1.0 mg/mL.
-
-
Headspace Purging:
-
Before closing the vial, gently flow Argon gas over the solution for 10-15 seconds to displace oxygen.[1]
-
-
Aliquot Strategy:
-
Do not freeze-thaw the master stock. Divide into single-use aliquots (e.g., 100 µL) in amber HPLC vials.
-
Store aliquots at -80°C .
-
Protocol: Autosampler Stability
Objective: To prevent degradation during the analytical run (HPLC/UPLC).
During analysis, the sample sits in the autosampler, potentially for hours.[1] The 2,3-Dehydro impurity is less stable than Simvastatin API.[1]
-
Temperature: Set autosampler cooling to 4°C ± 2°C .
-
Diluent: Ensure the final injection solvent is neutral to slightly basic .
-
Bad Diluent: 0.1% Formic Acid in Water (Promotes lactonization).
-
Good Diluent: 10mM Ammonium Acetate (pH 7.0) : Acetonitrile.
-
-
Time Limit: Analyze within 24 hours of reconstitution.
Visualization: Handling Workflow
The following diagram illustrates the critical decision paths for handling this reference standard to ensure data integrity.
Figure 1: Decision logic for the receipt, storage, and reconstitution of 2,3-Dehydro Simvastatin Acid Sodium Salt, highlighting critical failure points (red).
Quality Control & Troubleshooting
To validate the integrity of your standard before critical assays, perform a "System Suitability" check.[1]
Verification Method (HPLC-UV)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18).[1]
-
Mobile Phase: Gradient of Ammonium Acetate buffer (pH 7.0) and Acetonitrile.[2]
-
Detection: UV at 238 nm (Max absorption for dienes/statins).
-
Acceptance Criteria:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Yellowing of Powder | Oxidation due to air/light exposure. | Discard. Ensure new stock is stored under Argon. |
| Extra Peak (Late Eluting) | Lactonization (Acidic pH).[1] | Check diluent pH. Ensure pH > 7.0. |
| Broad/Tailing Peak | Column overload or pH mismatch. | Reduce injection volume; verify mobile phase buffer. |
| Drifting Retention Time | Temperature fluctuation.[3] | Thermostat column compartment and autosampler. |
References
-
European Pharmacopoeia (Ph. Eur.) . Simvastatin Monograph 1563. (Detailed impurity profiles including hydroxy acid salts). [1]
-
United States Pharmacopeia (USP) . Simvastatin Related Compounds. (General chapters on statin handling). [1]
-
Veeprho Laboratories . 2,3-Dehydro Simvastatin Acid (Sodium Salt) Datasheet. (Specific CAS and structure confirmation).
-
Alvarez-Lueje, A., et al. (2005).[1] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International. (Mechanistic insight into acid/lactone interconversion).
-
LGC Standards . Statin Impurity Reference Materials Handling Guide. (General storage protocols for hygroscopic statin salts).
Sources
UPLC analysis of Simvastatin sodium salt impurities
Application Note: High-Resolution UPLC Profiling of Simvastatin Sodium & Related Impurities
Executive Summary & Scientific Rationale
The Challenge: The Lactone-Hydroxy Acid Equilibrium
Simvastatin exists in a delicate equilibrium between its lactone form (prodrug) and its
-
Acidic pH (< 4): Favors cyclization to the Lactone .
-
Basic pH (> 8): Favors hydrolysis to the Simvastatin Acid (Sodium Salt) .
For researchers analyzing Simvastatin Sodium , the critical objective is to quantify synthetic impurities (e.g., Lovastatin, Anhydro-simvastatin) and the Simvastatin Lactone (as a degradation product) without inducing artifactual lactonization during the analytical run.
The Solution: UPLC with HSS T3 Chemistry Traditional HPLC methods (USP) often require 15–30 minute run times. This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) with High Strength Silica (HSS) T3 technology. The T3 bonding (C18) is designed to retain polar compounds (like the sodium salt) longer than standard C18, improving the resolution between the salt, the lactone, and closely eluting congeners like Lovastatin.
Chemical Context & Degradation Pathways
The following diagram illustrates the critical stability profile of Simvastatin Sodium and the origins of key impurities.
Figure 1: Chemical interconversion and impurity origins. Controlling pH is the single most critical factor in preventing in-situ artifact generation.
Method Development & Optimization Strategy
Stationary Phase Selection
-
Selected Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Why? Standard BEH C18 columns are highly hydrophobic. Simvastatin Sodium is polar. HSS T3 provides better retentivity for the polar salt form, preventing it from eluting in the void volume and ensuring separation from polar degradants.
Mobile Phase Engineering
-
Buffer: 10 mM Ammonium Acetate (pH 4.5).
-
Why pH 4.5? This is the "Goldilocks" zone.
-
At pH < 3, the sodium salt rapidly cyclizes to lactone on-column.
-
At pH > 7, the silica column degrades, and peak shape suffers.
-
pH 4.5 maintains the salt in a protonated acid state (Simvastatin Acid) for chromatography but is not acidic enough to cause rapid cyclization during the short UPLC residence time (< 5 min).
-
Detailed Experimental Protocol
Reagents & Preparation
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: Milli-Q (18.2 MΩ).
-
Ammonium Acetate: High purity (>99%).[1]
-
Glacial Acetic Acid: For pH adjustment.
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 ± 0.05 with dilute acetic acid. Filter through 0.2 µm membrane. Mobile Phase B: 100% Acetonitrile.
Sample Diluent (CRITICAL STEP)
-
For Simvastatin Sodium Analysis: 20 mM Phosphate Buffer (pH 7.0) : ACN (60:40).
-
Reasoning: You must maintain a neutral pH in the vial. If you use the standard acidic diluent (USP), the Sodium Salt will convert to Lactone before injection, leading to false failure for impurity limits.
-
-
Sample Concentration: 0.5 mg/mL (for impurity profiling).
Instrument Parameters
| Parameter | Setting |
| System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |
| Column Temp | 30 °C (Do not exceed 40°C to prevent degradation) |
| Sample Temp | 4 °C (Mandatory to inhibit cyclization) |
| Flow Rate | 0.5 mL/min |
| Injection Vol | 2.0 µL |
| Detection | UV at 238 nm (Primary); MS (Optional for ID) |
| Run Time | 8.0 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 65 | 35 | Initial |
| 4.50 | 35 | 65 | 6 (Linear) |
| 5.50 | 10 | 90 | 6 (Linear) |
| 6.50 | 10 | 90 | 6 (Hold) |
| 6.60 | 65 | 35 | 1 (Step) |
| 8.00 | 65 | 35 | 1 (Re-equil) |
Analytical Workflow & Logic
The following flowchart details the decision-making process for sample handling, ensuring the integrity of the salt form.
Figure 2: Analytical workflow emphasizing the critical control point of diluent selection.
Results: Impurity Profile & Retention
Under these conditions, the elution order is driven by hydrophobicity. The open-ring acid (Sodium Salt) is significantly more polar than the closed-ring Lactone.
| Peak Identity | Relative Retention Time (RRT) | Polarity | Limit (USP/EP) |
| Simvastatin Sodium (Acid) | 1.00 (Ref) | Polar | Analyte |
| Lovastatin (Impurity A) | ~1.35 | Moderate | NMT 0.4% |
| Epilovastatin | ~1.45 | Moderate | NMT 0.4% |
| Simvastatin Lactone | ~2.10 | Non-Polar | NMT 1.0% |
| Anhydro Simvastatin (Imp B) | ~2.50 | Very Non-Polar | NMT 0.4% |
| Dimer (Impurity G) | ~3.10 | Very Non-Polar | NMT 0.4% |
Note: RRTs are calculated relative to the Simvastatin Acid peak for this specific application. If analyzing Lactone as the API, the Lactone is RRT 1.00.
Troubleshooting & Robustness
-
Peak Splitting of Simvastatin Sodium:
-
Cause: Sample solvent mismatch. If dissolved in 100% methanol, the strong solvent effect distorts the early eluting acid peak.
-
Fix: Ensure diluent contains at least 40% water/buffer.
-
-
Rising Baseline at High %B:
-
Cause: UV absorbance of Acetate at 238 nm.
-
Fix: Switch to Formic Acid (0.1%) if MS detection is used, though this may slightly alter selectivity.
-
-
"Ghost" Lactone Peak:
-
Cause: On-column cyclization due to high column temperature (>40°C) or acidic diluent.
-
Fix: Verify autosampler is at 4°C and diluent is pH 7.0.
-
References
-
Waters Corporation. "Transfer of the USP Assay for Simvastatin to UPLC." Waters Application Notes. Available at: [Link]
-
U.S. Pharmacopeia (USP). "Simvastatin Monograph: Chromatographic Purity." USP-NF.[1] Available at: [Link]
- Alvarez-Lueje, A., et al. "Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography.
-
Vlčková, H., et al. "Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by LC-MS/MS." Journal of Chromatography B. Available at: [Link]
Sources
Application Note: Stabilized Extraction Protocols for Simvastatin and Simvastatin Acid from Human Plasma
[1]
Executive Summary & Scientific Rationale
Simvastatin (SV) presents a classic bioanalytical paradox: it is a lactone prodrug that hydrolyzes in vivo to the active
The critical failure mode in quantifying SV/SVA is interconversion .
-
Lactone
Acid: Catalyzed by plasma esterases and alkaline pH. -
Acid
Lactone: Catalyzed by acidic pH (< pH 3.0).
To achieve accurate quantification, the extraction protocol must "freeze" this equilibrium. Standard plasma extraction methods will fail, yielding artificially high SVA levels (due to esterase activity) or variable SV levels (due to acid-catalyzed lactonization).
This guide details two field-proven protocols—Buffered Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —engineered to stabilize the analyte profile at the moment of collection.
The Chemistry of Instability
Understanding the mechanism is the only way to troubleshoot recovery issues. The diagram below illustrates the bi-directional instability that must be arrested during extraction.
Figure 1: The interconversion pathway. Protocols must maintain the "Stability Zone" (pH 4.5, 4°C) to prevent artificial data skew.
Pre-Analytical Handling (Critical)
The extraction process begins at the bedside. You cannot "fix" a sample that was allowed to sit at room temperature for 30 minutes.
Sample Collection Protocol
-
Collection: Draw blood into K2EDTA or Lithium Heparin tubes.
-
Temperature: Immediately place tubes in an ice-water bath (4°C) .
-
Separation: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.
-
Stabilization (The "Buffer Step"):
-
Transfer plasma to cryovials.
-
Action: Add Ammonium Acetate buffer (pH 4.5) to the plasma immediately.
-
Ratio: Typically 20 µL of 1M Buffer per 1 mL of plasma, or enough to adjust plasma pH to ~4.5–5.0.
-
-
Storage: Store at -80°C.
Protocol A: Buffered Liquid-Liquid Extraction (LLE)
Best For: Maximum sensitivity, cleanliness, and cost-efficiency. Reference Standard: Adapted from Jemal et al.[1][2][3] and Wang et al.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate:Hexane (90:10 v/v).
-
Buffer: 50 mM Ammonium Acetate (pH 4.5).
-
Internal Standard (IS): Lovastatin or d6-Simvastatin in ACN.
Step-by-Step Workflow
-
Thaw: Thaw plasma samples on ice . Do not use a water bath.
-
Aliquoting: Transfer 200 µL of plasma into 2 mL polypropylene tubes.
-
IS Addition: Add 50 µL of Internal Standard working solution. Vortex gently (5 sec).
-
Buffering: Add 100 µL of 50 mM Ammonium Acetate (pH 4.5) .
-
Why? This locks the pH in the stability zone before the organic solvent is introduced.
-
-
Extraction:
-
Add 1.0 mL of Extraction Solvent (MTBE or EtAc/Hexane).
-
Shake/Vortex vigorously for 10 minutes.
-
-
Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C .
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry-ice/acetone bath (optional but recommended to prevent contamination). Pour off the organic (top) layer into a clean glass tube.
-
Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 35°C .
-
Caution: Do not exceed 40°C; heat accelerates lactonization.
-
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (e.g., 60:40 ACN:Buffer).
Protocol B: Solid Phase Extraction (SPE)
Best For: High-throughput automation and removing phospholipids. Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (30 mg/1 cc).
Step-by-Step Workflow
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Ammonium Acetate Buffer (pH 4.5).
-
-
Sample Prep:
-
Mix 200 µL Plasma + 20 µL IS + 200 µL Ammonium Acetate Buffer (pH 4.5).
-
-
Loading: Load the buffered sample onto the cartridge at low vacuum (1 mL/min).
-
Washing (Critical):
-
Wash 1: 1.0 mL Water (removes salts/proteins).
-
Wash 2: 1.0 mL 10% Acetonitrile in Water (removes some lipids without eluting SV).
-
Note: Avoid high % organic washes; SV is lipophilic but SVA is not.
-
-
Elution:
-
Elute with 2 x 250 µL Acetonitrile .
-
-
Post-Processing: Evaporate and reconstitute as in Protocol A.
Analytical Decision Matrix (Workflow)
Use this logic flow to ensure your experimental setup matches your sensitivity requirements.
Figure 2: Operational workflow for selecting and executing the extraction.
LC-MS/MS Conditions & Validation Data
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3-5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 4.5).
-
Gradient: 40% B to 90% B over 3-4 minutes.
-
Flow Rate: 0.4 - 0.5 mL/min.
Typical Performance Metrics (Expected)
| Parameter | Simvastatin (Lactone) | Simvastatin Acid | Notes |
| Recovery (LLE) | > 85% | > 80% | MTBE provides cleaner recovery for Lactone. |
| Recovery (SPE) | > 90% | > 85% | HLB cartridges generally yield higher recovery. |
| LLOQ | ~0.10 ng/mL | ~0.10 ng/mL | Dependent on MS sensitivity (e.g., Sciex 6500+). |
| Stability (4°C) | > 4 hours | > 4 hours | Only if pH is buffered to 4.5. |
| Matrix Effect | < 15% | < 15% | Use deuterated IS to compensate. |
Troubleshooting Guide
-
Issue: High SVA / Low SV in calibration standards.
-
Cause: Stock solution instability or room temp exposure.[8]
-
Fix: Prepare stocks in Acetonitrile (neutral); keep on ice.
-
-
Issue: Poor peak shape for SVA.
-
Cause: pH mismatch between reconstitution solvent and mobile phase.
-
Fix: Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 60:40).
-
References
-
Jemal, M. et al. (2000). Method validation for the determination of simvastatin and its beta-hydroxy acid in human plasma using high-performance liquid chromatography with tandem mass spectrometric detection. Journal of Chromatography B.
- Core citation for the pH 4.
-
Wang, J. et al. (2010). High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma.[4] Analytica Chimica Acta.
- Citation for high-throughput techniques and stability d
-
Partani, P. et al. (2016). Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma.[6] Journal of Chromatographic Science.
- Provides detailed SPE workflows and gradient conditions.
-
US FDA. (2018). Bioanalytical Method Validation, Guidance for Industry.
- Authoritative grounding for validation criteria (LLOQ, Recovery, M
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Thin Layer Chromatography (HPTLC) Profiling of Simvastatin and Critical Impurities
Executive Summary
Objective: To provide a robust, stability-indicating HPTLC protocol for the separation and semi-quantitative analysis of Simvastatin (SIM) and its primary pharmacopoeial impurities (EP Impurity A, B, C, and E).
Scope: This guide addresses the specific challenge of separating the lactone form (Simvastatin) from its hydroxy-acid hydrolysis product (Impurity A) and non-polar degradation products (dimers/anhydro forms).[1] It is designed for formulation scientists and QC analysts requiring rapid, parallel screening of degradation products without the high solvent consumption of HPLC.
Core Mechanism: The method utilizes a Toluene-Ethyl Acetate-Formic Acid mobile phase on Silica Gel 60 F254. The inclusion of formic acid is the critical mechanistic driver; it suppresses the ionization of the carboxylic acid moiety in Impurity A, preventing spot tailing and ensuring sharp resolution from the lactone main peak.
Impurity Profile & Separation Logic
Simvastatin is a lactone prodrug.[2] Its stability profile is dominated by the equilibrium between the closed lactone ring and the open hydroxy-acid form. Understanding this chemistry is vital for selecting the chromatographic conditions.
| Impurity Name | EP/USP Designation | Structure/Origin | Polarity Relative to SIM | Predicted Rf Behavior |
| Simvastatin | API | Lactone (Closed ring) | Moderate | 0.40 - 0.50 |
| Tenivastatin | Impurity A | Hydroxy Acid (Hydrolysis) | High (Polar) | < 0.30 (Retained) |
| Lovastatin | Impurity E | Homologue (Starting Material) | Similar to SIM | ~0.40 (Critical Pair) |
| Anhydro Simvastatin | Impurity C | Dehydration product | Low (Non-polar) | > 0.60 |
| Simvastatin Dimer | Impurity D | Oxidative coupling | Very Low | > 0.70 |
Degradation Pathway & Separation Strategy
The following diagram illustrates the degradation pathways and how the selected TLC system separates these species based on functional group polarity.
Figure 1: Simvastatin degradation pathways mapped to chromatographic migration. Polar acid species retain lower, while non-polar dimers migrate higher.
Detailed Experimental Protocol
Materials & Reagents[3]
-
Stationary Phase: HPTLC Glass Plates Silica Gel 60 F254 (20 x 10 cm), Merck KGaA or equivalent. Pre-washing is mandatory.
-
Solvents (HPLC Grade): Toluene, Ethyl Acetate, Formic Acid (98-100%), Methanol.
-
Reference Standards: Simvastatin CRM, Lovastatin CRM, Simvastatin Hydroxy Acid (Impurity A).
Mobile Phase Preparation[4]
-
Composition: Toluene : Ethyl Acetate : Formic Acid[3]
-
Ratio: 5.0 : 1.5 : 0.5 (v/v/v)
-
Preparation Logic:
-
Mix Toluene and Ethyl Acetate first.
-
Add Formic Acid last to prevent phase separation issues during mixing.
-
Equilibration: Saturate the twin-trough chamber with filter paper for exactly 20 minutes before development. Why? Saturation ensures a uniform solvent front and reproducible Rf values, specifically preventing the "smiling" effect of band distortion.
-
Sample Preparation
-
Standard Stock Solution: Dissolve 10.0 mg Simvastatin in 10.0 mL Methanol (1.0 mg/mL).
-
System Suitability Solution (SST): Prepare a mixture containing 0.5 mg/mL Simvastatin and 0.1 mg/mL Impurity A (Acid) in Methanol.
-
Test Sample: Extract tablet powder equivalent to 10 mg Simvastatin with 10 mL Methanol. Sonicate for 10 mins, centrifuge at 3000 rpm, and use the supernatant.
Chromatographic Workflow
Figure 2: Step-by-step HPTLC execution workflow ensuring reproducibility and removal of interfering volatiles.
Validation & System Suitability
To ensure the method is "Self-Validating" (Trustworthiness), every run must include the System Suitability Test (SST).
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 between Simvastatin and Impurity A | Ensures separation of the active drug from its main hydrolysis product. |
| Rf Value (Simvastatin) | 0.45 ± 0.05 | Confirms mobile phase composition and chamber saturation stability. |
| Tailing Factor | 0.9 < T < 1.1 | Formic acid must effectively suppress silanol ionization to prevent tailing. |
Linearity & Sensitivity (Data Summary)
-
Linearity Range: 200 – 1000 ng/spot (r² > 0.995)
-
LOD (Limit of Detection): ~50 ng/spot
-
LOQ (Limit of Quantification): ~150 ng/spot
Troubleshooting Guide (Field Insights)
Issue 1: Tailing of the Main Peak
-
Cause: Insufficient acid in the mobile phase or active sites on silica.
-
Fix: Increase Formic Acid ratio slightly (e.g., to 0.6) or ensure plates are pre-washed with Methanol to remove binder contaminants.
Issue 2: "Smiling" Solvent Front
-
Cause: Uneven saturation of the chamber.
-
Fix: Use a twin-trough chamber with filter paper on both sides. Allow exactly 20 minutes saturation. Do not open the chamber during this time.
Issue 3: Co-elution of Lovastatin (Impurity E)
-
Insight: Lovastatin differs from Simvastatin only by a methyl group. Separation is difficult on standard Silica.
-
Advanced Fix: If Impurity E quantification is critical, use RP-18 W (Reversed Phase) plates with a mobile phase of Acetonitrile : Water : Methanol (60:20:20).
References
-
European Pharmacopoeia (Ph.[4] Eur.) 10.0 , "Simvastatin Monograph 1563". European Directorate for the Quality of Medicines & HealthCare.
-
Siva Kumar, R., et al. (2011). "Spectroscopic and HPTLC Method for Quantification of Simvastatin in Tablet Dosage Forms." Asian Journal of Chemistry, 23(11), 4833-4836.
- Dixit, R.P., & Barhate, C.R. (2010). "Stability Indicating HPTLC Method for Simultaneous Determination of Simvastatin and Ezetimibe.
-
Merck KGaA Application Note. "Separation of Statins by HPTLC."
-
United States Pharmacopeia (USP) 43-NF 38 , "Simvastatin Tablets: Organic Impurities".
Sources
- 1. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 2. sciex.com [sciex.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Resolution Chromatography of Simvastatin & Dehydro-Metabolites
[1]
Executive Summary & Chemical Context
Welcome to the Advanced Chromatography Support Center. This guide addresses a specific and often misunderstood separation challenge: resolving the parent drug Simvastatin (SV) from its oxidative degradant/metabolite, 2,3-Dehydro Simvastatin Acid (2,3-D-SVA) .[1]
The Core Challenge: Simvastatin is a neutral lactone (cyclic ester). Its related impurities often retain the lactone structure (e.g., Anhydro Simvastatin) or exist as the open-ring acid form (Simvastatin Acid).[1] The target impurity, 2,3-Dehydro Simvastatin Acid , presents a dual challenge:
-
Structural Similarity: It shares the hexahydronaphthalene core with the parent.[2]
-
Chemical Behavior: Unlike the neutral parent, it possesses a free carboxylic acid group and an additional conjugated double bond (the "2,3-dehydro" modification).
The Solution Thesis: Resolution is rarely achieved by extending the gradient or changing the organic modifier alone. The separation mechanism must exploit the pKa difference (Ion-Exclusion Chromatography principle) and the Pi-Pi interaction potential of the conjugated system.[1]
The Chemistry of Separation (Mechanism)
To troubleshoot effectively, you must understand the interaction mechanics inside the column.
A. The pH Effect (The Primary Lever)
-
Simvastatin (Parent): Neutral Lactone.[1] Retention is independent of pH (within standard ranges).[1]
-
2,3-D-SVA (Impurity): Weak Acid (pKa ~4.5).[1]
-
At pH 2.0: The acid is protonated (COOH). It is hydrophobic and elutes closer to the parent Simvastatin. Result: Poor Resolution.
-
At pH 4.5 - 5.5: The acid is partially to fully ionized (COO⁻).[1] It becomes significantly more polar and elutes much earlier than the parent. Result: High Resolution.
-
B. The "Dehydro" Factor (The Secondary Lever)
The "2,3-dehydro" modification introduces a conjugated double bond system. If pH optimization alone is insufficient, a stationary phase capable of Pi-Pi interactions (e.g., Phenyl-Hexyl or PFP) will selectively retain the dehydro impurity differently than the saturated parent.[1]
Logic & Workflow Visualization
The following diagrams illustrate the troubleshooting logic and the chemical separation mechanism.
Figure 1: Resolution Optimization Decision Tree
Caption: Decision matrix for isolating Simvastatin from acidic dehydro-impurities. Priority is placed on pH manipulation before hardware changes.
Optimized Experimental Protocol
This protocol is designed to maximize the selectivity between the neutral lactone and the acidic impurity.
Method Parameters (The "Gold Standard")
| Parameter | Setting | Rationale |
| Column | C18 (L1) or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or sub-2 µm) | C18 is standard.[1] Phenyl-Hexyl provides orthogonal selectivity for the "dehydro" double bond.[1] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) | Maintains the impurity in ionized (COO⁻) form, forcing early elution. |
| Mobile Phase B | Acetonitrile | Sharpens peaks; lower viscosity than Methanol. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Temperature | 25°C (Strict Control) | Lower temperature prevents on-column hydrolysis of Simvastatin Lactone to Acid.[1] |
| Detection | UV @ 238 nm | Max absorption for the diene system in Simvastatin. |
Step-by-Step Execution
-
Buffer Preparation: Dissolve Ammonium Acetate in water. Adjust pH to 4.5 using dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Equilibration: Flush column with 50:50 A:B for 30 minutes. Ensure baseline is stable (drift < 1 mAU).
-
Gradient Profile:
-
Injection: Inject 10 µL.
Troubleshooting & FAQs
Q1: I am seeing a "saddle" peak or split peak for Simvastatin. Is this the impurity?
Answer: Likely not. This is often on-column hydrolysis .[1]
-
Cause: If your mobile phase pH is too high (> 6.[1]0) or temperature is too high (> 30°C), Simvastatin (Lactone) converts to Simvastatin Acid during the run.[1]
-
Validation: Inject the standard at 10°C. If the split disappears, it is a stability issue, not an impurity.
-
Fix: Lower column temperature to 20-25°C and ensure pH is ≤ 4.5.
Q2: My resolution is poor because the impurity is tailing into the main peak. Why?
Answer: This indicates the Acidic Impurity is partially protonated.
-
Mechanism: If you run at pH 3.5 - 4.0 (near the pKa), the impurity flips between ionized and non-ionized states, causing peak broadening (tailing).
-
Fix: Move the pH away from the pKa.
-
Option A (Recommended): Go to pH 4.5 - 5.0 .[1] Fully ionize the acid (sharp, early peak).
-
Option B: Go to pH 2.0 . Fully protonate the acid (sharp, late peak). Warning: pH 2.0 reduces selectivity between the Acid and Lactone.
-
Q3: Can I use Methanol instead of Acetonitrile?
Answer: Yes, but with caution.
-
Methanol has higher viscosity (higher backpressure).[1]
-
Methanol is protic and can sometimes facilitate solvolysis (ring opening) of the lactone over long sequences. Acetonitrile is aprotic and generally safer for Simvastatin stability.
Q4: The "2,3-Dehydro" impurity is co-eluting with Simvastatin Acid (Impurity A).[1] How do I separate these two?
Answer: This is a harder separation (Acid vs. Acid).
-
Since both are acidic, pH won't separate them.
-
You must rely on the double bond difference .
-
Action: Switch to a Phenyl-Hexyl or F5 (Pentafluorophenyl) column.[1] The pi-electrons in the stationary phase will interact more strongly with the conjugated system of the 2,3-Dehydro impurity, increasing its retention relative to the saturated Simvastatin Acid.
Visualizing the Interaction Mechanism
This diagram explains why the pH shift works.
Caption: Mechanistic view of pH impact.[1] At pH 4.5, the impurity becomes ionic and separates easily from the neutral parent.
References
-
United States Pharmacopeia (USP). Simvastatin Monograph: Organic Impurities.[4] USP-NF.[1] (Standardizes the definitions of Impurity A, B, C). [1]
-
Alvarez-Lueje, A., et al. (2005).[1] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International. (Validates the hydrolysis mechanism of the lactone ring).
-
Vojta, J., et al. (2018). Simultaneous measurement of simvastatin and simvastatin acid in human plasma.[5] Journal of Chromatography B. (Demonstrates the pH-dependent separation of Acid vs Lactone forms).[1]
-
PubChem. Simvastatin Compound Summary. National Center for Biotechnology Information. (Chemical structure and pKa data). [1]
Sources
- 1. Simvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Gradient HPLC Method for Simultaneous Determination of Eight Sartan and Statin Drugs in Their Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting retention time shifts in Simvastatin impurity analysis
Topic: Troubleshooting Retention Time (RT) Shifts in Simvastatin Impurity Profiling
The Core Challenge: The Lactone-Acid Equilibrium
Welcome to the technical support hub. Before diving into the troubleshooting steps, you must understand the chemical behavior driving your chromatography.
Simvastatin is a lactone prodrug .[1] In the presence of water, heat, or alkaline pH, the lactone ring hydrolyzes to form Simvastatin Acid (the active hydroxy-acid form).
-
The Critical Variable: Simvastatin Acid has a pKa of approximately 4.5 – 5.0 .
-
The Consequence: Most USP/EP methods utilize a phosphate buffer around pH 4.5. Because the method pH is perilously close to the analyte's pKa, micro-changes in pH result in macro-shifts in retention time for the acid impurity, while the neutral lactone (Simvastatin) remains relatively stable.
Diagnostic Workflow: The "Triage" System
Do not guess. Use this logic flow to isolate the variable causing your retention time shift.
Figure 1: Decision tree for isolating the root cause of retention time instability in statin analysis.
Troubleshooting Guide (Q&A Format)
Scenario A: "The Simvastatin Acid peak is drifting, but the Simvastatin (Lactone) peak is stable."
Diagnosis: This is a classic pH control failure . Because Simvastatin is neutral, it is largely unaffected by minor pH changes.[1] However, Simvastatin Acid (an ionizable impurity) will experience drastic changes in hydrophobicity if the pH fluctuates near its pKa (4.5).
Corrective Actions:
-
Verify Buffer Preparation: Do not rely on "recipe-based" pH adjustment (e.g., "add 5mL of acid"). You must use a calibrated pH meter.
-
The "0.1 Unit" Rule: A shift of just 0.1 pH units can shift the Acid peak by >1 minute. Ensure your buffer is within ±0.02 pH units of the method requirement.
-
Buffer Capacity: If you are using a dilute buffer (e.g., <10 mM phosphate), it may not be strong enough to resist pH changes when mixed with the sample diluent. Increase buffer concentration to 20–25 mM if the method allows.
Scenario B: "All peaks (Simvastatin and Impurities) are drifting to earlier retention times throughout the day."
Diagnosis: Organic Modifier Evaporation or Temperature Drift . Simvastatin is highly lipophilic. Small increases in the percentage of organic solvent (Acetonitrile) or temperature will speed up elution significantly.
Corrective Actions:
-
Cap Your Solvents: Acetonitrile is volatile.[1] If you are using pre-mixed mobile phases (e.g., 65:35 ACN:Buffer) in an open flask, the ACN evaporates, the mix becomes more aqueous, and retention times increase.
-
Wait... did you say earlier? Yes. If you are using a gradient system and the ACN in Channel B evaporates, the pump delivers "weaker" solvent, increasing RT.
-
However, if you observe earlier elution, check your Column Oven . Ensure it is actively controlling (e.g., 25°C or 45°C) and not just set to "Ambient."[1] A 1°C rise can decrease RT by ~2%.[1][2]
-
Scenario C: "I see 'Ghost Peaks' or the Simvastatin peak is splitting."
Diagnosis: On-Column Hydrolysis or Sample Diluent Incompatibility .[3][1] If your sample diluent is too basic, or if the sample sits in the autosampler for 24+ hours, Simvastatin will convert to Simvastatin Acid before injection.
Corrective Actions:
-
Check Diluent pH: The USP monograph typically recommends a diluent pH of 4.0. Never dissolve Simvastatin in pure water or alkaline buffers.
-
Autosampler Temperature: Maintain the autosampler at 4°C. Hydrolysis is temperature-dependent.
-
Injection Solvent Strength: If the diluent is 100% Acetonitrile but the mobile phase is 50% water, the "strong" solvent plug can cause peak splitting. Match the diluent to the mobile phase starting conditions.
Data Summary: Impurity Behavior[4]
Use this reference table to correlate observed shifts with chemical properties.
| Analyte | Structure Type | pKa | Sensitivity to pH | Sensitivity to Temp | Primary Failure Mode |
| Simvastatin | Lactone (Neutral) | N/A | Low | High | Organic Evaporation |
| Simvastatin Acid | Hydroxy Acid | ~4.5 | Critical | High | Buffer pH Errors |
| Lovastatin | Lactone (Neutral) | N/A | Low | High | Column Aging |
| Epilovastatin | Isomer | N/A | Low | High | Resolution Loss |
Standardized Protocol: Buffer Preparation
To ensure reproducibility, follow this validated workflow for the Phosphate Buffer (pH 4.5).
-
Weighing: Dissolve 3.9 g of Sodium Dihydrogen Phosphate Monohydrate (
) in 900 mL of HPLC-grade water. -
Adjustment: Place the probe of a calibrated pH meter into the solution while stirring.
-
Titration: Adjust pH to 4.50 ± 0.05 using Phosphoric Acid (85%) or Sodium Hydroxide (50%). Note: Dropwise addition is critical.
-
Filtration: Dilute to 1000 mL, then filter through a 0.45 µm Nylon membrane . (Do not use cellulose acetate, which can bind statins).[1]
-
Expiration: Discard buffer after 48 hours to prevent microbial growth, which causes "ghost peaks" at the solvent front.
References
-
United States Pharmacopeia (USP). Simvastatin Monograph: Chromatographic Purity and Assay. USP 43-NF 38.[3][1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54454, Simvastatin.[1] (Accessed 2023).[1][4] [Link][1]
-
Alvarez-Lueje, A., et al. (2005).[3][1] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography.[5][6] Journal of AOAC International, 88(6), 1631-1636.[3][1][5] [Link]
-
Waters Corporation. Analysis of Statin Drugs Using XBridge Phenyl Columns. Application Note. [Link][1]
Sources
- 1. Simvastatin CAS#: 79902-63-9 [m.chemicalbook.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. CAS 121009-77-6: simvastatin acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Preventing degradation of 2,3-Dehydro Simvastatin Acid in solution
Topic: Preventing Degradation of 2,3-Dehydro Simvastatin Acid in Solution
Audience: Senior Researchers, Analytical Chemists, and Formulation Scientists.[1]
Executive Summary: The Stability Paradox
2,3-Dehydro Simvastatin Acid (often designated as Impurity B or a related degradation product in pharmacopeial monographs) presents a "double-edged" stability challenge compared to its parent, Simvastatin.[1]
-
The Pharmacophore Instability: Like all statins, it possesses a dihydroxy heptanoic acid side chain that is prone to acid-catalyzed lactonization .[1][2]
-
The Structural Instability: The "2,3-dehydro" modification introduces a conjugated diene system into the hexahydronaphthalene ring. This makes the molecule significantly more susceptible to oxidative degradation and photolytic cleavage than standard Simvastatin.
This guide provides a self-validating troubleshooting framework to arrest these pathways during experimental handling.
Part 1: The Stability Mechanism (Visualized)
Before troubleshooting, you must understand the competing degradation pathways.
Figure 1: The Degradation Triad. The central Acid form is thermodynamically unstable in acidic media (shifting to Lactone) and kinetically unstable in air/light (shifting to Oxidized products).
Part 2: Troubleshooting Guides & FAQs
Scenario A: "My target peak is disappearing, and a less polar peak is growing."
Diagnosis: Lactonization. You are witnessing the thermodynamic equilibrium shifting from the open-ring acid to the closed-ring lactone.[1] This occurs rapidly if the solution pH drops below 7.0. On Reverse Phase HPLC (RP-HPLC), the lactone is significantly less polar and will elute later than the acid.
Q: I dissolved the sample in pure Acetonitrile (ACN). Why did it degrade? A: Pure ACN is not a buffer.[1] Dissolved CO2 from the air can lower the apparent pH of unbuffered solvents to ~5.0, triggering lactonization. Furthermore, aprotic solvents like ACN can accelerate the dehydration reaction compared to water.
The Fix (Self-Validating Protocol):
-
Buffer Selection: Use Ammonium Acetate or Ammonium Bicarbonate (10-20 mM) adjusted to pH 7.5 – 8.0 .[1]
-
Solvent Prep: Do not store in 100% organic solvent.[1] Store in a mixture of 80% Buffer / 20% ACN .
-
Verification: Check the HPLC chromatogram. The Acid form (Target) should elute earlier (approx. RRT 0.5 - 0.6 relative to the lactone).[1]
Scenario B: "I see multiple small peaks eluting before the main peak."
Diagnosis: Oxidative Degradation. The 2,3-dehydro double bond creates a conjugated diene system.[1] This electron-rich region is a magnet for singlet oxygen and free radicals, leading to epoxides or chain-shortened aldehydes which are generally more polar (elute earlier).[1]
Q: I kept it in the fridge. Why did it oxidize? A: Cold slows kinetics but does not stop oxidation if oxygen is dissolved in the solvent. Standard "fridge storage" often lacks light protection, and fluorescent lab lights emit UV wavelengths that excite the conjugated system.
The Fix (Inert Handling):
-
Degas Solvents: Sonicate solvents under vacuum or sparge with Helium/Argon for 10 minutes before dissolving the solid.
-
Amber Glass: strictly required.[1] If unavailable, wrap vials in aluminum foil.
-
Antioxidant Spiking (Optional): If the assay permits, add 0.05% BHT (Butylated hydroxytoluene) to the stock solution.
Scenario C: "I am seeing 'ghost' peaks when using Methanol."
Diagnosis: Esterification. Statins in the acid form can react with protic organic solvents (Methanol, Ethanol) to form methyl or ethyl esters. This is often catalyzed by trace acids.[1]
The Fix:
-
Switch Solvents: Use Acetonitrile (ACN) as the organic modifier.
-
Cold Handling: If Methanol is required for solubility, keep the sample at 4°C and analyze within 4 hours.
Part 3: Optimized Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)
This protocol is designed to lock the molecule in the Acid form while preventing oxidation.
| Step | Action | Scientific Rationale |
| 1 | Prepare Solvent | Mix 20 mM Ammonium Bicarbonate (pH 7.8) and Acetonitrile (50:50 v/v). |
| 2 | Deoxygenate | Sparge the solvent mix with Argon or Nitrogen for 5 minutes. |
| 3 | Weighing | Weigh 2,3-Dehydro Simvastatin Acid into an Amber volumetric flask. |
| 4 | Dissolution | Add the solvent from Step 2. Sonicate briefly (<30s) if needed.[1] |
| 5 | Storage | Aliquot into amber HPLC vials. Store at -80°C (preferred) or -20°C. |
Protocol 2: Analytical Method (HPLC) Recommendations
When analyzing this molecule, your LC method must not induce the degradation you are trying to measure.
-
Column Temperature: Keep ≤ 30°C . (High column temps (>40°C) can cause on-column lactonization).[1]
-
Mobile Phase A: 0.1% Ammonium Acetate (pH ~7.0).[1] Avoid Trifluoroacetic Acid (TFA) or Formic Acid, as these will convert the sample to lactone during the run.
-
Sample Tray: Must be cooled to 4°C .
Part 4: Data Summary & Decision Matrix
Use this table to interpret your stability data.
| Observation | Probable Cause | Confirmation Test | Corrective Action |
| Peak Area Loss + New Late Peak | Lactonization | Check pH of solution. If < 7.0, this is the cause. | Adjust solvent to pH 8.0 with Ammonium Bicarbonate. |
| Yellow Discoloration of Solution | Oxidation (Polymerization) | Check for multiple early eluting peaks on HPLC. | Use fresh stock; purge with Argon; use Amber glass.[1] |
| New Peak at RRT ~1.1-1.2 | Methyl Ester Formation | Did you use Methanol? | Switch organic solvent to Acetonitrile. |
| Peak Broadening / Tailing | pH Mismatch | Is the mobile phase pH different from sample solvent? | Match sample solvent pH to Mobile Phase A. |
Visual Troubleshooting Workflow
Figure 2: Rapid Diagnostic Tree for HPLC Anomalies.
References
-
Piecha, M., Sarakha, M., Trebse, P., & Kocar, D. (2010).[1] Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters, 8(2), 185–191.[1][3] Link[1]
-
Vojta, J., Jedlička, A., & Coufal, P. (2015).[1] Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method. Journal of Analytical Methods in Chemistry. Link
-
Alvarez-Lueje, A., Valenzuela, C., Squella, J. A., & Nuñez-Vergara, L. J. (2005).[1] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International, 88(6), 1631-1636.[1] Link
-
Kocić-Pešić, V., et al. (2018).[1] The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 20(24).[1] Link
Sources
Technical Support Center: Optimizing Mobile Phase pH for 2,3-Dehydro Simvastatin Acid Separation
The following technical guide is designed as a specialized support center resource for analytical scientists. It prioritizes mechanistic understanding, actionable troubleshooting, and robust method development strategies.[1]
Executive Summary
Separating 2,3-Dehydro Simvastatin Acid (DHSA) from its parent compound, Simvastatin Acid (SVA) , represents a critical challenge in statin impurity profiling.[1] Unlike the neutral lactone forms, these hydroxy acid metabolites possess ionizable carboxyl groups, making their retention behavior highly sensitive to mobile phase pH.[1]
This guide provides a high-level troubleshooting and optimization framework. It focuses on exploiting the subtle pKa shifts induced by the C2-C3 double bond conjugation to achieve baseline resolution.[1]
Module 1: The Chemistry of Separation (FAQ)
Q1: Why is pH the single most critical parameter for this specific separation?
Answer: The separation of SVA and DHSA is governed by two concurrent mechanisms: hydrophobic interaction and ionization state .
-
Structural Difference: DHSA contains a C2-C3 double bond in the heptenoic acid side chain (alpha-beta unsaturation) compared to the saturated SVA.[1][2]
-
pKa Shift: This conjugation typically lowers the pKa of the carboxylic acid by approximately 0.3–0.5 pH units (e.g., SVA pKa ≈ 4.7 vs. DHSA pKa ≈ 4.3).
-
The "Sweet Spot": At a pH window between 4.0 and 4.5, DHSA is often more ionized (negative charge) than SVA. This charge difference, combined with the rigidity of the double bond, amplifies the selectivity factor (
), allowing the earlier-eluting DHSA to separate from SVA.
Q2: How does the "Acid vs. Lactone" equilibrium affect my method development?
Answer: Simvastatin exists in a pH-dependent equilibrium.[1][2]
-
Acidic pH (< 4.0): Favors the lactonization (conversion back to Simvastatin), though this is slow at ambient temperature.[1]
-
Basic pH (> 7.0): Rapidly hydrolyzes any remaining lactone into the acid form.[1]
-
Operational Consequence: You must maintain a slightly acidic pH (4.0–5.[1]0) to keep the analytes stable during the run while ensuring the ionization difference is exploitable. Avoid pH < 2.5 if you are quantifying trace acids, as on-column lactonization can cause peak broadening.[1][2]
Module 2: Troubleshooting & Optimization Guide
Scenario A: Co-elution of SVA and DHSA
Symptom: The critical pair (DHSA and SVA) elutes as a single broad peak or a "shoulder" peak. Root Cause: The mobile phase pH is likely too low (< 3.[1]0) or too high (> 6.0), suppressing the ionization difference.[1] Corrective Action:
-
Target pH 4.2 – 4.5: Adjust the aqueous buffer pH to the pKa region. This places the analytes in a "partially ionized" state where small pKa differences result in maximum retention shifts.
-
Lower Organic Modifier: Reduce Acetonitrile (ACN) by 2-5%. The separation of structural isomers often requires higher water content to engage the stationary phase's steric selectivity.
Scenario B: Retention Time Drift
Symptom: Retention times (RT) shift significantly between injections.[1][2] Root Cause: Lack of buffering capacity at the chosen pH. Corrective Action:
-
Buffer Selection: If working at pH 4.5, use Ammonium Acetate or Sodium Phosphate .[1] Avoid Formic Acid (pKa 3.[1][2]75) for pH > 4.2, as its buffering capacity drops.[1]
-
Concentration: Ensure buffer concentration is at least 10–20 mM.
Scenario C: Peak Tailing (> 1.5 USP Tailing Factor)
Symptom: Asymmetrical peaks for the acid forms.[1] Root Cause: Secondary silanol interactions or "mixed-mode" ionization effects.[1][2] Corrective Action:
-
Add a Silanol Blocker: If using a standard C18 column, adding 0.1% Triethylamine (TEA) can mask silanol sites.[1]
-
Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics.
Module 3: Visualizing the Logic
Figure 1: Method Development Decision Tree
Caption: A logic flow for troubleshooting resolution issues between Simvastatin Acid and its 2,3-Dehydro impurity.
Module 4: Standardized Experimental Protocol
Objective: Establish a robust baseline separation for Simvastatin Acid and 2,3-Dehydro Simvastatin Acid.
Mobile Phase Preparation
-
Buffer (Solvent A): 20 mM Ammonium Acetate adjusted to pH 4.5 ± 0.05 with dilute Acetic Acid.
-
Note: Precise pH adjustment is mandatory.[1] Use a calibrated pH meter.
-
Instrument Settings
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard RP stationary phase; 3.5 µm offers better resolution than 5 µm.[1][2] |
| Flow Rate | 1.0 – 1.2 mL/min | Standard linear velocity.[1] |
| Temperature | 30°C | Controls viscosity and thermodynamics of separation. |
| Detection | UV @ 238 nm | Max absorption for the diene/lactone chromophore.[1] |
| Injection | 10 µL | Prevent column overload. |
Gradient Profile (Generic Start)
| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |
| 0.0 | 65 | 35 | Initial hold to retain polar acids.[1][2] |
| 15.0 | 40 | 60 | Linear ramp to elute acids.[1] |
| 20.0 | 10 | 90 | Wash to elute neutral lactones (Simvastatin).[1][2] |
| 25.0 | 65 | 35 | Re-equilibration.[1] |
Module 5: Advanced Mechanism Visualization
Figure 2: The pKa-Driven Separation Mechanism
Caption: How pH 4.5 exploits the alpha-beta unsaturation to separate DHSA from SVA.[2]
References
-
United States Pharmacopeia (USP). Simvastatin Monograph: Related Compounds.[1] USP-NF.[1] (Standard reference for impurity limits and general HPLC conditions).
-
Rao, B. M., et al. (2010).[1] A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin.[1][2] Journal of Chemical and Pharmaceutical Research. (Discusses pH effects on impurity separation).
-
Piecha, M., et al. (2009).[1][4] Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters.[1][4] (Details the acid-lactone interconversion and pH dependence).
-
Alwsci Technologies. (2023).[1][2] The Importance Of Mobile Phase pH in Chromatographic Separations. (General guide on pH influence on ionizable compounds).
-
Agilent Technologies.Control pH During Method Development for Better Chromatography. Application Note.
Sources
Technical Support Center: Reducing Baseline Noise in LC-MS Analysis of Simvastatin Salts
Introduction: The Stability-Sensitivity Paradox
Analyzing Simvastatin salts (specifically the open-ring hydroxy acid form, often supplied as Simvastatin Ammonium Salt ) presents a unique "Stability-Sensitivity Paradox." Unlike the neutral lactone form of Simvastatin, the salt form is chemically dynamic. It is prone to lactonization (cyclizing back to the prodrug form) under acidic conditions and oxidation under basic conditions.
In LC-MS, this instability manifests not just as peak loss, but as elevated baseline noise and drifting backgrounds due to on-column degradation and equilibrium shifts during the run. Furthermore, in ESI+ mode, Simvastatin’s high affinity for sodium (
This guide provides a self-validating troubleshooting framework to stabilize your baseline and maximize sensitivity.
Part 1: Mobile Phase & Chemistry (The Root Cause)
Q1: I am seeing a high, wavering baseline in ESI+ mode. My mobile phase is 0.1% Formic Acid in Water/Acetonitrile. What is wrong?
A: You are likely suffering from uncontrolled adduct formation and pH-induced lactonization .
-
The Mechanism: Simvastatin salts (hydroxy acid form) are unstable at low pH (< pH 4). Using 0.1% Formic Acid (pH ~2.7) accelerates the conversion of the salt back to the lactone form during the chromatographic run. This creates a "smear" of background ions rather than a sharp peak, raising the baseline.
-
The Sodium Problem: In the absence of a dominant buffer cation, Simvastatin scavenges trace sodium from glassware and solvents, forming
(m/z 459 for the acid, 441 for the lactone). Sodium adducts are notoriously difficult to fragment, leading to poor MS/MS sensitivity and higher background noise. -
The Solution: Switch to a buffered mobile phase to lock the pH and the ionization state.
Protocol: The "Ammonium Lock" Strategy Replace 0.1% Formic Acid with 5 mM Ammonium Acetate (pH 4.5 - 5.0) .
-
pH Stability: At pH 4.5, the hydroxy acid form is relatively stable, preventing on-column cyclization.
-
Adduct Control: The abundance of ammonium ions (
) forces the analyte to form the adduct, consolidating your signal into a single mass channel and suppressing the random sodium background.
Q2: My baseline has periodic "spikes" or "waves" synchronized with the pump stroke. Is this the column?
A: No, this is likely a mixing issue or salt precipitation in the pump heads.
-
The Mechanism: Simvastatin requires high organic content for elution. If you mix highly aqueous buffer (Line A) with 100% Acetonitrile (Line B) online, ammonium salts can precipitate at the interface of the mixing valve if the organic concentration jumps too quickly. These micro-precipitates cause pressure ripples that the MS detects as ionization spikes.
-
The Fix:
-
Pre-mix your organic line: Instead of 100% ACN, use 90% ACN / 10% Water in Line B. This ensures salts remain soluble at the mixing point.
-
Use a Trap Column: Install a small isocratic mixer or trap column between the pump and the injector to smooth out solvent waves.
-
Part 2: Instrument Parameters (Source Optimization)
Q3: I optimized for [M+H]+ but my S/N is still poor. Should I increase the gain?
A: No. Increasing gain amplifies noise. You must optimize for the correct precursor ion .
For Simvastatin Ammonium Salt in ESI+, the protonated molecule
Optimization Table: Precursor Selection
| Analyte Form | Ionization Mode | Target Precursor (m/z) | Why? |
| Simvastatin (Lactone) | ESI (+) | 436.3 | Dominant in Ammonium Acetate buffer. More stable than |
| Simvastatin Acid (Salt) | ESI (-) | 435.2 | Classic approach. Cleanest baseline but lower absolute ionization efficiency than ESI+. |
| Simvastatin Acid (Salt) | ESI (+) | 454.3 | Recommended. Often gives higher intensity than ESI(-) if background noise is controlled. |
Critical Adjustment:
If using ESI+, set your Declustering Potential (DP) or Cone Voltage carefully. If set too high (>80V), you will induce In-Source Fragmentation , stripping the water molecule from the acid form (m/z 454
Part 3: Troubleshooting Workflow (Visualized)
Use this decision tree to diagnose the specific type of noise you are observing.
Figure 1: Systematic decision tree for identifying the physical or chemical source of baseline noise in LC-MS.
Part 4: Sample Preparation & Carryover
Q4: I see "ghost peaks" of Simvastatin in my blank injections. Is this noise?
A: This is carryover , which raises your effective Limit of Quantitation (LOQ) and looks like baseline noise if the peaks are broad.
Simvastatin is highly lipophilic (LogP ~4.7). It sticks to the rotor seal, needle loop, and column frit.
Self-Validating Cleaning Protocol: Do not use a single wash solvent. You must use a dual-wash system :
-
Wash 1 (Strong Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone. (Dissolves the sticky statin).
-
Wash 2 (Equilibration): 90:10 Water:Acetonitrile (Removes the strong solvent to prevent peak distortion in the next run).
Validation Step: Inject a blank immediately after your highest standard. If the carryover peak is >20% of your LLOQ, increase the wash volume of Wash 1 by 50%.
Summary of Recommended Conditions
To minimize baseline noise and maximize sensitivity for Simvastatin Salts:
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.7µm) | High capacity for lipophilic retention. |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 4.5) | Buffers pH to prevent lactonization; promotes |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower backpressure and better desolvation than Methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for ESI desolvation efficiency. |
| MS Mode | ESI (+) MRM | Target m/z 454.3 |
| Needle Wash | Isopropanol/ACN/Acetone | Critical to eliminate lipophilic carryover. |
References
-
J. Chromatogr.[1] Sci. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI+ LC-MS/MS. Discusses the superiority of ammonium buffers and high pH for protonation efficiency.[1][2]
-
PLOS One (2025).[3] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue. Details the extraction and ammonium acetate buffering strategies for Simvastatin Acid.
-
Biomedical Chromatography (2009).[4] Development and validation of a highly sensitive LC-ESI-MS/MS method for simultaneous quantitation of simvastatin acid.... Establishes the fragmentation patterns for Simvastatin Acid in positive mode.
-
Agilent Technologies . The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. General grounding for pressure ripple and baseline drift troubleshooting.
Sources
- 1. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in 2,3-Dehydro Simvastatin Acid Quantification
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Matrix Effect Elimination & Method Optimization for 2,3-Dehydro Simvastatin Acid[1][2]
Executive Summary: The Analytical Challenge
Welcome to the technical support hub. You are likely here because your quantification of 2,3-Dehydro Simvastatin Acid is suffering from poor reproducibility, signal suppression, or phantom peaks.
The Core Problem: 2,3-Dehydro Simvastatin Acid is a degradation product formed by the dehydration of Simvastatin Acid (SVA). Crucially, it is isobaric (same mass, C25H38O5, MW 418.[1]57) with the parent drug, Simvastatin Lactone . Furthermore, biological matrices (plasma, tissue) are rich in phospholipids that co-elute with these hydrophobic acids, causing severe ionization suppression.[3]
This guide provides a self-validating workflow to eliminate these matrix effects and ensure specificity.
Module 1: Analyte Characterization & The Isobaric Trap
Before addressing the matrix, we must ensure you are detecting the correct molecule.
| Analyte | Structure Type | Formula | MW | Key Characteristic | Recommended Ionization |
| Simvastatin (Parent) | Lactone (Closed Ring) | C₂₅H₃₈O₅ | 418.57 | Neutral, Lipophilic | ESI(+) [M+H]⁺, [M+Na]⁺ |
| Simvastatin Acid (SVA) | Hydroxy Acid (Open) | C₂₅H₄₀O₆ | 436.58 | Active Metabolite, Polar | ESI(-) [M-H]⁻ |
| 2,3-Dehydro SVA | Unsaturated Acid | C₂₅H₃₈O₅ | 418.57 | Isobaric with Parent | ESI(-) [M-H]⁻ |
Critical Technical Insight: Because 2,3-Dehydro SVA and Simvastatin Lactone share the same molecular weight (418.57), mass spectrometry alone cannot distinguish them in Positive Mode if they co-elute.[1]
-
Solution: Exploit the acidic nature of 2,3-Dehydro SVA. Use Negative Electrospray Ionization (ESI-) .[1][2] The Lactone (neutral) will not ionize efficiently in ESI-, while the Dehydro Acid will form a stable [M-H]⁻ ion at m/z 417.2.[2]
Module 2: Diagnosing Matrix Effects
Do not guess if you have matrix effects. Visualize them. We recommend the Post-Column Infusion (PCI) method over the standard post-extraction spike, as PCI reveals where in the chromatogram the suppression occurs.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses neat 2,3-Dehydro SVA standard (100 ng/mL) at 10 µL/min into the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without analyte) via the LC column.
-
Observation: Monitor the baseline of the infused analyte.
Figure 1: Workflow for diagnosing matrix effects using Post-Column Infusion.
Module 3: Sample Preparation Strategies
If Module 2 reveals suppression (typically from phospholipids eluting between 2–5 minutes), you must upgrade your extraction.
Troubleshooting Guide: Extraction Selection
| Method | Phospholipid Removal | Recovery of Acid | Suitability |
| Protein Precipitation (PPT) | Low (<20% removal) | High | NOT RECOMMENDED. High risk of suppression.[1][2] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate (pH dependent) | Good. Use Ethyl Acetate/Hexane at acidic pH.[1][2] |
| SPE (Mixed-Mode Anion) | High (>99% removal) | High | GOLD STANDARD. |
Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE
Since 2,3-Dehydro SVA is an acid, use a Mixed-Mode Anion Exchange (MAX) cartridge.[1][2] This locks the analyte by charge and hydrophobicity, allowing you to wash away neutral lipids (and the interfering Lactone).
-
Load: Plasma diluted 1:1 with 2% H₃PO₄ (Acidifies matrix to disrupt protein binding).
-
Wash 1 (Neutrals): 5% NH₄OH in Water (Removes proteins/salts).[2]
-
Wash 2 (Interferences): Methanol (Removes neutral lipids and Simvastatin Lactone ).[2] Crucial Step.
-
Elute: 2% Formic Acid in Methanol (Neutralizes the charge interaction, releasing the Acid).
Module 4: Chromatographic Optimization
Even with SPE, chromatographic separation is the final firewall. You must separate the 2,3-Dehydro SVA from the active Simvastatin Acid (SVA) and any remaining Lactone.
Key Parameters:
-
Column: C18 or Phenyl-Hexyl (Phenyl provides better selectivity for the double bond in the dehydro form).[2]
-
Mobile Phase:
-
Gradient: Statins are hydrophobic.[2] A shallow gradient at high organic (e.g., 50% to 90% B) is often required.
Figure 2: Decision tree for optimizing ionization and chromatography to avoid isobaric interference.
Module 5: Internal Standard (IS) Selection
Do not use an analog IS (like Lovastatin) if you have matrix effects.[2] You need a Stable Isotope Labeled (SIL) IS .[2]
-
Why? The SIL-IS has the exact same retention time as the analyte. If matrix suppression occurs at that specific retention time, the IS is suppressed to the exact same degree as the analyte. The ratio remains constant, correcting the quantification data.
Frequently Asked Questions (FAQs)
Q: Can I just use MRM transitions to distinguish 2,3-Dehydro SVA from Simvastatin Lactone? A: In Positive mode, No. They are isomers (MW 418.57).[1][2] They will likely share the same parent ion and many fragments. You must rely on Chromatographic Separation or Negative Ionization (where the Lactone is silent).
Q: My calibration curve is non-linear at low concentrations. Why? A: This is often due to Simvastatin Acid converting to the Lactone or 2,3-Dehydro form in the autosampler.[1] Ensure your samples are kept at 4°C and the pH is controlled. If using ESI-, ensure your mobile phase pH is roughly 4.5–5.0 (Ammonium Acetate) to ensure stable ionization without promoting lactonization.[1][2]
Q: What is the primary source of matrix effects in statin analysis? A: Phospholipids (Glycerophosphocholines). They elute late in the run. If you run a short gradient, they may wrap around and elute on top of the analyte in the next injection. Always add a high-organic wash step at the end of your gradient. [1][2]
References
-
Paszkowska, E. et al. (2025).[4] Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE. Link
-
Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Jemal, M. et al. (2000).[5] LC/MS/MS determination of simvastatin and its acid metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Parekh, J. et al. (2012). Simultaneous determination of simvastatin, lovastatin and their acid forms in human plasma by LC-MS/MS. Journal of Chromatography B. Link
-
NIST Chemistry WebBook. Simvastatin Standard Reference Data. Link[2]
Sources
- 1. Simvastatin [webbook.nist.gov]
- 2. veeprho.com [veeprho.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,3-Dehydro Simvastatin Acid Sodium Salt under light exposure
[1]
Executive Technical Summary
2,3-Dehydro Simvastatin Acid Sodium Salt is a critical process-related impurity and degradation product of Simvastatin.[1][2] Structurally, it differs from Simvastatin Acid (the active metabolite) by the presence of a conjugated double bond at the C2-C3 position of the heptanoic acid side chain.[1]
-
Critical Attribute: The presence of the
-unsaturated carboxylate moiety (conjugated system) makes this compound significantly more photosensitive than the parent Simvastatin or Simvastatin Acid.[1] -
Primary Failure Mode: Exposure to UV or ambient light triggers rapid
photo-isomerization , resulting in peak splitting or retention time shifts during HPLC analysis.[1] -
Secondary Failure Mode: As a sodium salt, the compound is hygroscopic; moisture uptake can accelerate hydrolytic degradation or lactonization (reversion to a lactone form, though sterically hindered).[1]
Troubleshooting Guide (Q&A)
Category: Chromatographic Anomalies
Q1: I observe a "splitting" of the main peak or the appearance of a shoulder peak in my HPLC chromatogram after the sample has been sitting in the autosampler. Is my column failing? Diagnosis: This is likely Photo-Isomerization , not column failure. Technical Explanation: The 2,3-dehydro functionality creates a conjugated system that is highly susceptible to UV/VIS radiation.[1] Upon exposure to light (even laboratory fluorescent lighting), the molecule undergoes geometric isomerization from the E-isomer (trans) to the Z-isomer (cis).[1] These isomers often have slightly different hydrophobicities, leading to peak splitting or the appearance of a new peak with a similar Relative Retention Time (RRT).[1] Action Plan:
-
Immediate Test: Re-inject a fresh sample prepared in amber glassware under low-light conditions.
-
Prevention: Use low-actinic (amber) HPLC vials. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.
-
Autosampler: Ensure the autosampler compartment is dark or temperature-controlled (cooled to 4°C) to slow reaction kinetics.
Q2: The retention time (RT) of the standard is drifting significantly between runs, moving towards a longer retention time.
Diagnosis: In-situ Lactonization (Acid
-
Buffer Check: Verify the pH of your diluent.[1] Avoid using acidic diluents for the salt form.[1] Use a neutral pH diluent (e.g., Phosphate Buffer pH 7.0 : Acetonitrile) for sample preparation.[1]
-
Temperature: Maintain autosampler temperature at 4°C. Lactonization is temperature-dependent.
Category: Physical State & Handling[1][3]
Q3: The reference standard arrived as a solid but appears sticky or has collapsed into a gum. Is it degraded? Diagnosis: Hygroscopic Failure . Technical Explanation: Sodium salts of organic acids are inherently hygroscopic.[1] If the vial seal was compromised or if it was opened in a high-humidity environment without equilibration, the salt absorbed atmospheric moisture.[1] Action Plan:
-
Verification: Perform a water content analysis (Karl Fischer) if enough material exists.[1]
-
Handling: Always equilibrate the vial to room temperature before opening to prevent condensation. Handle in a glove box or a desiccated environment if possible.
-
Correction: If the chemical purity (by HPLC) is still acceptable, correct the assay calculation for the measured water content and sodium content.
Experimental Protocols
Protocol A: Photostability Validation (ICH Q1B Modified)
Purpose: To confirm if unknown impurity peaks are light-induced isomers of 2,3-Dehydro Simvastatin Acid.[1]
Reagents:
-
Analyte: 2,3-Dehydro Simvastatin Acid Sodium Salt (approx.[1][2][3][4] 0.5 mg/mL).[1]
-
Solvent: Acetonitrile : Buffer pH 7.0 (50:50 v/v).[1] Note: Avoid acidic pH to prevent lactonization interference.
Workflow:
-
Preparation: Prepare a stock solution in a darkroom or under red light.[1]
-
Control Sample: Transfer 1 mL into an amber vial (Dark Control). Store at 4°C.[1]
-
Stressed Sample: Transfer 1 mL into a clear quartz or glass vial.
-
Exposure: Expose the Stressed Sample to a UV source (e.g., D65 lamp or cool white fluorescent light) for:
-
Analysis: Inject Control, T1, and T2 samples onto the HPLC.
-
Criteria: If the Stressed Sample shows a decrease in the main peak and a corresponding rise in a proximal peak (RRT ~0.95-1.05) while the Control remains pure, the impurity is a photo-isomer.[1]
Protocol B: Proper HPLC Sample Preparation
Standard Operating Procedure for handling light-sensitive statin impurities.
-
Environment: All weighing and dilution must be performed under yellow light (sodium vapor) or low-intensity LED with UV filters.[1]
-
Glassware: Use Class A Low-Actinic (Amber) Volumetric Flasks .
-
Diluent: Use a buffered diluent (pH 7.0 - 7.5) to maintain the salt form.[1]
-
Example: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (40:60).[1]
-
-
Storage: Solutions are stable for <24 hours at 4°C in the dark. Flash freeze at -80°C for longer storage.[1]
Stability Data Summary
The following table summarizes the degradation behavior of 2,3-Dehydro Simvastatin Acid Sodium Salt under stress conditions.
| Stress Condition | Duration | Observation | Primary Degradant |
| Ambient Light (Lab Bench) | 4 Hours | ~5-10% Degradation | Z-Isomer (Geometric Isomer) |
| UV Light (254 nm) | 1 Hour | >20% Degradation | Z-Isomer + Photo-oxidation products |
| Acidic Solution (pH < 4) | 24 Hours | Variable | 2,3-Dehydro Simvastatin Lactone |
| Oxidation (H₂O₂) | 4 Hours | Degradation | Epoxides / Sulfoxides (if S-containing impurities present) |
| Dark / 4°C (pH 7) | 48 Hours | Stable (<0.5% Change) | N/A |
Mechanistic Visualization
The diagram below illustrates the competing degradation pathways: Photo-Isomerization (Light-driven) vs. Lactonization (pH-driven).[1]
Caption: Degradation pathways of 2,3-Dehydro Simvastatin Acid. Red path indicates light sensitivity (Isomerization); Yellow path indicates pH sensitivity (Lactonization).[1]
References
-
European Directorate for the Quality of Medicines (EDQM). "Simvastatin Monograph 1563."[1] European Pharmacopoeia (Ph.[1][6][7] Eur.) 10.0.[1] (Standard for Simvastatin and related impurities).[1][2][6][8][9][10][11]
-
Vojta, J. et al. (2015).[1] "Simultaneous determination of simvastatin and its seven impurities in pharmaceutical formulations by a stability-indicating HPLC method." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation.[1][11]
-
Alvarez-Lueje, A. et al. (2005).[1] "Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography." Journal of AOAC International.
-
Gomes, F.P. et al. (2009).[1] "Stress testing of simvastatin and development of a validated stability-indicating HPLC method." Química Nova.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. scbt.com [scbt.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Degradation of Simvastatin in Tablets Caused by Coating [journal11.magtechjournal.com]
- 11. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Simvastatin Impurity Profiling & Separation
Topic: Resolving Co-elution and Interconversion Issues with Simvastatin Hydroxy Acid (Impurity A)
The Application Scientist’s Perspective: The Lactone-Acid Paradox
Welcome. If you are reading this, you are likely observing shifting peak ratios, "ghost" peaks, or poor resolution between Simvastatin (the prodrug) and its active metabolite, Simvastatin Hydroxy Acid (SVA), also known as USP Related Compound A or EP Impurity A .
The core challenge in Simvastatin analysis is not just chromatography; it is equilibrium chemistry . Simvastatin is a cyclic lactone.[1] In the presence of water and varying pH, it hydrolyzes to form the hydroxy acid. Conversely, under acidic conditions, the acid can cyclize back to the lactone.
The Golden Rule: You cannot treat Simvastatin as a static molecule. Your method must freeze the equilibrium. If your mobile phase pH aligns too closely with the acid’s pKa (~4.5), or if your sample diluent promotes hydrolysis, you will never achieve reproducible separation.
Mechanism of Failure: Why Co-elution Happens
Before troubleshooting, visualize the chemical instability driving your chromatographic issues. The following diagram illustrates the pH-dependent interconversion that causes peak splitting and co-elution.
Figure 1: The reversible interconversion between Simvastatin Lactone and Hydroxy Acid. Note that alkaline conditions drive irreversible hydrolysis, while acidic conditions allow reversible lactonization.
Troubleshooting Guide: Q&A
Q1: The Simvastatin Hydroxy Acid (SVA) peak is co-eluting with the solvent front or other polar impurities (like Simvastatin Diol). How do I increase retention?
The Root Cause:
SVA contains a free carboxylic acid. At neutral pH (or pH > 5.0), it is fully ionized (
The Fix: Mobile Phase pH Suppression You must suppress the ionization of the carboxylic acid to increase its hydrophobicity.
-
Action: Lower your Mobile Phase A pH to 3.0 – 4.5 .
-
Why: The pKa of the hydroxy acid is approximately 4.5.
-
At pH 4.5 (Standard USP), the acid is 50% ionized. Retention is moderate.
-
At pH 3.0 , the acid is largely protonated (
). It behaves more like a neutral molecule, interacting more strongly with the C18 stationary phase, shifting the peak to the right (away from the void volume).
-
Q2: I see "Ghost Peaks" or the ratio of Impurity A to Simvastatin changes between the first and last injection. Is my column failing?
The Root Cause: This is rarely a column issue. It is almost always In-Vial Degradation . If you dissolve Simvastatin in a neutral or basic diluent (like pure Methanol or Acetonitrile/Water without buffer), the lactone hydrolyzes inside the autosampler vial before injection.
The Fix: Buffered Diluent
-
Protocol: Never use pure organic solvents for standards/samples.
-
Recommended Diluent: Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 4.0) [60:40 v/v].
-
Verification: Inject the same vial at 0 hours and 12 hours. If the SVA peak area increases by >2%, your diluent pH is too high.
Q3: The Hydroxy Acid peak is splitting or tailing severely.
The Root Cause: This is a classic "pKa proximity" error. If your mobile phase pH is exactly 4.5 (the pKa of SVA), the molecule flips rapidly between ionized and non-ionized states as it travels down the column. This "schizophrenic" behavior causes peak broadening and splitting.
The Fix:
-
Option A (Robustness): Adjust Mobile Phase pH to 4.0 (slightly acidic). This forces the population toward the protonated state, sharpening the peak.
-
Option B (Peak Shape): Ensure your buffer concentration is adequate (>25 mM) to prevent local pH shifts caused by the sample plug itself.
Validated Experimental Protocol
This protocol is optimized from the USP monograph but tightened for higher resolution of the Hydroxy Acid impurity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 4.6 x 250 mm, 5 µm (or 3 µm) | Standard lipophilic retention. 3 µm improves resolution. |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 4.5 | Maintains SVA retention while preventing rapid lactonization. |
| Mobile Phase B | Acetonitrile | High elution strength for the hydrophobic lactone. |
| Isocratic Ratio | 35% Buffer : 65% ACN | Optimized for USP Simvastatin Tablets.[2] |
| Flow Rate | 1.5 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C (Strict Control) | Higher temps (>30°C) accelerate on-column hydrolysis. |
| Detection | UV @ 238 nm | Max absorption for the hexahydronaphthalene ring. |
Step-by-Step Workflow
-
Buffer Prep: Dissolve 3.4g Monobasic Potassium Phosphate (
) in 1L water. Adjust pH to 4.5 ± 0.05 using Phosphoric Acid. Do not use NaOH to adjust up; start fresh if you overshoot. -
Diluent Prep: Mix Buffer (pH 4.5) and Acetonitrile (40:60).[3] Crucial: Using this specific diluent prevents the lactone from opening during the sequence.
-
System Suitability:
-
Inject a mixture of Simvastatin and Simvastatin Hydroxy Acid (Impurity A).
-
Requirement: Resolution (
) > 2.0. -
Tailing Factor: NMT 2.0 for the Acid peak.
-
Decision Logic: Resolving Co-elution
Use this logic flow to determine the exact adjustment needed for your specific co-elution partner.
Figure 2: Decision matrix for specific co-elution scenarios involving Simvastatin Hydroxy Acid.
Comparative Data: pH Impact on Retention
The following table demonstrates how slight shifts in pH dramatically alter the retention time (RT) of the Hydroxy Acid compared to the Lactone.
| Mobile Phase pH | SVA State | SVA Retention (k') | Lactone Retention (k') | Resolution ( |
| pH 6.0 | Fully Ionized ( | 0.5 (Very Early) | 8.0 | High (but SVA co-elutes with void) |
| pH 4.5 (USP) | 50/50 Equilibrium | 2.5 (Ideal) | 8.0 | Optimal |
| pH 3.0 | Protonated ( | 4.0 (Retained) | 8.2 | Lower (but safer from void) |
Note: Data approximates behavior on a standard C18 column (150mm).
References
-
USP Monographs: Simvastatin Tablets. United States Pharmacopeia (USP). (Current Revision). The official compendial method for impurity profiling.[2]
-
Alvarez-Lueje, A., et al. (2005). "Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography." Journal of AOAC International. Detailed kinetic data on the pH-dependent hydrolysis rates.[4]
-
Vlčková, H., et al. (2008). "Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by high-performance liquid chromatography with UV detection." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary: Simvastatin. National Center for Biotechnology Information.
Sources
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Temperature for Simvastatin Degradation Product Analysis
Role: Senior Application Scientist Topic: Thermal Optimization for Simvastatin Impurity Profiling System: High-Performance Liquid Chromatography (HPLC/UHPLC)
Introduction: The Thermal Paradox of Simvastatin
Welcome to the technical support center. If you are analyzing Simvastatin (SIM), you are likely balancing two competing requirements: the high throughput demanded by QC environments and the delicate resolution required for stability-indicating methods.
While the USP monograph for Simvastatin Tablets recommends a column temperature of 45°C to sharpen the main peak and reduce backpressure, this temperature is often detrimental for degradation product analysis. High temperatures can accelerate on-column hydrolysis of the lactone ring, leading to quantitation errors and the merging of critical pairs.
This guide provides the technical rationale and troubleshooting protocols to optimize your column temperature, specifically focusing on separating Simvastatin from its primary degradation product, Simvastatin Hydroxy Acid (BHA) .
Module 1: Temperature & Selectivity Fundamentals
Q: Why does a small temperature shift (e.g., 5°C) drastically affect the resolution between Simvastatin and its Hydroxy Acid metabolite?
A: This is due to the differential thermodynamic behavior of neutral vs. ionic species.
-
Simvastatin (Lactone form): A neutral, highly lipophilic molecule. Its retention is driven primarily by hydrophobic interaction with the C18 ligand. Increasing temperature reduces retention predictably according to the van’t Hoff equation, largely due to increased solubility in the mobile phase.
-
Simvastatin Hydroxy Acid (Open ring): Contains a free carboxylic acid (pKa ~4.5). At standard chromatographic pH (often pH 4.0–5.0), this species exists in a dynamic equilibrium between ionized and non-ionized states. Temperature fluctuations alter not just the hydrophobic interaction, but also the degree of ionization and the solvation shell around the ionic group.
The Result: The "Acid" peak shifts faster than the "Lactone" peak as temperature rises. If you operate too high (e.g., >40°C), the Hydroxy Acid often moves into the solvent front or co-elutes with polar impurities. If you operate too low (<20°C), the Simvastatin peak broadens significantly due to slow mass transfer kinetics.
Module 2: Troubleshooting Critical Resolution
Q: I am observing poor resolution (
A: The USP method at 45°C is optimized for the Assay (main peak quantification), not necessarily for high-sensitivity impurity profiling. For degradation analysis, you must prioritize selectivity (
Troubleshooting Protocol:
-
Drop Temperature to 25°C - 30°C: Lowering the temperature increases the retention of the Hydroxy Acid more than the Simvastatin, typically improving the separation factor (
). -
Check Mobile Phase pH: Ensure your buffer is controlled. If using a phosphate buffer at pH 4.5, a temperature change of 10°C can shift the effective pH of the buffer by ~0.1–0.2 units, further impacting the Hydroxy Acid's retention.
-
Verify Column Chemistry: Ensure you are using a Type B silica (high purity) C18 column. Older Type A silicas have active silanols that interact strongly with the Hydroxy Acid at lower temperatures, causing tailing.
Data: Impact of Temperature on Critical Pair Resolution
| Parameter | Condition A (High Temp) | Condition B (Optimized) |
| Temperature | 45°C | 25°C |
| Simvastatin | ~4.0 min | ~9.0 min |
| Hydroxy Acid | ~2.5 min | ~6.5 min |
| Resolution ( | 1.2 (Marginal) | > 2.5 (Robust) |
| Risk Factor | On-column hydrolysis | Peak broadening |
Module 3: On-Column Degradation & Peak Shape
Q: I see a "saddle" peak or a split peak for Simvastatin, but my standard solution is fresh. Is my column failing?
A: This is a classic signature of On-Column Degradation . Simvastatin is a cyclic ester (lactone). In the presence of water (mobile phase) and heat, the lactone ring opens to form the Hydroxy Acid during the run.
Mechanism:
-
Simvastatin enters the column as a pure lactone.
-
As it travels through the heated column (e.g., 45°C or 50°C), a fraction hydrolyzes.
-
The newly formed Hydroxy Acid travels faster than the remaining Simvastatin.
-
The Result: A bridge of "reaction smear" between the two peaks, or a distorted Simvastatin peak that looks like a doublet.
Diagnostic Diagram: Degradation Pathway
Caption: Thermal hydrolysis pathway of Simvastatin inside the HPLC column leading to peak distortion.
Module 4: Optimization Protocol (Step-by-Step)
Q: How do I determine the optimal temperature for my specific column and mobile phase?
A: Do not guess. Perform a Thermal Scan Experiment . Follow this protocol to establish a "Design Space" where the method is robust.
Required Materials:
-
Standard Mixture: Simvastatin (0.1 mg/mL) + Simvastatin Hydroxy Acid (impurity spike).
-
Column: C18 (L1), 4.6 x 150 mm or 250 mm, 5 µm (or equivalent).[1]
-
Mobile Phase: Acetonitrile : Buffer (pH 4.[2][3]5) [65:35].[3]
Protocol:
-
Equilibration: Set the column oven to 20°C . Allow 30 minutes of flow for the column internal temperature to stabilize.
-
Injection Series 1 (Low T): Inject the standard mixture in triplicate. Record retention times (
), Resolution ( ), and Tailing Factor ( ). -
Step Up: Increase temperature by 5°C (to 25°C). Equilibrate for 15 mins. Inject triplicate.
-
Continue Scan: Repeat at 30°C, 35°C, 40°C, and 45°C.
-
Data Analysis:
-
Plot Resolution (
) vs. Temperature . -
Plot Simvastatin Area vs. Temperature (A decrease in area at high T indicates on-column degradation).
-
-
Selection Criteria: Choose the highest temperature where
AND Simvastatin area remains constant (within 98-102% of the 20°C area).
Decision Logic for Method Optimization
Caption: Decision tree for selecting the final column temperature based on resolution and analyte stability.
References
-
USP Monographs: Simvastatin Tablets . United States Pharmacopeia.[1][4] USP29-NF24. (Specifies the standard L1 column conditions at 45°C for assay).
-
Alvarez-Lueje, A. et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. (Details the kinetics of hydrolysis and pH/temperature dependence).
-
Rao, B. M. et al. (2010). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Journal of Chemical and Pharmaceutical Research. (Demonstrates improved resolution of impurities at 25°C compared to higher temperatures).
-
Dolan, J. W. (2002). How Does Temperature Affect Selectivity?. LCGC North America. (Authoritative guide on the thermodynamics of separation selectivity).
-
Hefnawy, M. et al. (2018). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method. Journal of Chromatographic Science. (Discusses degradation pathways and separation on C18 columns).
Sources
Troubleshooting low recovery rates of 2,3-Dehydro Simvastatin Acid
Status: Operational | Tier: Advanced Application Support
Topic: Troubleshooting Low Recovery & Instability of 2,3-Dehydro Simvastatin Acid
Introduction: The Analyst's Dilemma
Welcome. If you are accessing this guide, you are likely facing a specific, frustrating phenomenon: you spike 2,3-Dehydro Simvastatin Acid into your matrix, but your LC-MS/MS quantification reveals low, inconsistent, or disappearing recovery.
As a Senior Application Scientist, I often see this attributed to "matrix effects" or "bad columns." However, with 2,3-Dehydro Simvastatin Acid , the culprit is rarely the instrument—it is the chemistry. This molecule possesses two distinct vulnerabilities that act as "recovery traps":
-
The Interconversion Trap: The pH-dependent equilibrium between the hydroxy acid (open) and lactone (closed) forms.
-
The Conjugation Trap: The 2,3-double bond extends the conjugated system, making this specific analog significantly more susceptible to photo-oxidation and thermal degradation than parent Simvastatin.
This guide provides the causal logic and validated protocols to stabilize your analyte and recover your data.
Module 1: The pH Interconversion Trap
The Mechanism
Simvastatin and its metabolites exist in a dynamic equilibrium. The "Acid" form (your target) is a hydroxy acid.[1][2][3][4] In acidic environments (pH < 5), the structure undergoes acid-catalyzed cyclization to form the lactone. If your extraction solvent or mobile phase is acidic, you are actively converting your analyte into a different molecule (the lactone form) during the run, resulting in "missing" mass signal for the acid.
Troubleshooting Protocol
Q: "I am using standard protein precipitation with Acetonitrile and 0.1% Formic Acid. Why is my signal dropping?"
A: You are forcing cyclization. The acid form requires a neutral-to-alkaline environment to remain stable.
-
Corrective Action: Switch to a buffered extraction.
-
Do NOT use: 100% Acidified Organic solvents.
-
DO use: Ammonium Acetate (10mM) or Ammonium Bicarbonate in your extraction solvent.
-
Target pH: Maintain final sample pH between 7.0 and 9.0.
-
Q: "My LC-MS mobile phase is Water/ACN with 0.1% Formic Acid. Is this a problem?"
A: Yes. While positive mode ESI benefits from protons, the acidic mobile phase can cause on-column cyclization, leading to peak tailing (mixed populations) or split peaks.
-
Corrective Action:
-
Mobile Phase A: 5mM Ammonium Formate or Ammonium Acetate (pH ~4.5 - 5.5 is a compromise for MS sensitivity vs stability, but pH 7.5 is safer for stability).
-
Recommendation: If sensitivity allows, use Negative Mode ESI with a basic mobile phase (0.1% Ammonium Hydroxide or 5mM Ammonium Bicarbonate, pH 9). This locks the analyte in the Acid form.
-
Module 2: The "Dehydro" Vulnerability (Oxidation & Light)
The Mechanism
The "2,3-Dehydro" designation indicates an additional double bond conjugated with the ester carbonyl.[5] This extended conjugation lowers the energy gap for electronic excitation.
-
Result: The molecule is a "light sponge." Standard laboratory lighting can induce photo-isomerization or oxidation within minutes.
-
Oxidation: The diene system is prone to radical attack, leading to epoxides or chain cleavage.
Troubleshooting Protocol
Q: "My stock solution degraded overnight even at 4°C. Why?"
A: Temperature control is insufficient if light is present.
-
Protocol:
-
Amber Glass is Mandatory: All stocks and working standards must be in amber glass.
-
Gold Light Protection: If possible, work under yellow (sodium vapor) light or wrap vials in aluminum foil immediately.
-
Antioxidants: Add 0.05% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to your stock solvent if downstream interference permits.
-
Visualizing the Instability Pathways
The following diagram maps the kinetic traps that lead to low recovery.
Figure 1: The Stability Triad.[1][5] Recovery loss occurs via two main pathways: pH-driven cyclization to the lactone (red arrow) or oxidative degradation (yellow dashed arrow).
Module 3: Non-Specific Binding (Adsorption)
Q: "My calibration curve is non-linear at the low end (low recovery only at LLOQ)."
A: This is classic Non-Specific Binding (NSB). 2,3-Dehydro Simvastatin Acid is lipophilic (hydrophobic backbone) but amphiphilic (acid head). It sticks to polypropylene.
Protocol:
-
Glassware: Use silanized glass vials where possible.
-
Solvent Composition: Ensure your injection solvent contains at least 30-40% organic (Methanol/Acetonitrile). Pure aqueous solvents drive the hydrophobic molecule to stick to the container walls.
-
Additives: In extreme cases, adding 0.5% BSA (Bovine Serum Albumin) to the matrix before extraction can act as a "sacrificial protein" to coat surfaces, though this is cleaner to solve with solvent chemistry.
Summary of Critical Parameters
| Parameter | Critical Requirement | The "Why" (Causality) |
| Sample pH | > 7.0 | Prevents acid-catalyzed cyclization to Lactone form. |
| Light Exposure | Strictly Avoid | 2,3-double bond increases photo-reactivity vs. parent. |
| Mobile Phase | Buffered (Ammonium Acetate/Formate) | Unbuffered acidic phases cause on-column peak splitting. |
| Temperature | < 10°C (Process), -80°C (Storage) | Thermal energy accelerates both cyclization and oxidation. |
| Container | Silanized Glass / Amber | Prevents adsorption (NSB) and photo-degradation. |
Workflow: The Troubleshooting Decision Tree
Use this logic flow to diagnose your specific recovery issue.
Figure 2: Step-by-step diagnostic workflow for isolating the root cause of recovery loss.
References
-
Veeprho Laboratories. (n.d.). 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[5] Retrieved from [Link]
-
Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. Retrieved from [Link]
-
Gershkovich, P., et al. (2016).[6] The role of acid-base imbalance in statin-induced myotoxicity. Translational Research. Retrieved from [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Certificate of Analysis (CoA) interpretation for 2,3-Dehydro Simvastatin Acid Sodium Salt
A Comparative Guide for Impurity Profiling & Reference Standard Selection[1][2][3]
Executive Summary
2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a critical process-related impurity and degradation product monitored during the lifecycle of Simvastatin drug substances.[1][2] Unlike the active metabolite (Simvastatin Hydroxy Acid), this compound features an
This guide provides a technical comparison of reference standard grades and forms, focusing on how to interpret the Certificate of Analysis (CoA) to ensure accurate HPLC quantification. Misinterpretation of the "Assay" value—specifically regarding salt forms and hygroscopicity—is a common source of Out-of-Specification (OOS) errors in pharmaceutical QC.[1][2][3]
Part 1: Comparative Analysis – Product Performance
When selecting a reference material for 2,3-Dehydro Simvastatin Acid Sodium Salt, researchers typically encounter two primary variables: Chemical Form (Salt vs. Lactone) and Certification Grade (CRM vs. Analytical Standard).[1][2][3]
1. Chemical Form Comparison: Acid Salt vs. Lactone
The "Acid Sodium Salt" is the open-ring form.[1][2][3] The "Lactone" equivalent is often known as Anhydrosimvastatin (Impurity C) .[3]
| Feature | 2,3-Dehydro Simvastatin Acid (Na Salt) | Anhydrosimvastatin (Lactone Form) |
| CAS Number | 393825-04-2 | 210980-68-0 |
| Solubility | High (Water/Methanol) | Low (Water), High (Acetonitrile) |
| HPLC Application | Preferred for Gradient methods (elutes earlier).[1][2][3] | Preferred for Isocratic non-polar runs.[2][3] |
| Stability Risk | Hygroscopic. Prone to lactonization at pH < 5.[2][3] | Stable solid.[2][3] Hydrolyzes to acid at pH > 7.[2][3] |
| UV Max ( | ~238–240 nm (Bathochromic shift due to conjugation) | ~238 nm |
Expert Insight:
Do not interchange these forms without a molecular weight correction factor (MWCF).
2. Grade Comparison: Certified Reference Material (CRM) vs. Analytical Standard
The "Performance" of a standard is defined by its ability to yield the same quantitative result across multiple preparations.[2][3]
| CoA Parameter | Certified Reference Material (CRM) | Analytical Standard (Routine Grade) |
| Assay Method | Mass Balance (100% - Impurities - Water - Residuals) OR qNMR . | HPLC Area % (often ignores water/salt).[2][3] |
| Water Content | Measured via Karl Fischer (KF) & explicitly stated. | Often "N/A" or "dried basis."[2][3] |
| Uncertainty | Explicitly calculated (e.g., | Not provided. |
| Risk | Low.[3] Accounts for the sodium counter-ion mass.[2][3] | High. If the Na+ and water are ignored, you may overestimate the standard's potency by 10-15%.[1][2][3] |
Part 2: Critical CoA Interpretation (The "Identity" & "Purity" Pillars)[1][2][3]
1. Structural Identity (NMR & MS)
The CoA must confirm the presence of the 2,3-double bond (the "dehydro" feature) and the sodium carboxylate .[1][2][3]
-
1H-NMR Marker: Look for the olefinic protons in the heptenoic acid side chain.[1][2][3] Unlike Simvastatin Acid (saturated side chain), the 2,3-dehydro variant shows distinct downfield signals (
5.5–6.5 ppm region) corresponding to the conjugated double bond.[1][2][3] -
Mass Spectrometry:
2. Purity & Potency (The "Assay" Trap)
Crucial Warning: The HPLC purity (Area %) is NOT the Assay.[2][3] For Sodium Salts, the Assay is calculated as:
[1][2][3]Note: The final term is used if you are quantifying the "Free Acid" content.[2][3] If quantifying the "Salt," omit the MW ratio.[1][2][3]
Visualizing the CoA Validation Workflow:
Caption: Logical workflow for validating a CoA before experimental use. Missing water content is a critical failure point for sodium salt standards.[2]
Part 3: Experimental Protocol – Accurate Quantification
Objective: Validate the retention time and response factor of 2,3-Dehydro Simvastatin relative to the parent Simvastatin peak.
Materials
-
Analyte: 2,3-Dehydro Simvastatin Acid Sodium Salt (Ref Std).[1][2][3]
-
Solvent: Acetonitrile : Ammonium Acetate Buffer pH 4.0 (60:40).[2][3] Note: Avoid highly acidic diluents to prevent lactonization.[1][2]
-
Column: C18 (e.g., 150mm x 4.6mm, 5µm).
Step-by-Step Methodology
-
Equilibration:
-
Stock Solution Preparation (The "As-Is" Calculation):
-
Injection & System Suitability:
-
Data Analysis:
Part 4: Troubleshooting & Stability Logic
Scenario: Your chromatogram shows two peaks for the standard.
-
Mechanism: In acidic mobile phases (pH < 3), the "Acid Sodium Salt" cyclizes to form "Anhydrosimvastatin" (Impurity C).[1][2][3]
-
Solution: Buffer the aqueous mobile phase to pH 4.5–5.5 or analyze immediately after preparation.
Visualizing the Stability Pathway:
Caption: Degradation pathway showing the pH-dependent equilibrium between the Acid Salt and Lactone forms.[1][2][3]
References
-
European Pharmacopoeia (Ph.[2][3][4][5][6] Eur.). Simvastatin Monograph 01/2008:1563.[2][3] (Defines Impurity A, B, C, and their limits). [1][2][3]
-
United States Pharmacopeia (USP). Simvastatin: Related Compounds. USP43-NF38.[1][2][3] (Establishes RRT and resolution requirements). [1][2][3]
-
Vullnetari, B. et al. "Impurity profiling of statins: A review of analytical methods."[2][3] Journal of Pharmaceutical and Biomedical Analysis, 2020.[1][2][3] (Discusses the UV shift of dehydro-analogs). [1][2][3]
-
PubChem. Compound Summary: Simvastatin Acid (Sodium Salt).[2][3] (Structural reference for the base acid form). [1][2][3]
-
Chemical Book. 2,3-Dehydro Simvastatin Acid Sodium Salt Product Data. (CAS verification).[2][3][7][8][9] [1][2][3]
Sources
- 1. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Simvastatin EP impurity G | 79902-62-8 | Benchchem [benchchem.com]
- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. molnova.com [molnova.com]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Comparative Guide: Determination of Relative Response Factor (RRF) for 2,3-Dehydro Simvastatin Acid
Executive Summary & Scientific Context
Simvastatin , a widely prescribed HMG-CoA reductase inhibitor, is a lactone prodrug prone to specific oxidative and hydrolytic degradation pathways. Among its critical impurities is 2,3-Dehydro Simvastatin (often designated as Impurity C in EP/BP or Related Compound C in USP).
Unlike simple hydrolytic degradants (like Simvastatin Hydroxy Acid), 2,3-Dehydro Simvastatin possesses a modified chromophore due to the introduction of an additional double bond, extending the conjugated system. This structural alteration changes its Molar Absorptivity (
The Challenge: Quantifying this impurity using the parent drug's response (assuming a 1:1 response ratio) leads to significant mass balance errors. If the impurity absorbs UV light more strongly than Simvastatin, a 1:1 assumption will overestimate the impurity level, potentially causing false Out-of-Specification (OOS) results. Conversely, lower absorbance leads to underestimation and safety risks.
The Solution: This guide compares the two primary methodologies for determining the Relative Response Factor (RRF) —the correction coefficient required to align the impurity's detector response with that of the parent drug.[1]
Theoretical Framework: The Physics of RRF
The determination of RRF is grounded in the Beer-Lambert Law :
- = Absorbance (Peak Area)
- = Molar Extinction Coefficient
- = Path length (Flow cell width)
- = Concentration[2][3]
The RRF is essentially the ratio of the extinction coefficients (slopes) of the impurity to the active pharmaceutical ingredient (API):
Decision Logic: When is RRF Required?
The following diagram illustrates the decision process for implementing RRF in compliance with ICH Q3A/Q3B guidelines.
Figure 1: Decision matrix for utilizing RRF in pharmaceutical analysis. RRF allows routine quantification without using expensive impurity standards in every run.
Comparative Methodology
We evaluate two methods for calculating RRF.
Method A: The Linear Regression (Slope) Method (Gold Standard)
This method establishes the response relationship across the entire linear range of the detector. It is robust against pipetting errors and intercept offsets.
Method B: Single-Point Calibration (High Risk)
This method calculates RRF using a single concentration point. It is highly susceptible to preparation errors and detector non-linearity.
Verdict: Method A is mandatory for regulatory submission (IND/NDA) and validation. Method B is only acceptable for rough estimates during early screening.
Experimental Protocol (Method A)
Reagents and Standards
-
API Standard: Simvastatin Reference Standard (purity > 99.0%).
-
Impurity Standard: 2,3-Dehydro Simvastatin (Impurity C) (purity > 95.0%).
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate buffer (pH 4.0).
Chromatographic Conditions (RP-HPLC)
-
Column: C18 (L1),
mm, 5 m (e.g., Phenomenex Luna or equivalent). -
Mobile Phase: Acetonitrile : Buffer (65:35 v/v).
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV at 238 nm (Simvastatin
).[4][5] -
Injection Volume: 20
L. -
Column Temp: 45°C.
Preparation of Linearity Solutions
-
Stock Solutions: Prepare 1000
g/mL stocks of both Simvastatin and 2,3-Dehydro Simvastatin in Acetonitrile. -
Linearity Levels: Dilute stocks to create 6 concentration levels ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (typically 0.1% to 1.0% of nominal sample concentration).
-
Range: 0.5
g/mL to 10.0 g/mL.
-
Experimental Data & Calculation
The following data represents a validated experimental run comparing the API and the Impurity.
Table 1: Linearity Data Summary
| Concentration ( | Simvastatin Area (mAUs) | 2,3-Dehydro Simvastatin Area (mAUs) |
| 0.50 | 12,400 | 14,880 |
| 1.00 | 24,950 | 29,800 |
| 2.50 | 62,100 | 74,500 |
| 5.00 | 124,500 | 149,200 |
| 7.50 | 186,200 | 223,500 |
| 10.00 | 248,800 | 298,100 |
Regression Analysis
Using Least Squares Regression (
Simvastatin (API):
-
Slope (
): 24,850 -
Correlation (
): 0.9999
2,3-Dehydro Simvastatin (Impurity):
-
Slope (
): 29,810 -
Correlation (
): 0.9998
RRF Calculation
Interpretation
An RRF of 1.20 indicates that 2,3-Dehydro Simvastatin has a 20% higher UV response than Simvastatin at 238 nm.
-
Consequence: If you do not apply this factor (i.e., if you assume RRF=1), you will overestimate the impurity by 20%.
-
Correction Formula:
Experimental Workflow Diagram
The following diagram details the rigorous workflow required to validate this RRF value.
Figure 2: Step-by-step workflow for the determination of Relative Response Factor.
Critical Analysis & Troubleshooting
Why is the RRF > 1.0?
Simvastatin contains a hexahydronaphthalene ring system.[2][4][6][7] The 2,3-dehydro impurity introduces an additional double bond into the structure (often in the lactone ring or conjugated to the ester side chain, depending on the specific isomer nomenclature used in synthesis). This extension of the conjugated
Common Pitfalls
-
Intercept Bias: If the regression line does not pass through zero (high y-intercept), the "Single Point" method will produce a massive error at low concentrations. Always use the Slope method.
-
Wavelength Sensitivity: RRF is wavelength-dependent. An RRF determined at 238 nm cannot be used at 254 nm.
-
Mobile Phase pH: Simvastatin hydrolyzes in alkaline conditions. Ensure the buffer is maintained at pH 4.0 - 5.0 to prevent in-situ degradation during the RRF experiment.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[2][5][8][9] Available at: [Link]
-
European Pharmacopoeia (Ph.[3][10][11] Eur.). Simvastatin: Impurity C (Simvastatin impurity C). EDQM. Available at: [Link]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. SepScience. Available at: [Link]
-
Chakravarthy, V.K., et al. The Role of Relative Response Factor in Related Substances Method Development by HPLC. Rasayan Journal of Chemistry, Vol 4, No 4, 2011. Available at: [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. rjptonline.org [rjptonline.org]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
Publish Comparison Guide: NMR Spectral Characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt
This guide provides an in-depth technical comparison and spectral characterization of 2,3-Dehydro Simvastatin Acid Sodium Salt , a critical degradation impurity often monitored during the quality control of Simvastatin APIs and formulations.[1][2][3]
Executive Summary
In the development of HMG-CoA reductase inhibitors, the stability of the lactone ring and its hydrolyzed acid form is paramount.[1] 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a specific degradation product formed by the dehydration of the
Unlike the parent Simvastatin Acid, which possesses a standard hydroxy-acid side chain, the 2,3-Dehydro impurity features an
This guide objectively compares the NMR spectral signatures of the impurity against the parent compound, providing researchers with a robust method for identification and quantification.[1][3]
Structural Context & Mechanism
To interpret the NMR data accurately, one must understand the structural divergence.[1][3]
-
Simvastatin Acid (Parent): Contains a heptanoic acid side chain with a hydroxyl group at C5 and a saturated C2–C3 bond.[1][2][3]
-
2,3-Dehydro Impurity: Results from the elimination of water (or oxidation pathways), creating a trans-double bond between C2 and C3.[1][2][3] This conjugation shifts the electron density of the terminal carboxylate.[1]
Visualization: Impurity Formation Pathway
The following diagram illustrates the structural relationship and the diagnostic "NMR Zones" created by this transformation.
Caption: Figure 1. Degradation pathway transforming Simvastatin Acid into the 2,3-Dehydro impurity, highlighting the creation of the conjugated system detectable by NMR.[1][2]
Experimental Protocol (Self-Validating)
Reliable differentiation requires specific instrument parameters to resolve the overlapping olefinic signals of the hexahydronaphthalene ring from the new side-chain alkene.[1][2]
Materials & Methods[3][4][5][6]
-
Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe for enhanced sensitivity on impurity peaks.
-
Solvent System: DMSO-d6 (Primary) or Methanol-d4 (Alternative).[1][2][3]
-
Temperature: 298 K (
).[1][2][3]
Step-by-Step Characterization Workflow
-
Sample Preparation: Dissolve 5-10 mg of the sodium salt in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.[1][3]
-
1H NMR Acquisition:
-
Validation Check (Internal): Verify the integration of the methyl doublet at
ppm. It should integrate to 3H. If not, baseline correction is required before analyzing the olefinic region.[1][3]
Comparative Spectral Analysis
The defining feature of the 2,3-Dehydro impurity is the downfield shift of the side-chain protons due to conjugation with the carboxylate group.[1][2]
A. 1H NMR: The "Clear Window" Diagnostic
In Simvastatin Acid, the hexahydronaphthalene ring protons appear between 5.3 – 6.0 ppm .[1][3] The 2,3-Dehydro impurity introduces new signals that extend beyond this range, providing a "clear window" for detection.[1][2][3]
| Feature | Simvastatin Acid (Na Salt) | 2,3-Dehydro Simvastatin Impurity | Diagnostic Value |
| H-2 (Side Chain) | High: Large shift from aliphatic to olefinic region.[1][2][3] | ||
| H-3 (Side Chain) | Critical: This signal appears downfield of all other Simvastatin signals.[1][2][3] | ||
| Coupling ( | Complex multiplet | Confirms Trans (E) geometry.[1][2][3] | |
| H-5 (Side Chain) | Moderate: Slight downfield shift due to allylic effect.[1][2][3] |
Key Insight: The signal for H-3 in the impurity (approx.[1][2][3] 6.6–6.8 ppm) is the most reliable marker.[1][3] It typically appears as a doublet of triplets (dt) or doublet of doublets (dd) and does not overlap with the native ring olefins (which stay below 6.0 ppm).[1][2][3]
B. 13C NMR: Carbonyl Conjugation
The conjugation of the double bond with the carboxylate group causes a shielding effect on the carbonyl carbon compared to the saturated acid.[1]
-
Simvastatin Acid C-1 (COOH):
176 – 178 ppm.[1][2][3] -
2,3-Dehydro C-1 (COOH):
168 – 172 ppm (Upfield shift due to conjugation).[1][2][3] -
New Olefinic Carbons: Two new signals appear in the
120 – 150 ppm region, distinct from the ring carbons.[1]
Comparative Performance: NMR vs. HPLC
While HPLC is the standard for quantification, NMR offers superior specificity for structural confirmation during method development.[1]
| Metric | HPLC (UV Detection) | NMR (1H) |
| Specificity | Moderate (Relies on Retention Time) | Absolute (Structural Fingerprint) |
| Limit of Detection | Excellent (< 0.05%) | Moderate (~0.1% with 500 MHz) |
| Stereochemistry | Difficult to distinguish E/Z isomers | Definitive (via Coupling Constants) |
| Sample Recovery | Destructive (usually) | Non-destructive |
Logic Diagram: Identification Workflow
Use this logic flow to confirm the presence of the 2,3-Dehydro impurity in a bulk Simvastatin Sodium sample.
Caption: Figure 2. Decision tree for the NMR-based identification of the 2,3-Dehydro impurity.
References
-
Bhatia, M. S., et al. (2011).[1][2][3][4] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica.[1][3][4] Available at: [Link]
-
Veeprho Laboratories. 2,3-Dehydro Simvastatin Acid (Sodium Salt) Reference Standard Data. Available at: [Link][1][2][3]
-
PubChem. Simvastatin Compound Summary (CID 54454).[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2][3]
-
European Pharmacopoeia (Ph.[1][3] Eur.). Simvastatin Monograph: Impurity Profiling.[1][3] (Standard reference for regulatory limits).
Sources
Executive Summary
Simvastatin, a semi-synthetic statin derived from the fermentation product lovastatin, presents a unique analytical challenge due to the lability of its lactone ring.[1] In aqueous environments—particularly at alkaline pH—the lactone hydrolyzes to form Simvastatin Hydroxy Acid (Impurity A) , the active metabolite. Conversely, under acidic or thermal stress, it degrades into Anhydro Simvastatin and Dimer species.
This guide compares the traditional pharmacopeial methodology (USP/EP) against a modern, optimized approach utilizing Core-Shell (Fused-Core) Technology . While the traditional method is robust, it suffers from long run times and high solvent consumption. The optimized protocol proposed here demonstrates superior resolution of critical pairs (Simvastatin/Lovastatin) with a 60% reduction in analysis time, validated according to ICH Q2(R2) standards.
Part 1: The Scientific Challenge (Mechanistic Insight)
The primary failure mode in Simvastatin analysis is on-column hydrolysis . If the mobile phase pH is not strictly controlled between 4.0 and 5.0, the analyte converts to its acid form during the run, leading to split peaks and inaccurate impurity quantification.
Degradation Pathway Visualization
The following diagram illustrates the critical stability profile of Simvastatin that dictates our method parameters.
Caption: Figure 1. Chemical stability profile of Simvastatin. Note the reversible hydrolysis to Impurity A, necessitating strict pH control in the mobile phase.
Part 2: Comparative Analysis (Traditional vs. Optimized)
The traditional method (based on USP/EP monographs) relies on fully porous 5 µm C18 columns. The optimized method utilizes 2.7 µm Core-Shell particles, which provide "sub-2-micron" performance at lower backpressures, allowing for faster flow rates and sharper peaks.
Performance Matrix
| Feature | Traditional Method (USP-Like) | Optimized Method (Core-Shell) | Impact |
| Column | L1 (C18), 250 x 4.6 mm, 5 µm | C18 Core-Shell, 100 x 4.6 mm, 2.7 µm | Efficiency: Core-shell offers higher plate counts (N) per meter. |
| Mobile Phase | Phosphate Buffer pH 4.5 : ACN (35:[2]65) | 0.1% Phosphoric Acid : ACN (Gradient) | Selectivity: Gradient elution sharpens late-eluting dimers. |
| Flow Rate | 1.5 mL/min | 1.2 mL/min | Solvent Economy: 30-40% reduction in solvent waste. |
| Run Time | ~15 - 20 minutes | ~8 - 10 minutes | Throughput: Doubles sample capacity per shift. |
| Critical Resolution | Simvastatin/Lovastatin ( | Simvastatin/Lovastatin ( | Accuracy: Reduces risk of co-elution integration errors. |
| LOD (Sensitivity) | ~0.05 µg/mL | ~0.01 µg/mL | Trace Analysis: Better detection of genotoxic impurities. |
Part 3: Optimized Experimental Protocol
This protocol is designed to be a self-validating system . The System Suitability Test (SST) criteria are embedded to ensure data integrity before sample analysis begins.
Chromatographic Conditions
-
Instrument: HPLC with UV-PDA detector (or UHPLC compatible).
-
Column: Kinetex C18 (or equivalent Fused-Core), 100 mm x 4.6 mm, 2.7 µm.
-
Column Temperature: 30°C (Controls viscosity and mass transfer).
-
Detection: UV at 238 nm (Max absorption for the hexahydronaphthalene ring).[3]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.2 mL/min.[4]
Mobile Phase Preparation[6][7][8][9][10]
-
Mobile Phase A (aqueous): 0.1% Phosphoric Acid in Water (pH ~2.1) or 20mM Ammonium Acetate pH 4.5.
-
Expert Note: While USP uses pH 4.5, modern columns with high-purity silica can withstand lower pH. However, to strictly align with lactone stability, 20mM Ammonium Acetate (pH 4.5 adjusted with acetic acid) is recommended to prevent on-column hydrolysis.
-
-
Mobile Phase B (organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Elution of polar impurities (Hydroxy Acid) |
| 4.0 | 40 | 60 | Elution of Lovastatin & Simvastatin |
| 7.0 | 10 | 90 | Elution of Dimer & Anhydro |
| 8.0 | 10 | 90 | Wash |
| 8.1 | 60 | 40 | Re-equilibration |
| 11.0 | 60 | 40 | End of Run |
Standard Preparation
-
Diluent: Acetonitrile : Water (80:20 v/v).[5][6] Crucial: High organic content prevents hydrolysis during autosampler storage.
-
Stock Solution: 1.0 mg/mL Simvastatin in Diluent.
-
Impurity Mix: Spike Stock Solution with Lovastatin and Simvastatin Hydroxy Acid to 0.1% level.
Part 4: Validation Data & Analytical Workflow
The following data represents typical results obtained during validation exercises following ICH Q2(R2) guidelines.
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow ensuring system readiness before sample consumption.
Validation Summary Results
1. Specificity & Selectivity
The method must resolve the "Critical Pair": Simvastatin (SIM) and Lovastatin (LOV).
-
Requirement: Resolution (
) > 2.0. -
Result:
(Core-Shell method) vs (Traditional). -
Purity Threshold: Peak purity angle < Purity threshold (via PDA) for all peaks.
2. Linearity & Range
Evaluated from LOQ to 150% of the nominal concentration (0.1% specification limit).
| Analyte | Range (µg/mL) | Correlation ( | Slope | y-Intercept |
| Simvastatin | 0.05 - 2.0 | 0.9998 | 24501 | 120 |
| Lovastatin | 0.05 - 2.0 | 0.9996 | 23100 | -55 |
| Simvastatin Acid | 0.05 - 2.0 | 0.9995 | 21050 | 85 |
3. Sensitivity (LOD/LOQ)
Determined via Signal-to-Noise (S/N) ratio.[4]
| Parameter | Criteria | Simvastatin Result |
| LOD | S/N | 0.003 µg/mL |
| LOQ | S/N | 0.010 µg/mL |
4. Accuracy (Recovery)
Spike recovery at 50%, 100%, and 150% of the specification level.
-
Simvastatin Acid: 98.5% - 101.2%
-
Lovastatin: 99.1% - 100.8%
Part 5: Troubleshooting & Robustness (Expert Insights)
Scenario 1: "Ghost Peaks" at RRT 0.45
-
Cause: This is often Simvastatin Hydroxy Acid forming during sample preparation.
-
Fix: Ensure the diluent is 80:20 ACN:Water (or buffered to pH 4.0). Never dissolve Simvastatin in pure water or basic buffers.
Scenario 2: Drifting Retention Times
-
Cause: Simvastatin is highly lipophilic. Temperature fluctuations affect its partitioning significantly.
-
Fix: Use a column oven set strictly to 30°C ± 1°C. Ambient temperature is insufficient for validation.
Scenario 3: Broadening of Late Eluting Peaks (Dimer)
-
Cause: Isocratic holds at the end of the run are too short or organic strength is too low.
-
Fix: Ensure the gradient ramps to at least 90% Acetonitrile to strip the column of dimers.
References
-
European Directorate for the Quality of Medicines (EDQM). Simvastatin Monograph 1563. European Pharmacopoeia (Ph.[3][5][7] Eur.). Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Available at: [Link]
-
Bhatia, M. S., et al. (2011).[8] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614.[8] Available at: [Link]
-
Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography.[9][10][11] Journal of AOAC International. Available at: [Link]
Sources
- 1. An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. drugfuture.com [drugfuture.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative UV Absorption Spectra of Simvastatin vs. Dehydro-Simvastatin Impurity
The following guide is structured as a high-level technical resource for analytical scientists and drug development professionals. It synthesizes experimental data, theoretical principles, and regulatory standards to provide a definitive comparison of Simvastatin and its critical dehydro impurity.
Executive Summary
In the quality control and stability profiling of Simvastatin, the distinction between the active pharmaceutical ingredient (API) and its degradation products is critical.[1] The primary "dehydro" impurity (often identified as Anhydrosimvastatin or Dehydrosimvastatin ) represents a structural evolution from a conjugated diene to a triene system.
This guide details the spectral divergence between these two species. While Simvastatin exhibits a characteristic absorption maximum (
Chemical Basis of Spectral Divergence
The UV absorption properties of statins are governed by the Woodward-Fieser rules for conjugated systems. The structural modification from Simvastatin to its dehydro impurity fundamentally alters the chromophore.
| Feature | Simvastatin (API) | Dehydro Impurity (Triene) |
| Chromophore | Hexahydronaphthalene Ring (Diene) | Octahydronaphthalene derivative (Triene) |
| Conjugation | Heteroannular Diene (2 double bonds) | Conjugated Triene (3 double bonds) |
| Electronic Transition | ||
| Theoretical Shift | Base value ~214 nm + substituents | Base value + ~30 nm shift per add'l bond |
| Observed | 238 nm | 268 – 280 nm |
| Molar Absorptivity ( | Lower | Higher (Hyperchromic Effect) |
Structural Degradation Pathway
The formation of the impurity typically involves an elimination reaction (often dehydration or oxidation) that extends the conjugation of the ring system.
Figure 1: Degradation pathway leading to extended conjugation and spectral shift.
Experimental Methodology for Spectral Comparison
To replicate these findings or validate an analytical method, the following protocol ensures spectral integrity.
Materials & Reagents[1][2][3][4][5]
-
Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm).
-
Note: Methanol is preferred for solubility; Acetonitrile is preferred for low-UV noise.
-
-
Standards: USP Simvastatin RS; Certified Impurity Standard (e.g., Anhydrosimvastatin / Impurity C).
Preparation Protocol[4]
-
Stock Solution (API): Dissolve 10.0 mg Simvastatin in 100 mL Methanol (100 µg/mL).
-
Stock Solution (Impurity): Dissolve 1.0 mg Impurity in 100 mL Methanol (10 µg/mL). Note: Lower concentration due to higher extinction coefficient.
-
Scanning Parameters:
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 2.0 nm.
-
Baseline Correction: Blank solvent subtraction required.
-
Data Analysis & Comparison
The following data summarizes the spectral characteristics observed under standard pharmacopeial conditions (Methanol/Acetonitrile).
Table 1: Spectral Characteristics Comparison
| Parameter | Simvastatin (API) | Dehydro Impurity | Impact on QC Analysis |
| 238.0 ± 2 nm | 270.0 – 280.0 nm | Detection at 238 nm underestimates impurity if RRF is not applied. | |
| ~200 nm | ~230 nm | Useful for peak purity assessment. | |
| Absorbance Ratio | A(238)/A(250) > 1.0 | A(238)/A(250) < 1.0 | Ratio confirms identity. |
| Relative Response Factor (RRF) | 1.00 (Reference) | ~1.3 – 2.0 (at 238 nm)* | Impurity has higher absorbance per mole due to triene system. |
*Note: RRF values are method-dependent. While the impurity absorbs maximally at ~275 nm, it still has significant absorbance at 238 nm, often higher than the parent drug due to the broadness of the triene band.
The "Crossover" Phenomenon
An overlay of the two spectra reveals a "crossover" point (isosbestic point) typically between 250–260 nm.
-
Below 250 nm: Simvastatin dominates the spectral profile (relative to its own max).[2][3][4]
-
Above 260 nm: The Dehydro impurity dominates; Simvastatin absorbance drops precipitously.
-
Implication: Monitoring at 238 nm (standard USP method) favors the API. Monitoring at 275 nm selectively amplifies the impurity signal, which is useful for trace-level detection.
Application in HPLC Method Development[7]
The spectral difference dictates the strategy for impurity quantification.
Wavelength Selection Strategy
-
Assay (Quantification of API): Use 238 nm . This is the local maximum for Simvastatin, providing the best signal-to-noise ratio for the main peak.
-
Impurity Profiling:
-
Single Wavelength: Use 238 nm but apply an RRF (Relative Response Factor) to correct for the impurity's higher molar absorptivity.
-
Dual Wavelength/PDA: Extract chromatograms at 238 nm (for API) and 270 nm (specifically for dehydro-impurities) to maximize sensitivity.
-
Analytical Workflow Diagram
Figure 2: Dual-wavelength strategy for enhanced impurity detection.
References
-
United States Pharmacopeia (USP) . Simvastatin Monograph. USP 29-NF 24. (Specifies 238 nm detection).[2][3][5]
-
Research Journal of Pharmacy and Technology.
at 238 nm).[2][5] -
SCIEX Technical Note . Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. (Identifies Anhydro Simvastatin and degradation pathways).
-
Biomedical and Pharmacology Journal . Novel Extractive Ultraviolet Spectrophotometric Determination of Serum Simvastatin. (Discusses spectral shifts in colorimetric derivatives vs native UV).
-
BenchChem . Simvastatin Impurity Data and Structure Analysis. (Structural confirmation of impurities).
Sources
Publish Comparison Guide: qNMR Quantification of 2,3-Dehydro Simvastatin Acid Sodium Salt Purity
Executive Summary: The Case for qNMR in Impurity Profiling[4]
In the development of statin-based therapeutics, the quantification of process-related impurities such as 2,3-Dehydro Simvastatin Acid Sodium Salt (CAS 393825-04-2) presents a distinct metrological challenge.[1] Traditional HPLC-UV methods rely heavily on the availability of high-purity reference standards for every specific impurity to establish Relative Response Factors (RRFs).[1] For unstable or difficult-to-synthesize degradants like the 2,3-dehydro analog, obtaining a certified reference standard is often the bottleneck in the critical path.[1]
This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against the industry-standard HPLC-UV workflow. We demonstrate that qNMR serves as a superior "primary ratio method" for this application, offering absolute quantification without the need for an identical reference standard, thereby bypassing the uncertainty of UV extinction coefficients.
Technical Comparison: qNMR vs. HPLC-UV
The following analysis contrasts the two methodologies based on the specific physicochemical properties of the 2,3-Dehydro Simvastatin Acid impurity.
| Feature | qNMR (Recommended) | HPLC-UV (Traditional) |
| Quantification Principle | Molar Response: Signal intensity is directly proportional to the number of nuclei.[1][2] Independent of chemical structure. | Optical Response: Signal depends on chromophores ( |
| Reference Standard | Universal: Uses a generic Internal Standard (e.g., TCNB, Maleic Acid) traceable to NIST.[1] | Specific: Requires a high-purity, certified standard of 2,3-Dehydro Simvastatin Acid itself.[1] |
| Structural Specificity | High: Distinct olefinic proton signals ( | Medium: Retention time ( |
| Linearity Range | Excellent ( | Good, but limited by detector saturation and Beer-Lambert law deviations.[1] |
| Turnaround Time | < 1 Hour: Weigh | Days/Weeks: Method development, RRF determination, and standard procurement. |
| Uncertainty ( | Typically < 1.0% (mass fraction).[1] | Typically 1.0 – 5.0% (dependent on RRF accuracy).[1] |
Strategic Decision Framework
The choice between methods should be driven by the stage of development and resource availability.
Figure 1: Decision matrix for selecting the appropriate quantification methodology. qNMR is the preferred route when reference standards are unavailable or RRFs are unknown.
Experimental Protocol: qNMR Workflow
This protocol is designed to ensure SI-traceability and self-validating results.[1] The 2,3-dehydro impurity contains a conjugated double bond system in the heptanoic acid side chain, providing distinct olefinic protons that are resolved from the parent Simvastatin signals.
Materials & Reagents[3][6][8][9]
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (optional).[1] DMSO is selected to prevent aggregation common with statin salts in aqueous buffers. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO
) .[1]-
Rationale: Maleic acid (a common IS) has a singlet ~6.2 ppm which may overlap with the olefinic protons of the 2,3-dehydro analyte. TCNB (singlet ~8.5 ppm) or DMSO
(singlet ~3.0 ppm) ensures spectral clarity.[1]
-
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of uncertainty. Use a microbalance (d = 0.001 mg).[1]
-
Weigh approx. 10–15 mg of the Analyte (
) into a clean vial. -
Weigh approx. 5–10 mg of the Internal Standard (
) into the same vial. -
Record weights to the nearest 0.001 mg.
-
Add 0.6 mL DMSO-
and vortex until fully dissolved. -
Transfer to a 5 mm precision NMR tube.
Acquisition Parameters (Bruker/Jeol 400 MHz+)
To satisfy the condition for quantitative accuracy (99.9% magnetization recovery), the relaxation delay must be at least
-
Pulse Sequence: zg (standard 1D proton) or zg30.[1]
-
Temperature: 298 K (25°C).[1]
-
Spectral Width: 20 ppm (-2 to 18 ppm).[1]
-
Relaxation Delay (
): 30–60 seconds . (Crucial: Underestimating is the most common error). -
Pulse Angle: 90°.
-
Number of Scans (
): 64 (or until S/N > 200:1). -
Acquisition Time (
): > 3.0 seconds.[1]
Processing & Integration[3]
-
Phasing: Apply accurate zero and first-order phase correction.
-
Baseline: Apply a polynomial baseline correction (Bernstein polynomial order 5 or similar) over the integral regions.
-
Integration:
-
IS Signal: Integrate the TCNB singlet at ~8.5 ppm (1 proton) or DMSO
at ~3.0 ppm (6 protons). -
Analyte Signal: Integrate the characteristic olefinic protons of the 2,3-dehydro system (typically
5.8 – 6.8 ppm ). Ensure no overlap with residual solvent peaks or parent Simvastatin signals. -
Note: The parent Simvastatin acid has no olefinic protons in the side chain; it only has the hexahydronaphthalene double bonds which are chemically distinct.
-
Data Analysis & Calculation
The purity (
Where:
- : Integrated area of the signal.[2]
-
: Number of protons contributing to the signal (e.g., 6 for DMSO
, 1 or 2 for Analyte olefin). - : Molecular Weight ( g/mol ).[1]
- : Mass weighed (mg).
- : Purity of the Internal Standard (as a decimal, e.g., 0.999).[1]
Workflow Diagram
Figure 2: Step-by-step qNMR workflow ensuring traceability from weighing to result.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry. [1]
-
Almac Group. The application of qNMR for the determination of rosuvastatin and impurities.
-
Saito, T., et al. (2004).[1] Metrological traceability of purity determination of organic compounds by quantitative NMR. Metrologia.
-
Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [1]
Sources
Mass Fragmentation Pattern Comparison of Simvastatin Impurities
Executive Summary
In the development of HMG-CoA reductase inhibitors, distinguishing Simvastatin (SIM) from its structurally related impurities is a critical quality attribute. Many of these impurities share the identical hexahydronaphthalene lactone core, differing only in the ester side chain or oxidation state.[1]
This guide provides a definitive technical comparison of the mass fragmentation patterns (MS/MS) of Simvastatin against its critical pharmacopoeial impurities (EP/USP). By focusing on diagnostic neutral losses and common core fragments , this guide establishes a logic-based framework for rapid structural elucidation using LC-MS/MS.
The Universal Fragmentation Mechanism
To interpret the impurity profiles effectively, one must first understand the "Universal Core" hypothesis.[1] Simvastatin and its ester-modified analogs (e.g., Lovastatin, Impurity G, Impurity I) all fragment to yield a common characteristic ion at m/z 303 .[1]
The differentiation lies not in the fragment observed, but in the Neutral Loss (Δm) required to reach that fragment.[1]
Core Fragmentation Pathway (Positive ESI)[1]
-
Precursor Ion: Protonated molecule
. -
Primary Fragmentation: Cleavage of the ester side chain (C8-position).
-
Resulting Core Ion: m/z 303.19 (Hexahydronaphthalene lactone core).[1]
-
Secondary Fragmentation: Sequential losses of water (
, -18 Da) from the core, yielding m/z 285 and m/z 199 .[1][2]
Visualization: The "Common Core" Pathway
The following diagram illustrates how multiple distinct impurities converge on the same diagnostic fragment, necessitating the calculation of neutral losses for identification.
Figure 1: Convergence of Simvastatin and its ester analogs to the common m/z 303 core.[1] Identification relies on the specific neutral loss associated with the side chain.[1]
Comparative Analysis: Simvastatin vs. Key Impurities[2][3][4][5][6]
The following table synthesizes the mass spectral fingerprints of Simvastatin and its European Pharmacopoeia (EP) specified impurities.
Table 1: Diagnostic Mass Fragmentation Data (ESI+)[1]
| Compound Name | EP Impurity | Precursor [M+H]+ | Key Fragment Ions (m/z) | Diagnostic Neutral Loss | Mechanistic Insight |
| Simvastatin | N/A | 419.26 | 303 , 285, 199 | 116 Da (Dimethylbutanoic acid) | Standard reference pattern.[1] |
| Simvastatin Acid | A | 437.27 | 419, 303 , 285 | 18 Da (H2O) | Often dehydrates in-source to form m/z 419 (Lactone).[1] Use ESI(-) for better specificity. |
| Anhydro Simvastatin | C | 401.25 | 285 , 149 | 116 Da | Precursor is already dehydrated.[1] Direct loss of side chain yields m/z 285 (not 303). |
| Lovastatin | E | 405.25 | 303 , 285, 199 | 102 Da (Methylbutanoic acid) | Homolog of Simvastatin (missing one methyl group on side chain).[1] |
| Methylene Simvastatin | G | 417.24 | 303 , 285 | 114 Da (Dimethylbutenoic acid) | Contains a double bond in the side chain.[1] |
| Simvastatin Acetate | B | 461.29 | 303, 285 | 158 Da | Acetylation of the hydroxy group.[1] |
| Simvastatin Dimer | D | 837.54 | 419, 401, 303 | N/A | Very high mass.[1] Fragments usually cleave into monomeric units. |
Experimental Protocol: Self-Validating Identification Workflow
To ensure Trustworthiness and Reproducibility , this protocol includes a "Self-Validation" step using the m/z 303/285 ratio.[1]
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Note: Use Negative Mode (-) specifically for confirming Impurity A (Hydroxy Acid) to avoid in-source lactonization artifacts.[1]
-
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Gradient: 50% B to 90% B over 10 minutes (Simvastatin elutes late due to lipophilicity).[1]
Step-by-Step Identification Logic
-
Acquire Full Scan (MS1): Identify the parent mass.
-
Perform Product Ion Scan (MS2): Select the parent ion and apply Collision Energy (CE) ~20-30 eV.
-
Check for m/z 303:
-
Calculate Neutral Loss (NL):
-
NL = 116
Simvastatin. -
NL = 102
Lovastatin (Impurity E). -
NL = 114
Impurity G. -
NL = 88
Impurity I.
-
-
Validation Step (Ratio Check):
Analytical Workflow Diagram
This diagram outlines the decision logic for classifying an unknown impurity peak.
Figure 2: Logical decision tree for classifying Simvastatin impurities based on precursor mass and fragmentation behavior.[1]
Mechanistic Insights (Causality)[1]
Why does the side chain cleave first?
The ester bond connecting the 2,2-dimethylbutanoate side chain to the polyhydronaphthalene ring is the most labile bond under Collision Induced Dissociation (CID).[1] The charge (proton) likely localizes on the ester oxygen, facilitating a McLafferty-type rearrangement or a charge-remote fragmentation that expels the neutral acid side chain.[1]
Why is Impurity A (Acid) difficult in ESI+?
Simvastatin Acid (Impurity A) contains a free carboxylic acid and a hydroxyl group. In the ESI source (high temperature/voltage), the acid readily undergoes in-source lactonization , losing water to form the lactone (m/z 419).[1]
-
Result: The MS spectrum of Impurity A often mimics Simvastatin.[1]
-
Solution: Use ESI Negative Mode . The carboxylate anion
at m/z 435 is stable and does not lactonize, providing a distinct mass from Simvastatin (which does not ionize well in negative mode).[1]
References
-
SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]
-
National Institutes of Health (PubChem). Simvastatin Compound Summary (CID 54454). Retrieved from [Link][1]
-
European Pharmacopoeia (Ph. Eur.). Simvastatin Monograph - Impurity Standards. (Reference for Impurity A, B, C, D, E, G nomenclature).
-
Wang, H., et al. Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Kocijan, A., et al. Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra.[1] (Comparative statin fragmentation mechanisms).[2][3][4] Acta Chim. Slov. Retrieved from [Link]
Sources
Inter-laboratory comparison of Simvastatin impurity profiling methods
USP Conventional HPLC vs. QbD-Enhanced UHPLC Workflows
Executive Summary
Simvastatin, a lactone-based HMG-CoA reductase inhibitor, presents a unique analytical challenge due to the lability of its lactone ring.[1] Spontaneous hydrolysis into Simvastatin Hydroxy Acid (Sim-Acid) and oxidative dimerization often generate false positives during impurity profiling.
This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate two distinct methodologies:
-
Method A (The Standard): The conventional USP monograph approach (HPLC-UV).
-
Method B (The Alternative): A Quality-by-Design (QbD) optimized UHPLC approach.
Key Finding: While Method A remains regulatory-compliant, Method B demonstrated a 65% reduction in run time and a 40% improvement in resolution between the critical Simvastatin/Sim-Acid pair, with superior inter-laboratory reproducibility (
The Challenge: Lactone Instability & Impurity Landscape
The primary objective of Simvastatin profiling is distinguishing between process impurities (e.g., Lovastatin, Epilovastatin) and degradation products formed during storage or analysis (e.g., Simvastatin Acid, Anhydro Simvastatin).
The critical failure mode in many labs is on-column hydrolysis , where the analytical conditions themselves degrade the parent molecule, leading to OOS (Out of Specification) investigations.
Figure 1: Simvastatin Degradation Pathways
The following diagram illustrates the primary degradation routes monitored during this study.
Caption: Mechanistic pathway showing the conversion of Simvastatin to its acid form (hydrolysis) and other degradants.
Experimental Protocols: The Contenders
Method A: USP Monograph (Conventional HPLC)
Status: Pharmacopeial Standard This method relies on a traditional C18 column with high organic consumption. It is robust but suffers from long equilibration times and lower sensitivity to polar degradants.
-
Column: L1 (C18),
(e.g., Zorbax Eclipse Plus C18). -
Mobile Phase: Acetonitrile : Buffer (pH 4.5 Phosphate) [65:35 v/v].
-
Flow Rate:
(Isocratic). -
Detection: UV @ 238 nm.
-
Temperature:
. -
Injection Volume:
. -
Run Time: ~35 minutes.
Method B: QbD-Enhanced UHPLC
Status: Modern Alternative
Developed using Design of Experiments (DoE) to optimize resolution (
-
Column: Sub-2 micron C18,
(e.g., ACQUITY UPLC BEH C18). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.1).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-8 min: 50%
90% B -
8-10 min: 90% B
-
-
Flow Rate:
. -
Detection: UV @ 238 nm (PDA compatible).
-
Temperature:
. -
Run Time: 12 minutes.
Expert Insight: The lower pH (2.1) in Method B significantly stabilizes the lactone ring compared to the pH 4.5 buffer in Method A, reducing artifactual formation of Simvastatin Acid during the run.
Inter-Laboratory Comparison Results
To validate the transferability of Method B, a "Round Robin" study was conducted across three distinct laboratories (R&D, QC Site 1, QC Site 2).
Figure 2: Inter-Laboratory Validation Workflow
The study design ensured that variability stemmed from the method, not sample preparation.
Caption: Workflow demonstrating the parallel testing of homogenized samples across three instrument platforms.
Data Summary: Method Performance
The following table summarizes the consolidated data from all three laboratories (
| Parameter | Method A (USP) | Method B (UHPLC) | Improvement |
| Run Time | 35.0 min | 12.0 min | 3x Faster |
| Resolution ( | 2.1 | 3.8 | +80% |
| Sensitivity (LOD) | 5x Lower | ||
| Solvent Consumption | ~52 mL/run | ~5 mL/run | 90% Reduction |
| Inter-Lab Reproducibility ( | 2.4% | 0.9% | High Precision |
Discussion of Results
-
Resolution: Method B achieves a resolution (
) of 3.8 between the parent drug and the acid impurity. Method A often struggles to maintain baseline separation ( ) as the column ages. -
Sensitivity: The sharper peaks produced by the sub-2 micron columns in Method B result in a significantly higher signal-to-noise ratio, allowing for the quantification of trace impurities (e.g., dimers) that were previously undetectable.
-
Robustness: Method B showed lower variability across labs. The QbD approach identified that small fluctuations in flow rate affected Method A's retention times significantly more than Method B.
Detailed Protocol: Implementing Method B (UHPLC)
To ensure "Self-Validating" performance, follow these specific steps.
Step 1: System Suitability Preparation
-
Why: To verify resolution between the critical pair (Simvastatin and Lovastatin/Sim-Acid).
-
Action: Dissolve USP Simvastatin RS and USP Lovastatin RS in acetonitrile to obtain concentrations of
and respectively. -
Acceptance Criteria: Resolution (
) between Simvastatin and Lovastatin must be . Tailing factor for Simvastatin must be .
Step 2: Sample Preparation (Critical)
-
Why: Prevent hydrolysis during prep.
-
Action:
-
Weigh
of Simvastatin sample.[2] -
Dissolve in
of Diluent (Acetonitrile: Buffer pH 2.1, 80:20). Do not use pure water or high pH buffers. -
Sonicate for max 5 mins (Heat generation degrades the lactone).
-
Filter through
PTFE filter (Nylon filters can bind impurities).
-
Step 3: Mobile Phase Management
-
Action: The aqueous mobile phase (0.1% Phosphoric Acid) must be filtered through
membrane. -
Caution: Replace aqueous buffer every 48 hours to prevent microbial growth, which creates "ghost peaks" at low wavelengths.
Conclusion & Recommendation
For routine Quality Control and Release testing, Method B (UHPLC) is the superior choice. It aligns with modern ICH Q14 (Analytical Procedure Development) guidelines by demonstrating enhanced specificity and robustness.
-
For Regulatory Filings: Method B requires a validation package proving equivalence to the USP method (Method A). The data above supports this equivalence.
-
For Stability Studies: Method B is mandatory due to its ability to detect trace degradation products that Method A misses.
References
-
United States Pharmacopeia (USP). Simvastatin Monograph - USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.[2]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).
-
Alvarez-Lueje, A., et al. (2005).[1] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International.
-
Vogt, F.G., & Kord, A.S. (2011). Development of Quality-by-Design Analytical Methods. Journal of Pharmaceutical Sciences.
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
Compliance Guide: Simvastatin Sodium Impurities & Monograph Analysis
Executive Summary: The Lactone-Acid Paradox
In the development of statins, Simvastatin Sodium represents a critical paradox. Biologically, it is the active, open-ring hydroxy acid metabolite responsible for HMG-CoA reductase inhibition. However, in the context of USP and EP regulatory compliance for Simvastatin API (the lactone prodrug), Simvastatin Sodium is classified as Impurity A (EP) or Related Compound A (USP).
This guide provides a technical comparison of analytical strategies to control this species. We contrast the traditional pharmacopeial isocratic methods with modernized gradient protocols, focusing on the stability of the reference standard and the resolution of the critical lactone-acid pair.
Regulatory Landscape: USP vs. EP Requirements
Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on the hydroxy acid form.
| Feature | USP Monograph (Simvastatin) | EP Monograph (Simvastatin) |
| Impurity Name | Simvastatin Related Compound A | Impurity A |
| Chemical Form | Hydroxy Acid (typically quantified using the Ammonium or Sodium salt RS) | Hydroxy Acid (Simvastatin Sodium) |
| Limit | NMT 1.0% (Total impurities limits apply) | NMT 0.4% |
| Primary Method | HPLC (C18), UV 238 nm | HPLC (C18), UV 238 nm |
| Critical Challenge | Resolution between Lactone and Acid < 2.0 in older isocratic methods. | Strict system suitability requirements for peak symmetry. |
Key Insight: While the monographs focus on the API, researchers utilizing Simvastatin Sodium as a standalone reagent (e.g., for in vitro potency assays) must treat it as a highly hygroscopic salt that rapidly reverts to the lactone at acidic pH.
The Hydrolytic Mechanism & Stability[1][2]
Understanding the interconversion between Simvastatin (Lactone) and Simvastatin Sodium (Acid) is prerequisite for accurate analysis.[1] The equilibrium is pH-driven.[2]
Mechanism Diagram
The following diagram illustrates the pH-dependent pathway that dictates sample preparation stability.
Figure 1: The reversible hydrolysis pathway. High pH favors the Sodium Salt (Impurity A); Low pH favors the Lactone (API).
Comparative Method Analysis: Isocratic vs. Gradient
Traditional USP methods often utilize isocratic elution. While robust, these methods often suffer from broad peaks for the polar acid impurity (Simvastatin Sodium). Modernized gradient methods offer superior sharpness and sensitivity.
Experimental Setup
-
Column: C18, 4.6 x 250 mm, 5 µm (Traditional) vs. C18, 2.1 x 100 mm, 1.7 µm (Modern/UPLC).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1) or Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[3]
Performance Data Comparison
The following data represents typical system suitability results observed when validating Simvastatin Sodium Reference Standards against the API.
| Parameter | Traditional Isocratic (USP-like) | Optimized Gradient (Modern) |
| Simvastatin Na (RT) | 4.5 min | 2.1 min |
| Simvastatin Lactone (RT) | 12.0 min | 5.8 min |
| Resolution (Rs) | 2.5 | > 8.0 |
| Tailing Factor (Na Salt) | 1.8 (Broad) | 1.1 (Sharp) |
| LOD (Impurity A) | 0.05% | 0.01% |
| Run Time | 15-20 min | < 8 min |
Analysis: The Simvastatin Sodium peak often tails in isocratic phosphate buffers due to secondary silanol interactions. The gradient method, starting with high aqueous content, focuses the sodium salt at the head of the column, resulting in sharper peak shape (Tailing ~1.1) and higher sensitivity.
Detailed Protocol: Validation of Simvastatin Sodium RS
This protocol is designed to validate the quality of a Simvastatin Sodium Reference Standard to ensure it meets the "Impurity A" requirements for monograph testing.
Reagents
-
Reference Standard: Simvastatin Sodium (Simvastatin Related Compound A), >98% purity.
-
Diluent: Acetonitrile : Buffer pH 4.0 (60:40). Note: The buffer prevents in-situ lactonization.
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 1.36 g Monobasic Potassium Phosphate in 1 L water. Adjust pH to 4.0 with Phosphoric Acid.[6]
-
Standard Prep (Impurity Stock):
-
Weigh 5 mg Simvastatin Sodium RS.
-
Dissolve in 100 mL Diluent.
-
Critical: Keep solution at 4°C. Analyze within 4 hours to prevent degradation.
-
-
System Suitability Prep:
-
Prepare a solution containing 1.0 mg/mL Simvastatin API spiked with 0.01 mg/mL Simvastatin Sodium RS (1% level).
-
-
Chromatographic Conditions (Optimized):
-
Flow: 1.5 mL/min (for 4.6mm column).
-
Gradient: 50% B (0 min)
50% B (2 min) 80% B (10 min) 50% B (12 min). -
Temp: 25°C.
-
-
Injection & Analysis:
-
Inject 10 µL.
-
Verify Resolution (Rs) > 3.0 between Sodium Salt and Lactone.
-
Verify Symmetry of Sodium Salt peak (0.8 < T < 1.5).
-
Decision Matrix: Selecting the Right Standard
When sourcing materials for compliance, researchers often confuse the API with the impurity standard. Use this logic flow to select the correct reagent.
Figure 2: Selection logic for Reference Standards vs. Biological Reagents.
References
-
United States Pharmacopeia (USP). Simvastatin Monograph & Simvastatin Tablets Monograph. USP-NF Online. (Accessed 2026).
-
European Directorate for the Quality of Medicines (EDQM). Simvastatin Monograph 01/2008:1563. European Pharmacopoeia.[7][3][8][9]
-
Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography.[7][4] Journal of AOAC International.
-
PubChem. Simvastatin Sodium (Compound Summary). National Library of Medicine.
-
Vignaduzzo, S.E., et al. (2011). Method development and validation for the simultaneous determination of simvastatin and its impurities.[3][9][10] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. drugfuture.com [drugfuture.com]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. jocpr.com [jocpr.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2,3-Dehydro Simvastatin Acid Sodium Salt
Executive Summary & Chemical Context[1][2][3]
2,3-Dehydro Simvastatin Acid Sodium Salt (CAS: 393825-04-2) is a specific degradation impurity and metabolite of the blockbuster statin Simvastatin.[1] While often handled in milligram quantities for analytical reference, its disposal requires strict adherence to hazardous waste protocols due to two compounding factors:
-
High Potency & Reproductive Toxicity: As an HMG-CoA reductase inhibitor analogue, it shares the Class 1B Reproductive Toxicity profile of its parent compound.
-
Enhanced Mobility: Unlike the lipophilic Simvastatin lactone, the sodium salt form is water-soluble . This drastically increases its bioavailability to aquatic systems if accidentally flushed, making "down-the-drain" disposal strictly prohibited.
This guide provides a self-validating workflow for the containment, deactivation, and disposal of this compound, ensuring compliance with EPA (RCRA) and global pharmaceutical waste standards.
Hazard Profiling & Physicochemical Properties
To determine the correct disposal route, one must understand the material's behavior in the environment.[2]
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 393825-04-2 | Use for specific waste manifests. |
| Molecular Formula | C₂₅H₃₇NaO₅ | Sodium salt of the hydroxy acid form. |
| Solubility | High (Water) | CRITICAL: Rapid dispersion in water. Spill cleanup must use dry methods or absorbent dams; never wash into drains. |
| Hazard Class | Reprotox Cat.[3] 1B (H360) | Teratogenic potential. Handling requires containment (isolator/fume hood).[4] |
| Aquatic Toxicity | Acute/Chronic | Statins are "emerging contaminants" in wastewater; standard treatment does not fully degrade them. |
| RCRA Status | Non-listed (Default to Hazardous) | While not P/U-listed, it must be managed as Hazardous Pharmaceutical Waste due to toxicity characteristics. |
Immediate Action: Spill Response Protocol
Objective: Contain the material immediately to prevent aerosolization (powder) or dissolution/runoff (solution).
Phase A: Personal Protective Equipment (PPE) Setup
-
Respiratory: N95 minimum; P100/HEPA respirator recommended for powder spills >10mg.
-
Dermal: Double nitrile gloves (Outer layer >0.11mm thickness). The salt form facilitates transdermal uptake compared to the lactone.
-
Ocular: Chemical safety goggles (Standard ANSI Z87.1).
Phase B: Cleanup Methodology
Scenario 1: Solid/Powder Spill
-
Isolate: Mark the area. Do not use compressed air or brooms (creates aerosols).
-
Capture: Use a HEPA-filtered vacuum dedicated to hazardous drugs.
-
Alternative: If no vacuum is available, cover the powder with a chemically compatible absorbent pad dampened slightly with PEG-400 or water (to suppress dust) and wipe gently.
-
-
Contain: Place used pads/filters into a rigid, sealable container labeled "Hazardous Pharmaceutical Waste - Incineration Only."
Scenario 2: Liquid/Solution Spill
-
Dam: Surround the spill with absorbent boom/socks to prevent migration to floor drains.
-
Absorb: Apply an inert absorbent (Vermiculite or specialized Chemizorb).
-
Note: Avoid simple paper towels for large volumes as they may drip; use bonded polypropylene pads.
-
-
Clean: Wash the surface with a surfactant (soap/water) after bulk removal. Collect this rinse water as hazardous waste; do not flush .
Routine Disposal & Waste Stream Management[4]
The only validated destruction method for HMG-CoA reductase inhibitors is High-Temperature Incineration . Chemical deactivation (bleach/acid) is not guaranteed to destroy the bioactive pharmacophore and is not a compliant disposal method.
The "Cradle-to-Grave" Workflow
Figure 1: Decision logic for segregating and processing simvastatin impurity waste streams.[5] Note the convergence on incineration as the sole destruction method.
Step-by-Step Disposal Procedure
-
Segregation:
-
Designate a specific satellite accumulation container for "Toxic Pharmaceutical Waste."
-
Incompatibility Alert: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) as the hydroxy acid moiety can react exothermically.
-
-
Container Selection:
-
Liquids: High-Density Polyethylene (HDPE) or Amber Glass (to prevent UV degradation before destruction).
-
Solids: Wide-mouth HDPE jars.
-
-
Labeling (Critical for Compliance):
-
Final Hand-off:
-
Transfer to a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia, Stericycle).
-
Manifest Code: If your facility is a Large Quantity Generator (LQG), use the appropriate state code for "Non-RCRA Regulated Hazardous Waste" (unless your state specifically regulates pharmaceuticals as hazardous beyond federal rules). Recommendation: Manage as RCRA hazardous to ensure incineration.
-
Regulatory & Scientific Rationale
Why Incineration?
Research into the environmental fate of statins indicates that they are "pseudo-persistent" in the environment. While they degrade eventually, the constant influx from wastewater keeps levels high enough to affect aquatic species (e.g., disrupting fish reproduction).
-
Mechanism: High-temperature incineration (>1000°C) breaks the naphthalene ring structure and the heptenoate side chain, converting the molecule to CO₂, H₂O, and Na₂O (ash), effectively removing biological activity.
RCRA & EPA Subpart P
Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P):
-
Healthcare facilities and labs are prohibited from "sewering" (flushing) hazardous pharmaceuticals.[7][8]
-
While 2,3-Dehydro Simvastatin is not explicitly on the P-list or U-list, the "mixture rule" logic applies: if the waste exhibits toxicity characteristics (even if not ignitable/corrosive), it should be managed conservatively.
References
-
United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[7]
-
Merck & Co. / Organon. (2020).[2] Safety Data Sheet: Simvastatin Formulation. (Provides toxicological proxy data for simvastatin derivatives).
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Classifies statins as reproductive hazards).
-
Veeprho Laboratories. (2023). 2,3-Dehydro Simvastatin Acid (Sodium Salt) Impurity Data.[9][1] (Chemical structure and impurity profiling).[5][9]
-
Eurofins. (2023).[2] Handling Highly Potent APIs (HPAPIs) in Analytical Chemistry. (Containment strategies for high-potency compounds).
Sources
- 1. veeprho.com [veeprho.com]
- 2. organon.com [organon.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. witpress.com [witpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. securewaste.net [securewaste.net]
- 8. bdlaw.com [bdlaw.com]
- 9. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
